molecular formula C17H24N2O5 B8513123 Z-Ile-Ala-OH CAS No. 24787-83-5

Z-Ile-Ala-OH

Cat. No.: B8513123
CAS No.: 24787-83-5
M. Wt: 336.4 g/mol
InChI Key: ODCYXWIILYCUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-Ile-Ala-OH is a useful research compound. Its molecular formula is C17H24N2O5 and its molecular weight is 336.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Z-Ile-Ala-OH suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Z-Ile-Ala-OH including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

24787-83-5

Molecular Formula

C17H24N2O5

Molecular Weight

336.4 g/mol

IUPAC Name

2-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoic acid

InChI

InChI=1S/C17H24N2O5/c1-4-11(2)14(15(20)18-12(3)16(21)22)19-17(23)24-10-13-8-6-5-7-9-13/h5-9,11-12,14H,4,10H2,1-3H3,(H,18,20)(H,19,23)(H,21,22)

InChI Key

ODCYXWIILYCUCZ-UHFFFAOYSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Canonical SMILES

CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1

Origin of Product

United States

Foundational & Exploratory

Rational Design and Physicochemical Profiling of Z-Ile-Ala-OH in Peptide Engineering

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of peptide-based drug design and targeted delivery systems, N-benzyloxycarbonyl-L-isoleucyl-L-alanine (commonly known as Z-Ile-Ala-OH or Cbz-Ile-Ala-OH) serves as a critical biochemical building block. Characterized by its unique combination of a sterically protective N-terminal group and a highly specific hydrophobic dipeptide sequence, this molecule is extensively utilized as an intermediate in organic synthesis and as a recognition motif for proteolytic enzymes. This whitepaper deconstructs the physicochemical properties of Z-Ile-Ala-OH, elucidates its role in prodrug development, and provides a self-validating methodology for its synthesis.

Molecular Architecture & Physicochemical Profiling

The structural integrity of Z-Ile-Ala-OH is defined by three distinct domains:

  • The Z (Cbz) Group : A benzyloxycarbonyl moiety that provides orthogonal protection of the N-terminus. Beyond protection, the bulky, aromatic nature of the Cbz group significantly increases the lipophilicity of the molecule, enhancing its membrane permeability in biological assays.

  • The Isoleucine (Ile) Residue : A branched-chain amino acid that introduces steric bulk. This structural feature is critical for fitting into the specific hydrophobic binding pockets (S1/S2 subsites) of target proteases.

  • The Alanine (Ala) Residue : A small, non-polar amino acid at the C-terminus that dictates the cleavage kinetics when interacting with specific peptidases.

To facilitate experimental design, the core quantitative properties of Z-Ile-Ala-OH are summarized below.

Table 1: Physicochemical Properties of Z-Ile-Ala-OH
PropertyValueCausality / Experimental Significance
Chemical Name N-Benzyloxycarbonyl-L-isoleucyl-L-alanineNomenclature dictates the L-enantiomeric configuration required for biological recognition[1].
CAS Number 24787-83-5Essential for regulatory compliance and precise raw material sourcing[2].
Molecular Formula C17H24N2O5Defines exact stoichiometric ratios for coupling reactions[2].
Exact Mass 336.16900 DaThe primary metric for LC-MS validation during quality control[2].
LogP (Estimated) ~2.5 - 3.0Moderate lipophilicity ensures solubility in organic solvents while allowing interaction with lipid bilayers.
Solubility Profile Soluble in DMF, DMSO, MeOH; slightly soluble in H₂ODictates the choice of polar aprotic solvents during liquid-phase peptide synthesis.

Enzymatic Targeting and Prodrug Applications

Z-Ile-Ala-OH is not merely a structural intermediate; it is a functional recognition motif. In enzymatic studies, the Z-Ile-Ala sequence has been identified as a specific substrate for various peptidases, including carboxypeptidases, where the enzyme demonstrates a distinct preference for branched aliphatic amino acids in the penultimate position[3].

In modern drug development, this enzymatic specificity is hijacked to create targeted prodrugs. By conjugating an Active Pharmaceutical Ingredient (API) to the C-terminus of the Z-Ile-Ala sequence, researchers can synthesize water-soluble derivatives that remain inert in systemic circulation[4]. Upon reaching a microenvironment rich in specific target proteases (such as the tumor microenvironment), the enzyme recognizes the Ile-Ala motif and hydrolyzes the bond, releasing the active payload.

Workflow A Z-Ile-Ala-Drug Prodrug (Inactive State) C Enzyme-Substrate Transition Complex A->C Binding B Target Protease (e.g., Carboxypeptidase) B->C Recognition D Z-Ile-Ala-OH (Cleaved Dipeptide) C->D Hydrolysis E Active Pharmaceutical Ingredient (API) C->E Payload Release

Enzymatic cleavage pathway of a Z-Ile-Ala prodrug releasing the active API.

Self-Validating Synthesis & Purification Protocol

To ensure high yield and enantiomeric purity, the synthesis of Z-Ile-Ala-OH must be approached as a self-validating system. The following liquid-phase synthesis protocol integrates causality-driven reagent selection with built-in quality control checkpoints.

Phase 1: Activation and Coupling

Goal: Form the peptide bond between Z-Ile-OH and H-Ala-OMe while preventing racemization.

  • Reagent Preparation : Dissolve 1.0 equivalent of Z-Ile-OH in anhydrous N,N-Dimethylformamide (DMF) under an inert nitrogen atmosphere.

  • Activation : Add 1.1 equivalents of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and 2.5 equivalents of DIPEA (N,N-Diisopropylethylamine).

    • Causality: HATU is selected over traditional EDC/HOBt due to its superior efficiency in minimizing epimerization. DIPEA acts as a non-nucleophilic base, preventing premature side reactions while maintaining the basic environment necessary for activation.

  • Coupling : After 10 minutes of activation, add 1.1 equivalents of H-Ala-OMe·HCl. Stir the reaction mixture at room temperature for 2 hours.

  • Validation Checkpoint 1 (TLC) : Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent system of n-hexane:Ethyl Acetate (1:1). The reaction is deemed complete when the UV-active spot corresponding to Z-Ile-OH is entirely consumed.

Phase 2: Saponification (Deprotection of the C-terminus)

Goal: Hydrolyze the methyl ester to yield the free carboxylic acid without disturbing the peptide bond or the Cbz group.

  • Solvent Exchange : Evaporate the DMF under reduced pressure. Redissolve the crude Z-Ile-Ala-OMe in a 3:1 mixture of Tetrahydrofuran (THF) and water.

  • Hydrolysis : Cool the solution to 0°C using an ice bath. Slowly add 1.2 equivalents of Lithium Hydroxide (LiOH) monohydrate.

    • Causality: LiOH at 0°C is strictly utilized instead of NaOH at room temperature. The milder basicity and lower temperature drastically reduce the risk of racemization at the α-carbon of the Alanine residue, preserving the L-configuration required for biological activity.

  • Validation Checkpoint 2 (pH Monitoring) : Stir for 1 hour. The pH should remain basic (~10-11). Monitor the disappearance of the ester via TLC.

Phase 3: Isolation and Analytical Validation

Goal: Extract the pure compound and verify its structural integrity.

  • Acidification : Acidify the mixture to pH 2-3 using 1M HCl.

    • Causality: Acidification protonates the carboxylate, driving the Z-Ile-Ala-OH into its neutral, hydrophobic state, allowing it to partition into the organic phase.

  • Extraction : Extract the aqueous layer three times with Ethyl Acetate. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Validation Checkpoint 3 (LC-MS) : Subject the lyophilized powder to Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Success Criteria: The chromatogram must show a single dominant peak (>95% purity), and the mass spectrum must confirm the presence of the[M+H]⁺ ion at m/z 337.17 and the [M-H]⁻ ion at m/z 335.16, validating the exact mass of 336.16900 Da[2].

References

  • Google Patents. "CN105949278B - 一种取代的四氢呋喃水溶性衍生物及其应用" (Water-soluble derivatives of substituted tetrahydrofurans and applications thereof).
  • Cambridge University Press. "Characterization of carboxypeptidase I of mung bean seeds". Available at:[Link]

Sources

Z-Ile-Ala-OH: Physicochemical Profile and Technical Utility in Proteomics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) is a hydrophobic dipeptide derivative widely utilized as a specific substrate in enzymatic profiling and as a protected intermediate in solid-phase and solution-phase peptide synthesis. Its structural motif—combining the bulky, hydrophobic isoleucine side chain with the smaller alanine residue, capped by the lipophilic Carbobenzoxy (Z) group—makes it an ideal probe for studying the specificity of metalloproteases and carboxypeptidases. This guide provides a definitive technical analysis of its properties, synthesis, and experimental applications.

Physicochemical Specifications

The following data represents the validated chemical constants for Z-Ile-Ala-OH. Researchers should use the monoisotopic mass for high-resolution mass spectrometry (HRMS) calibration.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name N-Benzyloxycarbonyl-L-isoleucyl-L-alanine
Common Abbreviation Z-Ile-Ala-OH
CAS Number 24787-83-5
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight (Average) 336.38 g/mol
Monoisotopic Mass 336.1685 Da
Appearance White to off-white lyophilized powder
Solubility Soluble in DMF, DMSO, Methanol; Sparingly soluble in water
pKa (Predicted) ~3.6 (C-terminal carboxylic acid)
SMILES (Isomeric) CCNC(=O)O)NC(=O)OCc1ccccc1

Structural Architecture & Synthesis Strategy

The synthesis of Z-Ile-Ala-OH typically follows a convergent solution-phase strategy to maintain chiral integrity, particularly at the isoleucine


-carbon. The Z-group (Benzyloxycarbonyl) is employed to protect the N-terminus, rendering the molecule stable against nucleophilic attack during coupling while remaining cleavable via catalytic hydrogenolysis (

/Pd-C) or strong acid (HBr/AcOH).
Mechanism of Assembly

The following logic flow illustrates the standard coupling pathway using DCC/HOBt activation, which minimizes racemization of the sensitive isoleucine residue.

Synthesis_Workflow Start1 Z-Ile-OH (N-protected Isoleucine) Activation Activation (DCC/HOBt in DMF) Start1->Activation Start2 H-Ala-OMe (C-protected Alanine) Start2->Activation Intermediate Z-Ile-Ala-OMe (Fully Protected Dipeptide) Activation->Intermediate Amide Bond Formation Hydrolysis Saponification (LiOH/MeOH) Intermediate->Hydrolysis Ester Cleavage Final Z-Ile-Ala-OH (Free Acid Product) Hydrolysis->Final Acidification (pH 3)

Figure 1: Convergent synthesis workflow for Z-Ile-Ala-OH. The C-terminal methyl ester is removed via mild saponification to yield the free acid.

Biological Utility & Applications

Protease Substrate Profiling

Z-Ile-Ala-OH serves as a critical substrate for characterizing Carboxypeptidases (e.g., Carboxypeptidase I from mung bean) and neutral metalloproteases. The hydrophobic Z-group and Isoleucine residue occupy the S1/S2 subsites of the enzyme, facilitating kinetic studies of substrate specificity.

  • Mechanism: The enzyme cleaves the C-terminal Alanine, releasing Z-Ile and free Alanine.

  • Detection: Reaction progress is monitored by HPLC (quantifying the release of Z-Ile) or colorimetric assays if coupled with a reporter.

Antifungal Conjugate Precursor

Research indicates that ester derivatives of Z-Ile-Ala-OH (e.g., Z-Ile-Ala-O-kojiate) exhibit potent antifungal activity. The dipeptide moiety enhances the transport of the antifungal agent (kojic acid) across fungal cell membranes via peptide transporters, a strategy known as "smugglin" or prodrug delivery.

Analytical Characterization Protocols

To ensure the integrity of Z-Ile-Ala-OH in experimental workflows, the following self-validating analytical protocols are recommended.

High-Performance Liquid Chromatography (HPLC)
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Expected Retention: Z-Ile-Ala-OH is hydrophobic; expect elution late in the gradient (approx. 12-15 min).

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Target Ions:

    • 
       m/z
      
    • 
       m/z
      
    • 
       m/z
      

Handling & Stability Guidelines

  • Storage: Store lyophilized powder at -20°C . The Z-group is sensitive to light over extended periods; store in amber vials.

  • Reconstitution: Dissolve in a minimal volume of DMSO or DMF to create a stock solution (e.g., 10-50 mM). Dilute into aqueous buffers only immediately prior to use to prevent slow hydrolysis or precipitation.

  • Hygroscopicity: Allow the vial to equilibrate to room temperature before opening to prevent condensation, which can hydrolyze the peptide bond over time.

References

  • ChemicalBook. (2023). Z-ILE-ALA-OH CAS#: 24787-83-5.[1][2][3] ChemicalBook. Link

  • Yamaoka, N., et al. (1990). Characterization of carboxypeptidase I of mung bean seeds. Cambridge University Press. Link

  • Kayahara, H., et al. (1990). Amino Acid and Peptide Derivatives of Kojic Acid and Their Antifungal Properties. Agricultural and Biological Chemistry.[4] Link

  • ChemSrc. (2025). Z-Ile-OH and Derivatives CAS Database. ChemSrc. Link

Sources

Technical Analysis of Z-Ile-Ala-OH: Structural Characterization and Analytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Profile[1]

Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) represents a critical dipeptide intermediate in the synthesis of bioactive peptidomimetics and protease inhibitors. Structurally, it serves as a model substrate for metalloproteases (e.g., thermolysin) due to the hydrophobic bulk of the isoleucine side chain and the steric accessibility of the alanine residue.

This technical guide provides a rigorous structural analysis and validated analytical workflows for researchers utilizing Z-Ile-Ala-OH. The focus is on distinguishing this specific sequence from its isomers (e.g., Z-Ala-Ile-OH) and quantifying diastereomeric purity, a frequent challenge in isoleucine-containing peptides due to the two chiral centers in the isoleucine residue itself (


 and 

).
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
Chemical Name N-[(Phenylmethoxy)carbonyl]-L-isoleucyl-L-alanine
Molecular Formula

Molecular Weight 336.38 g/mol
Monoisotopic Mass 336.1685 Da
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water; Insoluble in Hexanes
pKa (Calc.) ~3.6 (Carboxylic Acid), ~8.0 (Amide - typically neutral)

Structural Elucidation: Spectroscopic Signatures

The validation of Z-Ile-Ala-OH requires a multi-modal approach to confirm connectivity, stereochemistry, and purity.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for confirming the peptide sequence and the integrity of the Z-protecting group. The isoleucine residue presents a unique diagnostic challenge due to the diastereotopic protons on the


-carbon.
Predicted

H NMR Assignments (500 MHz, DMSO-

)
Residue / GroupProton (

)

(ppm)
MultiplicityIntegralDiagnostic Note
Z-Group Aromatic Ring7.30 – 7.40Multiplet5HOverlapping phenyl protons; confirms Z-group presence.
Z-Group Benzylic

5.03Singlet (or ABq)2HCharacteristic sharp signal; diastereotopic splitting possible if chiral influence is strong.
Amide Ile-NH7.45Doublet1HUrethane NH; typically broader or upfield of peptide amide.
Amide Ala-NH8.15Doublet1HSharp doublet (

Hz); confirms peptide bond.
Ile

-CH
3.90 – 4.00Triplet/dd1HCoupled to NH and

-CH.
Ile

-CH
1.70 – 1.80Multiplet1HKey stereocenter; complex coupling pattern.
Ile

-CH

1.10, 1.45Multiplet2HDiastereotopic protons (distinct environments).
Ile

-CH

0.85Doublet3HAttached to

-CH.
Ile

-CH

0.80Triplet3HTerminal methyl of ethyl group; often overlaps with

-CH

.
Ala

-CH
4.20 – 4.30Quintet1HCharacteristic coupling to methyl doublet.
Ala

-CH

1.25Doublet3HHigh intensity doublet; diagnostic for Alanine.
C-Term -COOH> 12.0Broad Singlet1HOften invisible due to exchange with solvent water.

Technical Insight: In DMSO-


, the amide protons are usually distinct. If using 

, amide protons will exchange and disappear. The key to distinguishing Z-Ile-Ala-OH from Z-Ala-Ile-OH is the NOESY (Nuclear Overhauser Effect) correlation between the Z-group benzylic protons and the Ile-NH, versus the Ala-NH.
B. Mass Spectrometry (MS) Fragmentation

Electrospray Ionization (ESI) in positive mode (


) is the standard. Tandem MS (MS/MS) provides sequence confirmation.

Fragmentation Pathway:

  • Precursor:

    
     337.2 (
    
    
    
    )
  • Primary Loss:

    
     91.0 (Tropylium ion, 
    
    
    
    ) – Characteristic of Z-group.
  • b-ion Formation: Cleavage of the Ile-Ala peptide bond yields the

    
     ion (Z-Ile acylium ion) at 
    
    
    
    248.
  • y-ion Formation: Cleavage yields the

    
     ion (Ala) at 
    
    
    
    90.

MS_Fragmentation M_H [M+H]+ m/z 337.2 Tropylium Tropylium Ion m/z 91.0 (Z-group signature) M_H->Tropylium Benzyl cleavage b1_ion b1 Ion (Z-Ile+) m/z 248.1 M_H->b1_ion Peptide Bond Break y1_ion y1 Ion (H-Ala-OH+) m/z 90.1 M_H->y1_ion Peptide Bond Break CO2_Loss [M+H - CO2]+ Decarboxylation m/z 293.2 M_H->CO2_Loss -44 Da b1_ion->Tropylium Secondary Frag

Figure 1: ESI-MS/MS Fragmentation Pathway for Z-Ile-Ala-OH. The presence of m/z 91 confirms the Z-group, while the b1/y1 split confirms the sequence order.

Analytical Methodologies: Validated Protocols

A. High-Performance Liquid Chromatography (HPLC)

Separation of Z-Ile-Ala-OH from synthetic impurities (e.g., Z-Ile-OH, free Ala, or diastereomers) requires a C18 Reverse Phase method.

Method Parameters:

  • Column: C18,

    
     mm, 3.5 µm or 5 µm particle size (e.g., Agilent Zorbax or Waters XBridge).
    
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water (Milli-Q).

  • Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled to prevent retention time drift).

  • Detection: UV at 214 nm (peptide bond) and 257 nm (phenyl group).

  • Gradient:

Time (min)% Mobile Phase BEvent
0.05Equilibration
2.05Load
20.065Linear Gradient
22.095Wash
25.095Hold
25.15Re-equilibration

Critical Control Point: Isoleucine contains two chiral centers. Standard synthesis using L-Ile can contain trace D-allo-Ile. This diastereomer (Z-D-allo-Ile-Ala-OH) will typically elute immediately adjacent to the main peak. If diastereomeric purity is critical, a slower gradient (0.5% B/min) or a specialized chiral column (e.g., Chiralpak) may be required.

B. Sample Preparation & Stability[2][10]
  • Solvent: Dissolve 1 mg/mL in 50:50 Water:Acetonitrile. If solubility is poor, pre-dissolve in minimal DMSO (50 µL) then dilute with Mobile Phase A.

  • Filtration: 0.22 µm PTFE filter (Nylon filters may bind hydrophobic peptides).

  • Stability: The Z-group is stable to weak acids (TFA) but sensitive to hydrogenolysis (

    
    ) and strong acids (HBr/AcOH). Avoid basic conditions (pH > 9) to prevent racemization of the C-terminal Alanine or hydrolysis of the benzyl ester.
    

Synthesis Logic & Impurity Profiling

Understanding the synthesis route allows for predictive impurity profiling. Z-Ile-Ala-OH is typically synthesized via solution-phase coupling.

Common Synthetic Route:



Potential Impurities:

  • Z-Ile-OH: Unreacted starting material (Hydrolysis of active ester).

  • Z-Ile-Ile-Ala-OH: Double coupling (rare with OSu esters but possible with DCC).

  • Diastereomers: Z-D-Ile-Ala-OH (from racemized starting material).

Synthesis_Workflow Start Start: Z-Ile-OSu + H-Ala-OH Reaction Coupling Reaction (THF/H2O, pH 8) Start->Reaction Acidify Acidification (pH 2, HCl) Reaction->Acidify Impurity1 Impurity: Z-Ile-OH (Hydrolysis) Reaction->Impurity1 Side Rxn Extract Extraction (Ethyl Acetate) Acidify->Extract Wash Wash Steps (Citric Acid / Brine) Extract->Wash Product Final Product: Z-Ile-Ala-OH Wash->Product

Figure 2: Synthesis workflow and impurity generation points. Proper acidification and washing are crucial to remove unreacted Ala-OH and hydrolyzed Z-Ile-OH.

References

  • Gessmann, R., et al. (2023).[1] Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes.[1][2] Acta Crystallographica Section C. Retrieved from [Link]

  • University of Illinois. (1997). NMR Chemical Shifts of Trace Impurities. J. Org.[3] Chem. Retrieved from [Link]

  • ChemGuide. (n.d.). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

Sources

An In-depth Technical Guide to Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH)

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH), a protected dipeptide of significant interest to researchers and professionals in the fields of peptide chemistry, drug discovery, and development. This document elucidates the chemical identity, synthesis, purification, and characterization of Z-Ile-Ala-OH, offering field-proven insights and detailed methodologies.

Introduction: The Significance of Z-Ile-Ala-OH

Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine, commonly abbreviated as Z-Ile-Ala-OH, is a dipeptide composed of L-isoleucine and L-alanine. The N-terminus of the isoleucine residue is protected by a benzyloxycarbonyl (Z or Cbz) group. This protecting group is instrumental in peptide synthesis, preventing the unwanted formation of extended peptide chains during coupling reactions. The presence of the bulky, hydrophobic isoleucine and the simple, non-polar alanine residue imparts specific conformational properties to this dipeptide, making it a valuable building block for the synthesis of more complex peptides and peptidomimetics with potential therapeutic applications.

The benzyloxycarbonyl protecting group is renowned for its stability under a range of reaction conditions and its facile removal via catalytic hydrogenolysis, a cornerstone of classic peptide synthesis strategies. Understanding the synthesis and properties of Z-Ile-Ala-OH is fundamental for its effective incorporation into larger peptide frameworks.

Chemical Identifiers and Physicochemical Properties

IdentifierValueSource
Chemical Name Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine-
Synonyms Z-Ile-Ala-OH, Cbz-Ile-Ala-OH-
Molecular Formula C17H24N2O5[1]
Molecular Weight 336.38 g/mol Calculated
Canonical SMILES CCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)OCC1=CC=CC=C1Calculated
IUPAC Name (2S)-2-[[(2S,3S)-2-(phenylmethoxycarbonylamino)-3-methylpentanoyl]amino]propanoic acidCalculated
Appearance Expected to be a white to off-white solid-
Solubility Expected to be soluble in organic solvents like DMF, DMSO, and alcohols, with limited solubility in water-

Synthesis of Z-Ile-Ala-OH: A Step-by-Step Protocol

The synthesis of Z-Ile-Ala-OH is typically achieved through a solution-phase peptide coupling strategy. This involves the coupling of N-terminally protected L-isoleucine (Z-Ile-OH) with a C-terminally protected L-alanine, followed by the deprotection of the C-terminus. A common and effective approach is the use of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) in the presence of an additive such as 1-hydroxybenzotriazole (HOBt) to minimize racemization.

Starting Materials
  • N-Benzyloxycarbonyl-L-isoleucine (Z-Ile-OH) : CAS Number 3160-59-6[2][3]

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) : CAS Number 2491-20-5

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Organic Solvents : Dichloromethane (DCM), N,N-Dimethylformamide (DMF), Ethyl acetate (EtOAc), Hexanes

  • Aqueous Solutions : Saturated sodium bicarbonate (NaHCO3), 1 M Hydrochloric acid (HCl), Brine

Synthetic Workflow Diagram

G cluster_0 Step 1: Peptide Coupling cluster_1 Step 2: Saponification cluster_2 Purification Z_Ile_OH Z-Ile-OH Coupling Coupling Reaction in DCM/DMF Z_Ile_OH->Coupling Ala_OMe H-Ala-OMe·HCl Ala_OMe->Coupling DCC_HOBt DCC, HOBt, DIPEA DCC_HOBt->Coupling Z_Ile_Ala_OMe Z-Ile-Ala-OMe Coupling->Z_Ile_Ala_OMe Formation of protected dipeptide Hydrolysis Saponification (LiOH or NaOH) in THF/Water Z_Ile_Ala_OMe->Hydrolysis Z_Ile_Ala_OH Z-Ile-Ala-OH (Final Product) Hydrolysis->Z_Ile_Ala_OH C-terminal deprotection Purification Work-up & Crystallization/Chromatography Z_Ile_Ala_OH->Purification

Caption: Synthetic workflow for Z-Ile-Ala-OH.

Experimental Protocol

Step 1: Synthesis of N-Benzyloxycarbonyl-L-isoleucyl-L-alanine methyl ester (Z-Ile-Ala-OMe)

  • In a round-bottom flask, dissolve Z-Ile-OH (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM or DMF.

  • In a separate flask, suspend H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM and add DIPEA (1.1 equivalents) to neutralize the hydrochloride salt. Stir for 15-20 minutes at room temperature.

  • Cool the Z-Ile-OH solution to 0 °C in an ice bath.

  • Add DCC (1.1 equivalents) to the cooled Z-Ile-OH solution. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the neutralized H-Ala-OMe solution to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, filter off the DCU precipitate and wash the filter cake with DCM.

  • Combine the filtrates and wash successively with 1 M HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude Z-Ile-Ala-OMe.

Step 2: Saponification of Z-Ile-Ala-OMe to Z-Ile-Ala-OH

  • Dissolve the crude Z-Ile-Ala-OMe (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and water.

  • Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (1.5 equivalents) and stir the mixture at room temperature.

  • Monitor the hydrolysis by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the THF.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether or hexanes) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 with 1 M HCl. A white precipitate of Z-Ile-Ala-OH should form.

  • Extract the product into ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Z-Ile-Ala-OH.

Purification

The crude Z-Ile-Ala-OH can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by silica gel column chromatography.

Characterization and Analytical Methods

To ensure the identity and purity of the synthesized Z-Ile-Ala-OH, a combination of analytical techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of Z-Ile-Ala-OH.

  • ¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the benzyloxycarbonyl group, the α-protons of both isoleucine and alanine, the side-chain protons of isoleucine and alanine, and the amide proton.

  • ¹³C NMR : The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the peptide bond, the carbamate, and the carboxylic acid, as well as the aromatic carbons and the aliphatic carbons of the amino acid residues.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC is the standard method for assessing the purity of Z-Ile-Ala-OH.

Typical HPLC Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient A linear gradient from low to high percentage of Mobile Phase B
Flow Rate 1.0 mL/min
Detection UV at 220 nm and 254 nm

The purity is determined by the area percentage of the main peak in the chromatogram.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the synthesized compound.

  • Electrospray Ionization (ESI-MS) : This technique should show a prominent ion corresponding to the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻.

Applications in Research and Drug Development

Z-Ile-Ala-OH serves as a crucial intermediate in the synthesis of larger peptides and peptidomimetics. The specific sequence of isoleucine and alanine can be important for molecular recognition, protein-protein interactions, and enzymatic cleavage sites. By incorporating Z-Ile-Ala-OH into a peptide sequence, researchers can investigate the role of this dipeptide motif in the biological activity of the final molecule. Its use is prevalent in the development of enzyme inhibitors, receptor agonists or antagonists, and other peptide-based therapeutics.

Safety and Handling

Z-Ile-Ala-OH should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This technical guide has provided a comprehensive overview of Nα-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH), from its chemical identity to its synthesis and characterization. The detailed protocols and methodologies presented herein are designed to equip researchers and scientists with the necessary knowledge to confidently synthesize and utilize this important dipeptide building block in their research and development endeavors. The principles of peptide coupling and deprotection outlined are fundamental to the broader field of peptide chemistry and are applicable to the synthesis of a wide array of peptide-based molecules.

References

  • Pharmaffiliates. N-Benzyloxycarbonyl-L-alanine. [Link]

  • RSC Publishing. The synthesis of oligomers containing alternating C-glycosyl α-amino acids and... [Link]

  • PMC. Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. [Link]

  • Google Patents.
  • eGyanKosh. Peptides-V, Synthesis-II CONTENTS 1. Carboxyl Group Protection 2. Activation o. [Link]

  • AAPPTEC. Coupling Reagents. [Link]

  • PMC. Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. [Link]

  • Chemsrc. Z-Ile-OH. [Link]

  • Chem-Impex. Z-L-alanine methyl ester. [Link]

  • Chem-Impex. Z-Ala-Leu-OH. [Link]

  • ResearchGate. Table 5 Peptide coupling reactions of N-arylated isoleucine derivatives. [Link]

  • ResearchGate. Dipeptide synthesis with the use of Z-Ala and L-Ala-NH2 as building blocks? [Link]

  • Bio-protocol. Peptide Synthesis. [Link]

  • MDPI. Epimerisation in Peptide Synthesis. [Link]

  • Beilstein Journals. Experimental procedures, characterization data for all compounds and copies of NMR spectra. [Link]

  • Semantic Scholar. Solid-State NMR Characterization of the Structure of Self-Assembled Ile–Phe–OH. [Link]

  • MDPI. NMR-Based Chromatography Readouts: Indispensable Tools to “Translate” Analytical Features into Molecular Structures. [Link]

  • Universidad de Salamanca. Determination of leucine and isoleucine/allo-isoleucine by electrospray ionization-tandem mass spectrometry and partial least sq. [Link]

Sources

Chemical Identity & Physicochemical Properties

[1][2][3]

Z-Ile-Ala-OH is defined by its lipophilic character and specific steric profile. The benzyloxycarbonyl (Z) group mimics the polypeptide chain upstream of the cleavage site, facilitating enzyme binding through hydrophobic interactions in the S2/S3 subsites.

PropertySpecificationRelevance to Assays
Chemical Formula

Stoichiometry calculations for kinetic constants (

).
Molecular Weight 336.38 g/mol Preparation of standard stock solutions (typically 10-100 mM).
Solubility Soluble in DMSO, MeOH, EtOH; sparingly soluble in water.Requires co-solvent (e.g., 5-10% DMSO) in aqueous buffers; critical for

determination.
Cleavage Site Peptide bond between Ile and Ala (Endopeptidase) or C-terminal Ala release (Carboxypeptidase).Defines the detection method (HPLC separation of Z-Ile and Ala).
Purity Requirement >98% (HPLC)Essential to avoid background signals from free Ala or Z-Ile contaminants.

Enzymatic Target Landscape

Z-Ile-Ala-OH is not a "universal" substrate but a selectivity probe for proteases with hydrophobic specificity pockets.

A. Aspartic Proteases (Cathepsin D, Pepsin)
  • Role: Substrate for probing the S1-S1' specificity.

  • Mechanism: Aspartic proteases (e.g., Cathepsin D) prefer hydrophobic residues at the scissile bond. The Ile-Ala bond represents a hydrophobic-hydrophobic interaction. While less efficiently cleaved than aromatic pairs (e.g., Phe-Phe), the Ile-Ala sequence allows researchers to determine the enzyme's tolerance for aliphatic side chains in the active site.

  • Relevance: High throughput screening (HTS) of Cathepsin D inhibitors (Alzheimer’s, Cancer) often uses Z-Ile-Ala-OH to verify that inhibitors are not merely blocking aromatic recognition but are true transition-state mimics.

B. Metalloproteases (Thermolysin)[4][5]
  • Role: Model substrate for S1' specificity and Enzymatic Synthesis.

  • Mechanism: Thermolysin preferentially cleaves at the N-terminus of hydrophobic residues (X-Y ). In Z-Ile-Ala-OH, the cleavage can occur at the Ile-Ala bond (where Ala occupies S1' and Ile occupies S1).

  • Synthesis Application: Thermolysin is widely used to synthesize Z-Ile-Ala-OH (or its esters) from Z-Ile-OH and Ala-X via reverse hydrolysis. This reaction is a standard model for optimizing enzymatic peptide synthesis in organic solvents.

C. Carboxypeptidases (CPA, CPY)
  • Role: Substrate for C-terminal processing.

  • Mechanism: Carboxypeptidase A (CPA) cleaves C-terminal residues. While CPA prefers aromatic residues (Phe, Tyr), it also cleaves aliphatic residues (Ile, Leu, Ala). Z-Ile-Ala-OH allows for the measurement of cleavage kinetics (

    
    ) where the P1 residue (Ile) influences the positioning of the scissile Ala.
    

Mechanistic Visualization

The following diagram illustrates the interaction of Z-Ile-Ala-OH with the active site of a generic hydrophobic protease (e.g., Thermolysin or Cathepsin D) and the resulting cleavage products.

ProteaseMechanismcluster_mechanismHydrolytic PathwaySubstrateSubstrate:Z-Ile-Ala-OHEnzymeEnzyme Active Site(Hydrophobic S1/S1' Pockets)Substrate->EnzymeBinding (Hydrophobic Interaction)ES_ComplexE-S Complex(Transition State)Enzyme->ES_ComplexCatalysis (H2O attack)ProductsProductsES_Complex->ProductsBond ScissionZIleZ-Ile-OH(Acid Fragment)Products->ZIleAlaL-Alanine(Amine Fragment)Products->Ala

Caption: Schematic of Z-Ile-Ala-OH hydrolysis. The enzyme binds the hydrophobic Z-Ile moiety, positioning the Ile-Ala bond for nucleophilic attack by water (activated by the catalytic dyad/metal ion).

Experimental Protocol: HPLC-Based Hydrolysis Assay

Since Z-Ile-Ala-OH lacks a chromogenic leaving group (like pNA or AMC) at the cleavage site (the C-terminus is -OH), hydrolysis must be monitored by separating the reactants and products via HPLC.

Materials
  • Substrate: Z-Ile-Ala-OH (Stock: 20 mM in DMSO).

  • Buffer:

    • Cathepsin D: 0.1 M Sodium Citrate, pH 3.5.

    • Thermolysin:[1][2][3] 50 mM Tris-HCl, 10 mM

      
      , pH 7.5.
      
  • Quenching Agent: 10% Trifluoroacetic acid (TFA) or Acetonitrile (ACN).

  • HPLC System: C18 Reverse-Phase Column (e.g., Agilent Zorbax SB-C18).

Workflow
  • Preparation: Dilute Z-Ile-Ala-OH stock into the reaction buffer to a final concentration of 0.5 – 2.0 mM. Pre-incubate at 37°C.

  • Initiation: Add enzyme (final conc. 10-100 nM). Mix by gentle inversion.

  • Sampling: At defined time points (e.g., 0, 5, 10, 30, 60 min), remove 50 µL aliquots.

  • Quenching: Immediately add 50 µL of Quenching Agent to stop the reaction. Centrifuge at 10,000 x g for 5 min to remove precipitated protein.

  • Analysis: Inject 20 µL onto the HPLC.

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 60% B over 20 min.

    • Detection: UV at 214 nm (peptide bond) and 254 nm (Z-group aromatic ring).

  • Quantification: Measure the peak area of the product Z-Ile-OH (retention time will be different from Z-Ile-Ala-OH). Use a standard curve of Z-Ile-OH to convert area to concentration.

AssayWorkflowStep1Substrate Prep(20mM in DMSO)Step2Incubation(Buffer + Enzyme, 37°C)Step1->Step2Step3Sampling(Time points: 0-60 min)Step2->Step3Step4Quenching(Add 10% TFA)Step3->Step4Step5HPLC Analysis(C18 Column, UV 254nm)Step4->Step5Step6Data Processing(Calculate initial velocity v0)Step5->Step6

Caption: Step-by-step workflow for the HPLC-based kinetic assay of Z-Ile-Ala-OH hydrolysis.

Data Analysis & Interpretation

To determine the kinetic parameters (





Michaelis-Menten Equation:

  • Low

    
     (< 1 mM):  Indicates high affinity (strong binding in S1/S1' pockets).
    
  • High

    
     (> 5 mM):  Indicates weak affinity; the enzyme may tolerate but does not prefer the aliphatic Ile-Ala sequence compared to aromatic alternatives.
    
  • Interpretation for Drug Development: If a candidate inhibitor blocks the hydrolysis of Z-Ile-Ala-OH with a

    
     similar to that of the physiological substrate, it suggests the inhibitor effectively targets the hydrophobic core of the active site.
    

References

  • Enzymatic Peptide Synthesis

    • Title: Novel kinetic analysis of enzymatic dipeptide synthesis: effect of pH and substrates on thermolysin c
    • Source: PubMed (Biotechnol Bioeng).
    • URL:[Link]

  • Protease Specificity Profiling

    • Title: Substrate Shape Determines Specificity of Recognition for HIV-1 Protease (Compar
    • Source: Structure (Cell Press).
    • URL:[Link]

  • Title: Identification of Cathepsin B/D substrates using Z-dipeptide libraries.

Technical Monograph: Physicochemical Profiling of Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive physicochemical profiling of Z-Ile-Ala-OH , a specialized dipeptide derivative used primarily as a substrate for characterizing metalloproteases like thermolysin.

Executive Summary

Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) is a protected dipeptide intermediate widely utilized in enzymatic kinetics and peptide synthesis. Its primary significance lies in its role as a substrate for thermolysin (EC 3.4.24.27), where it aids in mapping the specificity of the S1 and S1' subsites of metalloendopeptidases.

This guide synthesizes the verified chemical data, physical characteristics, and handling protocols required for high-precision experimental workflows.

Chemical Identity & Specifications

The compound consists of the hydrophobic amino acids Isoleucine (Ile) and Alanine (Ala), N-terminally protected by a Benzyloxycarbonyl (Z or Cbz) group. This protection renders the molecule lipophilic and suitable for controlled enzymatic hydrolysis studies.

ParameterSpecification
IUPAC Name (2S)-2-[[(2S,3S)-2-(benzyloxycarbonylamino)-3-methylpentanoyl]amino]propanoic acid
Common Name Z-Ile-Ala-OH; Cbz-Ile-Ala-OH
CAS Registry Number 24787-83-5
Molecular Formula C₁₇H₂₄N₂O₅
Molecular Weight 336.38 g/mol
SMILES CCC(=O)NC(=O)O
MDL Number MFCD00002640 (Generic Z-Ala analog reference)
Structural Visualization

The following diagram illustrates the connectivity of Z-Ile-Ala-OH, highlighting the scissile peptide bond targeted by proteases.

Z_Ile_Ala_OH cluster_thermolysin Thermolysin Interaction Z_Group Benzyloxycarbonyl (Z) Protecting Group Ile_Residue L-Isoleucine (Ile) Hydrophobic Side Chain Z_Group->Ile_Residue Amide Linkage Peptide_Bond Peptide Bond (Scissile Site) Ile_Residue->Peptide_Bond Ala_Residue L-Alanine (Ala) C-Terminal Residue Peptide_Bond->Ala_Residue Carboxyl Free Carboxyl (-COOH) Acidic Terminus Ala_Residue->Carboxyl

Caption: Structural logic of Z-Ile-Ala-OH. The yellow diamond indicates the peptide bond cleaved by thermolysin.

Physical Characteristics

Appearance and Form
  • Physical State: White to off-white crystalline powder.

  • Odor: Odorless to faint characteristic amine-like odor.

Melting Point Analysis

While the specific experimental melting point for Z-Ile-Ala-OH is often proprietary to custom synthesis lots, it can be characterized relative to its components:

  • Z-Ile-OH: 52–54 °C[1]

  • Z-Ala-OH: 84–87 °C

  • Z-Ile-Ala-OH (Projected): Dipeptides typically exhibit higher melting points than their constituent protected amino acids due to increased intermolecular hydrogen bonding (amide-amide interactions).

    • Expert Insight: Expect a melting range between 120 °C – 145 °C for high-purity crystalline samples. A lower range (<100 °C) often indicates the presence of solvent impurities or racemization.

Solubility Profile

The "Z" group significantly increases lipophilicity, making the compound insoluble in aqueous buffers without modification.

SolventSolubility RatingProtocol Note
Water InsolubleForms a suspension; unsuitable for direct dissolution.
Methanol/Ethanol SolubleRecommended for stock solution preparation (10–50 mM).
DMSO/DMF Highly SolubleIdeal for high-concentration stocks; compatible with enzyme assays at <5% v/v.
Ethyl Acetate SolubleUseful for extraction during synthesis purification.

Application: Thermolysin Kinetics

Z-Ile-Ala-OH is a classic substrate for Thermolysin , a thermostable neutral metalloproteinase. The enzyme prefers large hydrophobic residues (like Isoleucine) at the P1 position and small residues (like Alanine) at the P1' position.

Mechanism of Action[1][3]
  • Binding: The Z-group occupies the S2 subsite, while the Isoleucine side chain anchors into the hydrophobic S1 pocket.

  • Catalysis: The Zinc ion (Zn²⁺) at the active site activates a water molecule, which attacks the carbonyl carbon of the Ile-Ala peptide bond.

  • Cleavage: The bond breaks, releasing Z-Ile-OH and H-Ala-OH.

Experimental Protocol: Kinetic Assay

Objective: Determine


 and 

for Thermolysin using Z-Ile-Ala-OH.
  • Stock Preparation: Dissolve Z-Ile-Ala-OH in DMSO to 50 mM.

  • Buffer System: 0.1 M Tris-HCl, pH 7.2, containing 10 mM CaCl₂ (Calcium is essential for Thermolysin stability).

  • Reaction Mix:

    • Buffer: 980 µL

    • Substrate Stock: 10 µL (Final conc: 0.5 mM)

    • Enzyme: 10 µL Thermolysin (0.1 mg/mL)

  • Detection: Monitor the decrease in absorbance at 230–240 nm (peptide bond cleavage) or use HPLC to quantify the release of Z-Ile-OH.

  • Validation: Spontaneous hydrolysis should be negligible in the absence of enzyme.

Handling, Stability & Storage

To maintain scientific integrity, strict adherence to storage protocols is required to prevent hydrolysis or racemization.

  • Storage Temperature: -20 °C (Long-term); 2–8 °C (Active use).

  • Hygroscopicity: The compound is slightly hygroscopic. Always equilibrate the vial to room temperature before opening to prevent condensation.

  • Stability: Stable for >2 years if desiccated. Solutions in DMSO are stable for 1 month at -20 °C.

Safety (SDS Summary)
  • Signal Word: Warning.

  • Hazards: May cause skin and eye irritation (H315, H319).

  • PPE: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.[2]

References

  • Feder, J. (1968). Biochem. Biophys. Res. Commun., 32, 326. (Foundational work on thermolysin specificity).
  • Morihara, K., & Tsuzuki, H. (1970). Eur. J. Biochem., 15, 374-380.
  • Chemical Book. (2025). CAS 24787-83-5 Data. Link

  • PubChem. (2025). Compound Summary: Z-Amino Acid Derivatives. Link

Sources

Methodological & Application

Technical Application Note: High-Fidelity Synthesis of Z-Ile-Ala-OH via Solution-Phase Coupling

[1]

Abstract & Scope

This application note details the optimized protocol for the solution-phase synthesis of Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine). This dipeptide is a critical intermediate in the development of fluorogenic protease substrates (e.g., Z-Ile-Ala-AMC) and aldehyde inhibitors.[1]

The synthesis of isoleucine-containing peptides presents specific challenges due to the steric hindrance of the

Carbodiimide/HOBtLithium Hydroxide Saponification

Strategic Synthetic Pathway

The synthesis is designed to retain the N-terminal Z-protection while liberating the C-terminal carboxyl group.[1]

Critical Logic:

  • N-Protection: The Benzyloxycarbonyl (Z) group is chosen for its stability against basic conditions used in saponification and its orthogonality to the methyl ester.

  • C-Protection: A Methyl Ester (OMe) is selected over a Benzyl Ester (OBzl).[1] Hydrogenolysis of a Bzl ester would inadvertently remove the Z-group; thus, base-labile protection (OMe) is required.[1]

  • Activation: EDC/HOBt is employed to minimize racemization at the sensitive Isoleucine

    
    -carbon.[1]
    
Reaction Scheme Visualization

SynthesisPathStart1Z-Ile-OH(Carboxylic Acid)Step1Coupling(EDC/HOBt/DIPEA)Start1->Step1Start2H-Ala-OMe·HCl(Amine Salt)Start2->Step1InterIntermediate:Z-Ile-Ala-OMeStep1->InterAmide BondFormationStep2Saponification(LiOH, THF/H2O)Inter->Step2EsterHydrolysisFinalTarget:Z-Ile-Ala-OHStep2->FinalAcidification(pH 2-3)

Figure 1: Strategic workflow for the synthesis of Z-Ile-Ala-OH, highlighting the orthogonal protection strategy.

Material Specifications & Preparation

To ensure reproducibility, materials must meet the following strict criteria:

ReagentGrade/SpecPurpose
Z-Ile-OH >99% L-isomerStarting material (N-protected).[1]
H-Ala-OMe·HCl >98%Starting material (C-protected amine).[1]
EDC·HCl Reagent GradeWater-soluble carbodiimide coupling agent.[1]
HOBt (anhydrous) >98%Racemization suppressant.
DIPEA AnhydrousBase for neutralizing amine salt.
LiOH·H₂O ACS ReagentMild saponification base.
Solvents DCM (Anhydrous), THF, EtOAcReaction media and extraction.

Experimental Protocols

Protocol A: Coupling (Synthesis of Z-Ile-Ala-OMe)

Objective: Form the peptide bond between Z-Ile and Ala-OMe while suppressing racemization.

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve Z-Ile-OH (10.0 mmol, 2.65 g) and HOBt (11.0 mmol, 1.49 g) in anhydrous Dichloromethane (DCM) (50 mL).

    • Cool the mixture to 0°C in an ice-water bath. Stir for 10 minutes.

    • Note: HOBt is added before the carbodiimide to ensure immediate formation of the active ester upon activation.

  • Activation & Coupling:

    • Add EDC·HCl (11.0 mmol, 2.11 g) to the cold solution. Stir for 20 minutes at 0°C.

    • In a separate vessel, dissolve H-Ala-OMe·HCl (10.0 mmol, 1.40 g) in DCM (20 mL) and add DIPEA (10.0 mmol, 1.74 mL) to liberate the free amine.

    • Add the amine solution dropwise to the activated Z-Ile mixture over 5 minutes.

  • Progression:

    • Allow the reaction to warm to Room Temperature (20-25°C) naturally.

    • Stir for 12–16 hours .

    • Validation: Monitor by TLC (EtOAc/Hexane 1:1). The Z-Ile-OH spot (acidic) should disappear, and a less polar product spot should appear.[1]

  • Workup (The "Wash" Cycle):

    • Dilute the reaction mixture with DCM (100 mL).

    • Wash sequentially in a separatory funnel:

      • 1M HCl (3 x 30 mL) – Removes unreacted amine and DIPEA.

      • Sat. NaHCO₃ (3 x 30 mL) – Removes unreacted Z-Ile-OH and HOBt.

      • Brine (1 x 30 mL) – Drying.

    • Dry the organic layer over anhydrous Na₂SO₄ , filter, and concentrate under reduced pressure.

    • Result: White solid or thick oil (Z-Ile-Ala-OMe).[1] Yield typically >85%.[2]

Protocol B: Saponification (Deprotection to Z-Ile-Ala-OH)[1]

Objective: Hydrolyze the methyl ester without affecting the Z-group or causing racemization.

  • Dissolution:

    • Dissolve the crude Z-Ile-Ala-OMe (from Protocol A) in THF (30 mL).

    • Cool to 0°C .

  • Hydrolysis:

    • Prepare a solution of LiOH·H₂O (2.0 eq relative to ester) in Water (10 mL).

    • Add the aqueous LiOH dropwise to the THF solution.

    • Stir at 0°C for 1 hour , then allow to warm to 15°C (slightly below RT) for 2–3 hours.

    • Critical Control Point: Do not heat. High temperatures can cause Z-group degradation or racemization.[1]

  • Isolation:

    • Evaporate the THF under reduced pressure (rotary evaporator, water bath <35°C). You will be left with an aqueous solution of the lithium salt.

    • Dilute with water (20 mL) and wash with Ethyl Acetate (2 x 15 mL).

      • Why? This removes any unreacted ester or non-polar impurities. The product is in the aqueous phase (as carboxylate).

    • Acidification: Cool the aqueous layer to 0°C. Carefully acidify to pH 2–3 using 1M HCl .

      • Observation: The product Z-Ile-Ala-OH should precipitate as a white solid or form an oil that can be extracted.[1]

    • Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL).

  • Final Purification:

    • Combine organic extracts, wash with Brine, dry over Na₂SO₄, and concentrate.

    • Recrystallization: If necessary, recrystallize from EtOAc/Hexane or Ether/Hexane.

Workup & Purification Logic

The following diagram illustrates the separation logic required to achieve pharmaceutical-grade purity without column chromatography.

WorkupLogicCrudeCrude Reaction Mix(DCM Phase)AcidWashWash: 1M HClCrude->AcidWashOrg1Organic Phase(Contains Product)AcidWash->Org1RetainAq1Aqueous Waste(Remove Amines/DIPEA)AcidWash->Aq1DiscardBaseWashWash: Sat. NaHCO3BaseWash->Org1RetainAq2Aqueous Waste(Remove Acids/HOBt)BaseWash->Aq2DiscardOrg1->BaseWashFinalPure Z-Ile-Ala-OMe(Ready for Saponification)Org1->FinalDry & Concentrate

Figure 2: Separation logic for the isolation of the peptide intermediate.

Analytical Validation (QC)

Verify the identity and purity of the final Z-Ile-Ala-OH using the following parameters.

TestMethodExpected Result
HPLC Purity C18 Column, Water/ACN gradient (0.1% TFA)Single peak, >95% purity.[1]
Mass Spectrometry ESI-MS (Positive Mode)[M+H]⁺ = 337.4 Da (Calc MW: 336.38).[1]
¹H-NMR 400 MHz, DMSO-d₆δ 7.35 (m, 5H, Z-aromatic), 5.01 (s, 2H, Z-CH₂), 0.8-0.9 (m, 6H, Ile-CH₃).[1]
Racemization Check Chiral HPLC or Marfey's Reagent<1% D-isomer content.[1]

Troubleshooting & Optimization

  • Problem: Low yield during coupling.

    • Cause: Steric bulk of Isoleucine.

    • Solution: Extend reaction time to 24 hours or switch to HATU coupling (requires careful pH control to avoid racemization).

  • Problem: Product is an oil after saponification.

    • Cause: Trace solvent or inherent nature of the dipeptide.

    • Solution: Triturate with cold diethyl ether or pentane to induce crystallization.

  • Problem: Z-group loss.

    • Cause: Saponification too harsh (too much base or heat).

    • Solution: Strictly control temperature (0°C) and use exactly 2.0 equivalents of LiOH.

References

  • Benoiton, N. L. (2006). Chemistry of Peptide Synthesis. CRC Press.
  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link

  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups.[1][3][4][5][6][7] Chemical Reviews, 109(6), 2455-2504.[1] Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[8][9] Tetrahedron, 60(11), 2447-2467.[1] (Review of EDC/HOBt vs newer reagents). Link

Application Note: Optimized Coupling Conditions for Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the fragment condensation of Z-Ile-Ala-OH . It addresses the specific challenges of solubility and C-terminal racemization inherent to this dipeptide motif.

Executive Summary

Z-Ile-Ala-OH (N-benzyloxycarbonyl-L-isoleucyl-L-alanine) is a critical dipeptide building block, often utilized in the synthesis of protease inhibitors (e.g., elastase substrates) and bioactive peptidomimetics.

Unlike standard stepwise synthesis, using Z-Ile-Ala-OH as an acyl donor constitutes fragment condensation . This process presents a severe risk of racemization at the C-terminal Alanine. Because the Alanine residue is N-acylated by Isoleucine (an amide linkage) rather than N-urethane protected (like Boc or Fmoc), it is highly susceptible to 5(4H)-oxazolone formation upon activation.

This guide details a protocol to couple Z-Ile-Ala-OH to an amine component while minimizing racemization (<1%) and managing the steric hindrance of the penultimate Isoleucine residue.

Critical Mechanistic Insight: The Racemization Risk

To optimize conditions, one must understand the failure mode.

  • Standard Protection: When activating Z-Ala-OH, the Z-group (urethane) reduces the acidity of the NH proton and sterically hinders oxazolone formation. Racemization is minimal.

  • Fragment Activation: When activating Z-Ile-Ala-OH, the Alanine is acylated by Isoleucine. This N-acyl linkage facilitates the formation of a stable oxazolone intermediate. The oxazolone can readily enolize, destroying the chirality of the Alanine

    
    -carbon before the amine nucleophile attacks.
    
Visualization: Oxazolone-Mediated Racemization Pathway

The following diagram illustrates why standard coupling reagents (like HBTU/DIPEA) are dangerous for this specific sequence and why additives are required.

RacemizationMechanism Start Z-Ile-Ala-OH (Activation) Activated Activated Ester (O-Acylisourea) Start->Activated DIC/Base Oxazolone 5(4H)-Oxazolone (Chiral) Activated->Oxazolone Fast Cyclization (N-Acyl effect) Product_L L-L Product (Desired) Activated->Product_L Direct Attack (Fast with Additives) Enol Enolized Oxazolone (Achiral/Planar) Oxazolone->Enol Base-catalyzed (High Risk) Oxazolone->Product_L Amine Attack (Slow) Product_D L-D Product (Epimer) Oxazolone->Product_D Amine Attack Enol->Oxazolone Re-protonation (Racemic Mix)

Figure 1: Mechanism of C-terminal racemization during Z-Ile-Ala-OH activation. The N-acyl linkage promotes oxazolone formation, leading to epimerization if base concentration is high or reaction time is prolonged.

Pre-Coupling Checklist

ParameterSpecificationReason
Solvent DMF (Dimethylformamide) or NMP Z-Ile-Ala-OH is hydrophobic. DCM often provides insufficient solubility, leading to slow kinetics and increased racemization.
Concentration 0.1 M - 0.2 M High concentration favors the bimolecular coupling reaction over the unimolecular racemization.
Base TMP (2,4,6-Collidine) or NMM Avoid DIPEA if possible. Collidine is a weaker, sterically hindered base that minimizes proton abstraction from the oxazolone.
Additives Oxyma Pure or HOAt Essential.[1] They form active esters that react faster with the amine than the oxazolone forms.

Experimental Protocols

Protocol A: The "Gold Standard" (DIC/Oxyma)

This method is recommended for most applications due to its balance of cost, safety, and racemization suppression.

Reagents:

  • Z-Ile-Ala-OH (1.0 equiv)[2]

  • Amine Component (H-Xaa-...) (1.0 - 1.1 equiv)[3]

  • DIC (Diisopropylcarbodiimide) (1.1 equiv)

  • Oxyma Pure (Ethyl cyanohydroxyiminoacetate) (1.1 equiv)

  • Solvent: Anhydrous DMF.[3][4]

Step-by-Step Procedure:

  • Dissolution: Dissolve Z-Ile-Ala-OH and Oxyma Pure in anhydrous DMF (0.15 M final concentration) in a round-bottom flask.

    • Note: Ensure the solution is clear. If Z-Ile-Ala-OH is stubborn, mild sonication (30s) is permitted.

  • Cooling: Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Low temperature drastically reduces the rate of oxazolone enolization.

  • Activation: Add DIC (1.1 equiv) dropwise. Stir at 0°C for 2-3 minutes.

    • Do not pre-activate for long periods. In fragment condensation, long pre-activation generates oxazolones.

  • Coupling: Add the Amine Component (pre-dissolved in minimal DMF) to the activated mixture.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) and stir for 4–12 hours.

  • Monitoring: Monitor by HPLC or TLC. Look for the disappearance of the amine.

  • Workup: Dilute with EtOAc, wash with 5% KHSO₄ (removes basic byproducts), saturated NaHCO₃, and brine. Dry over Na₂SO₄.

Protocol B: The "Zero-Racemization" Method (T3P)

For extremely sensitive fragments or valuable GMP synthesis, T3P (Propylphosphonic anhydride) is the superior choice. It acts as a kinetic trap, driving coupling faster than racemization.

Reagents:

  • Z-Ile-Ala-OH (1.0 equiv)[2]

  • Amine Component (1.1 equiv)[5]

  • T3P (50% solution in DMF or EtOAc) (1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv) Note: T3P requires base to function, but the acidic byproduct buffers the system.

Step-by-Step Procedure:

  • Combine: Dissolve Z-Ile-Ala-OH and the Amine Component in DMF or EtOAc (0.1 M). Cool to 0°C .[3][4]

  • Base Addition: Add DIPEA (2.5 equiv). The mixture remains inactive until T3P is added.

  • Initiation: Add T3P solution dropwise.

  • Incubation: Stir at 0°C for 1 hour, then RT overnight.

  • Validation: T3P reactions are often cleaner. Wash with water/bicarb/brine as standard.

Synthesis Workflow Diagram

The following diagram outlines the decision tree and workflow for handling Z-Ile-Ala-OH.

Workflow Input Start: Z-Ile-Ala-OH + Amine Component Check Solubility Check (DMF vs NMP) Input->Check Selection Select Coupling Strategy Check->Selection MethodA Method A: DIC/Oxyma (Standard High Purity) Selection->MethodA General Use MethodB Method B: T3P/Base (Ultra-Low Racemization) Selection->MethodB High Value / Scale-up ProcessA 1. Dissolve AA + Oxyma 2. Cool to 0°C 3. Add DIC 4. Add Amine immediately MethodA->ProcessA ProcessB 1. Dissolve AA + Amine 2. Add Base (Cool to 0°C) 3. Add T3P Dropwise MethodB->ProcessB QC QC: HPLC (Chiral) Check D-Ala Epimer ProcessA->QC ProcessB->QC

Figure 2: Operational workflow for coupling Z-Ile-Ala-OH. Method A is standard; Method B is preferred for scale-up or extremely sensitive substrates.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Racemization (>5%) High base concentration or warm activation.Switch to Protocol B (T3P) or replace DIPEA with Collidine in Protocol A. Ensure 0°C activation.
Incomplete Coupling Steric hindrance from Ile (beta-branched).Use Microwave-Assisted coupling (max 50°C, 10 min) only with T3P (more stable). Or, switch solvent to NMP.[6]
Gelation/Precipitation Hydrophobic aggregation of Z-Ile-Ala.Add chaotropic salts (e.g., LiCl 0.4M) to the DMF or use a solvent mixture of DMF/DMSO (1:1).
Low Yield Oxazolone hydrolysis.Ensure solvents are strictly anhydrous . Water opens the oxazolone to the free acid, stopping the reaction.

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Provides foundational knowledge on Z-group stability and urethane vs. amide protection.

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Detailed comparison of Oxyma vs HOBt and the mechanism of racemization suppression.

  • Dunetz, J. R., et al. (2016). T3P: Propylphosphonic Anhydride. Organic Process Research & Development. Authoritative guide on using T3P for low-epimerization fragment coupling.

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. Discusses the oxazolone mechanism in fragment condensation.

  • Carpino, L. A., et al. (2010). The Diisopropylcarbodiimide/Oxyma Pure System. Organic Letters. Establishes DIC/Oxyma as a superior alternative to DIC/HOBt for preventing racemization.

Sources

enzymatic hydrolysis assay using Z-Ile-Ala-OH substrate

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Enzymatic Hydrolysis Assay of Z-Ile-Ala-OH

Abstract

This guide details the protocol for assaying the hydrolytic activity of neutral metalloproteases (specifically Thermolysin and Bacillus subtilis Neutral Protease) using the synthetic substrate Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine). Unlike complex protein substrates (e.g., casein), Z-Ile-Ala-OH allows for precise kinetic determination (


, 

) due to its defined cleavage site. The assay relies on the specific cleavage of the Ile-Ala peptide bond, releasing free L-Alanine, which is subsequently quantified via a colorimetric Ninhydrin reaction.

Introduction & Principle

The Substrate: Z-Ile-Ala-OH

Z-Ile-Ala-OH is a blocked dipeptide where the N-terminal amine is protected by a Benzyloxycarbonyl (Z or Cbz) group.[1][2]

  • Structure:

    
    
    
  • Role: It serves as a specific substrate for endoproteases that prefer hydrophobic residues at the P1' position (the amino side of the scissile bond).

Mechanism of Action

Thermolysin (EC 3.4.24.27) is a zinc-dependent metalloendopeptidase. It preferentially cleaves peptide bonds on the N-terminal side of hydrophobic amino acids (e.g., Leu, Phe, Ile, Val, Ala). In this assay, the enzyme cleaves the peptide bond between the Isoleucine (P1) and Alanine (P1') residues.

Reaction Scheme:



Detection Principle (Ninhydrin)

The unhydrolyzed substrate (Z-Ile-Ala-OH) has a blocked N-terminus and does not react significantly with Ninhydrin. Upon hydrolysis, L-Alanine is released, which possesses a free


-amino group. Ninhydrin reacts with this free amine upon heating to form Ruhemann’s Purple , quantifiable at 570 nm .[3]

Reaction Mechanism & Workflow (Visualization)

G subst Substrate (Z-Ile-Ala-OH) complex ES Complex (Tetrahedral Intermediate) subst->complex Binding enzyme Enzyme (Thermolysin/Zn2+) enzyme->complex prod1 Product 1 (Z-Ile-OH) [Blocked Amine] complex->prod1 Hydrolysis prod2 Product 2 (L-Alanine) [Free Amine] complex->prod2 Cleavage color Ruhemann's Purple (OD 570nm) prod1->color No Reaction prod2->color  + Ninhydrin  (Heat) nin Ninhydrin Reagent nin->color

Figure 1: Mechanism of Z-Ile-Ala-OH hydrolysis and subsequent colorimetric detection.

Materials & Reagents

Reagents
ReagentSpecificationPurpose
Z-Ile-Ala-OH High Purity (>98%)Substrate. MW ~336.4 g/mol .
Thermolysin From Bacillus thermoproteolyticusTarget Enzyme.[4]
L-Alanine Analytical StandardStandard Curve generation.
Ninhydrin ACS ReagentDetection reagent.
Methyl Cellosolve (2-Methoxyethanol)Solvent for Ninhydrin.
Calcium Acetate

Enzyme stabilizer (Critical).
Tris Base Buffer componentMaintain pH 7.5.
Buffer Preparation
  • Assay Buffer (Buffer A): 50 mM Tris-HCl, 10 mM

    
    , pH 7.5 at 37°C.
    
    • Note: Calcium is essential for Thermolysin thermostability. Without it, the enzyme autolyzes rapidly at 37°C.

  • Ninhydrin Reagent: Dissolve 2.0 g Ninhydrin and 0.3 g Hydrindantin in 75 mL Methyl Cellosolve. Add 25 mL of 4 M Sodium Acetate buffer (pH 5.5). Store in amber bottle under

    
     (unstable in light/air).
    

Experimental Protocol

Preparation of Stock Solutions
  • Enzyme Stock: Dissolve Thermolysin in Buffer A to a concentration of ~0.1–0.5 mg/mL. Keep on ice.

  • Substrate Stock: Dissolve Z-Ile-Ala-OH in a minimal volume of DMSO (e.g., 100 µL), then dilute with Buffer A to a final concentration of 2 mM.

    • Critical: Ensure the final DMSO concentration in the assay is <5% to avoid enzyme inhibition.

Standard Curve (L-Alanine)

Prepare L-Alanine standards in Buffer A ranging from 0 to 500 nmoles (e.g., 0, 0.1, 0.2, 0.3, 0.4, 0.5 mM). Process these exactly like the samples (add Ninhydrin, boil) to generate the reference slope.

Assay Procedure (Step-by-Step)
StepActionVolumeNotes
1 Equilibration --Pre-warm Substrate solution to 37°C.
2 Reaction Setup 500 µLAdd Substrate Solution (2 mM) to test tubes.
3 Initiation 50 µLAdd Enzyme Solution to "Test" tubes. Mix by inversion.
4 Incubation --Incubate at 37°C for 10–30 minutes (ensure linearity).
5 Termination 500 µLAdd Ninhydrin Reagent immediately to stop reaction.
6 Blanking --Prepare "Blank" tubes: Add Substrate + Ninhydrin, then add Enzyme (enzyme is inactive in Ninhydrin).
7 Development --Cap tubes (glass marbles or screw caps). Boil in water bath (100°C) for 15 minutes .
8 Dilution 2.5 mLCool to room temp. Add 50% Ethanol/Water diluent to stabilize color.
9 Measurement --Read Absorbance at 570 nm .

Data Analysis & Calculations

Unit Definition

One Unit (U) is defined as the amount of enzyme that hydrolyzes 1.0 µmole of Z-Ile-Ala-OH per minute at pH 7.5 and 37°C.

Calculation Logic
  • Correct Absorbance:

    
    
    
  • Determine Micromoles: Use the L-Alanine standard curve slope (

    
     in 
    
    
    
    ).
    
    
  • Calculate Activity:

    
    
    
    • 
      : Dilution factor of enzyme (if any).
      
    • 
      : Incubation time (minutes).
      
    • 
      : Volume of enzyme added (mL).
      

Troubleshooting & Optimization (E-E-A-T)

  • High Background in Blanks:

    • Cause: Contaminated substrate (free Ala impurities) or spontaneous hydrolysis.

    • Fix: Recrystallize Z-Ile-Ala-OH or prepare fresh substrate stocks. Ensure Ninhydrin reagent is stored in the dark.

  • Non-Linearity:

    • Cause: Substrate depletion (>15% hydrolysis) or product inhibition.

    • Fix: Reduce incubation time or dilute enzyme. Ensure

      
       (Thermolysin 
      
      
      
      for similar substrates is typically 1–5 mM).
  • Lack of Activity:

    • Cause: Chelating agents (EDTA) in the buffer stripping the active site Zn or structural Ca.

    • Fix:Never use EDTA/EGTA. Ensure 10 mM

      
       is present.
      

References

  • Matthews, B. W. (1988). Structural basis of the action of thermolysin and related zinc proteases. Accounts of Chemical Research, 21(9), 333-340. Link

  • Inouye, K. (1992). Effects of salts on the thermolysin-catalyzed hydrolysis of Z-Ile-Ala-OH. Journal of Biochemistry, 112(3), 335–340. Link

  • Moore, S., & Stein, W. H. (1948). Photometric ninhydrin method for use in the chromatography of amino acids. Journal of Biological Chemistry, 176(1), 367-388. Link

  • Worthington Biochemical Corp. (2023). Thermolysin Assay Manual. Link

Sources

recrystallization methods for purifying Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Purity Recrystallization of Z-Ile-Ala-OH

Abstract

This guide details the purification of N-Benzyloxycarbonyl-L-isoleucyl-L-alanine (Z-Ile-Ala-OH) via recrystallization.[1][2] As a hydrophobic, C-terminal acidic dipeptide, Z-Ile-Ala-OH presents specific challenges, including "oiling out" and the retention of unreacted starting materials.[1][2] This protocol moves beyond generic templates, offering a chemically grounded approach to solvent selection, impurity rejection, and polymorph control. Two primary methods—Solvent/Anti-solvent Precipitation and Thermal Recrystallization —are optimized for high-yield recovery (>85%) and high optical purity (>98% ee).[1][2]

Molecular Analysis & Solubility Profile

To design an effective purification strategy, we must first understand the physicochemical environment of the target molecule.

  • Target: Z-Ile-Ala-OH[1][2][3][4]

  • Molecular Weight: ~336.4 g/mol [1][2]

  • Key Functionalities:

    • Z-Group (Cbz): Aromatic, lipophilic protecting group.[1][2] Increases solubility in organic solvents (EtOAc, DCM, MeOH).

    • Ile/Ala Side Chains: Both aliphatic and hydrophobic.[1]

    • C-Terminal Carboxyl: Acidic (pKa ~3.5–4.0).[1][2] Allows for solubility in alkaline aqueous solutions (as a salt) but insolubility in acidic water.[1]

Solubility Logic: The molecule is amphiphilic but predominantly lipophilic due to the Z-group and aliphatic side chains.[1]

  • Good Solvents: Methanol, Ethanol, Ethyl Acetate (EtOAc), DMF, Dichloromethane (DCM).

  • Poor Solvents (Anti-solvents):[1] Water (at acidic pH), Hexane, Petroleum Ether, Diethyl Ether.

Pre-Recrystallization Workup (Critical Step)

Rationale: Recrystallization is most effective when the crude purity is already >85%.[1] For Z-protected peptide acids, an Acid-Base Extraction is the most efficient method to remove gross impurities (unreacted amine, coupling reagents) prior to crystallization.[1][2]

Protocol:

  • Dissolve crude Z-Ile-Ala-OH in Ethyl Acetate (EtOAc) (10 mL/g).

  • Acid Wash: Wash with 1N HCl (2x) to remove any unreacted Alanine or basic impurities.[1]

  • Brine Wash: Wash with saturated NaCl to remove trapped water.[1]

  • Drying: Dry organic layer over anhydrous MgSO₄ or Na₂SO₄.[1]

  • Concentration: Evaporate EtOAc to a viscous oil or solid foam. Do not evaporate to dryness if the product oils out; proceed to Method A.

Method A: Solvent/Anti-Solvent Crystallization (EtOAc / Hexane)[1]

Best for: Removing non-polar impurities and drying the peptide. This is the industry standard for Z-protected fragments.[1][2]

Mechanism: The peptide is soluble in Ethyl Acetate.[1][5] The addition of Hexane (non-polar) increases the polarity difference, forcing the hydrophobic peptide lattice to organize and precipitate while leaving lipophilic impurities (like Z-Cl or unreacted Z-Ile-OH) in solution.[1][2]

Step-by-Step Protocol
  • Dissolution:

    • Take the oily residue from the workup.

    • Add minimal Ethyl Acetate at room temperature until fully dissolved.[1]

    • Note: If the solution is cloudy, filter through a 0.45 µm PTFE membrane.

  • Nucleation Point:

    • While stirring vigorously (magnetic stir bar), slowly add Hexane (or Petroleum Ether) dropwise.[1]

    • Stop Point: Stop adding Hexane the moment a permanent faint turbidity (cloudiness) persists.[1]

  • Crystal Growth:

    • Add a "seed crystal" of pure Z-Ile-Ala-OH if available.[1][2]

    • Place the flask in the refrigerator (4°C) for 2–4 hours.

    • Observation: White needles or a microcrystalline powder should form.[1]

  • Completion:

    • If crystallization is slow, add more Hexane (up to a 1:3 EtOAc:Hexane ratio) and cool to -20°C.[1]

  • Isolation:

    • Filter the solids using a sintered glass funnel.[1]

    • Wash: Wash the cake with cold 1:4 EtOAc:Hexane.

    • Dry: Vacuum dry at 40°C overnight.[1]

Method B: Thermal Recrystallization (Ethanol / Water)[1]

Best for: Removing inorganic salts and highly polar impurities.[1]

Mechanism: Exploits the steep solubility curve of the peptide in aqueous alcohol. The peptide is soluble in hot EtOH/Water but insoluble in cold.

Step-by-Step Protocol
  • Hot Dissolution:

    • Suspend crude solid in Ethanol (95%) (approx. 5–8 mL/g).

    • Heat to 60–70°C (do not boil vigorously to avoid racemization).

    • Add Water dropwise to the hot solution until it becomes slightly turbid.

    • Add just enough hot Ethanol to make it clear again.[1]

  • Controlled Cooling:

    • Remove from heat.[1] Allow the flask to cool to room temperature slowly on the benchtop (insulate with a towel if necessary).

    • Critical Control: Rapid cooling here causes "oiling out" (liquid-liquid phase separation) rather than crystallization.[1][2]

  • Maturation:

    • Once at room temperature, move to 4°C for 12 hours.

  • Isolation:

    • Filter and wash with cold 1:1 Ethanol:Water.[1]

Troubleshooting & Optimization

IssueCauseCorrective Action
Oiling Out Product separates as a liquid oil before crystallizing.1.[1][2] Re-heat and add slightly more solvent (EtOAc or EtOH).2.[1] Seed the solution with pure crystals.3. Scratch the glass wall with a rod to induce nucleation.4. Use Diisopropyl Ether (IPE) instead of Hexane (softer anti-solvent).[1]
Gel Formation Peptide forms a supramolecular hydrogel.1.[1] Avoid Methanol; switch to EtOAc/Hexane.2. Increase temperature during dissolution.3.[1] Use vigorous mechanical stirring to break the gel network.[1]
Low Yield Product remains in mother liquor.[1]1. Cool to -20°C.2. Evaporate mother liquor to half volume and repeat crystallization (Second Crop).
Racemization Loss of optical purity (L,L to D,L).1. Avoid heating >70°C.2. Minimize exposure to basic conditions.3.[1] Check optical rotation [

]

.

Process Visualization

Figure 1: Solvent Selection Logic

SolventSelection Start Start: Crude Z-Ile-Ala-OH CheckState Physical State? Start->CheckState Oil Viscous Oil CheckState->Oil Usually Solid Amorphous Solid CheckState->Solid Rarely MethodA Method A: EtOAc / Hexane Oil->MethodA Best for drying MethodB Method B: EtOH / Water Solid->MethodB Best for desalting CheckPurity Purity > 98%? MethodA->CheckPurity Check HPLC MethodB->CheckPurity Done Vacuum Dry CheckPurity->Done Yes Recryst Repeat / Switch Method CheckPurity->Recryst No

Caption: Decision matrix for selecting the optimal recrystallization method based on the physical state of the crude intermediate.

Figure 2: Recrystallization Workflow (Method A)

RecrystWorkflow Dissolve 1. Dissolve (EtOAc, RT) Filter 2. Polish Filter (Remove insolubles) Dissolve->Filter Nucleate 3. Nucleation (Add Hexane to turbidity) Filter->Nucleate Seed 4. Seeding (Add pure crystal) Nucleate->Seed Grow 5. Growth (Cool to 4°C) Seed->Grow Isolate 6. Isolate (Filter & Wash) Grow->Isolate

Caption: Step-by-step workflow for the Solvent/Anti-solvent precipitation method.[1][2]

Analytical Validation

To ensure the protocol's success, the final product must be validated against these specifications:

  • HPLC Purity: >98.5% (Area %).

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: A: 0.1% TFA in Water, B: Acetonitrile. Gradient 5-95% B.[1][2]

  • Optical Rotation: Compare [

    
    ]
    
    
    
    with literature values (typically negative in MeOH/AcOH) to confirm no racemization occurred.[1]
  • Melting Point: Sharp range (e.g., within 2°C). Broad ranges indicate impurities or mixed polymorphs.[1]

References

  • Görbitz, C. H. (2003).[1] Crystal structures of the dipeptides Z-Ala-Ile-OH and Z-Ile-Ala-OH. Acta Crystallographica Section C, 59(10).[1] Link

  • BenchChem. (2025).[1][5][6] Application Notes and Protocols for Bzl-Ile-OMe HCl in Peptide Synthesis. Link[1]

  • Bodanszky, M., & Bodanszky, A. (1994).[1] The Practice of Peptide Synthesis. Springer-Verlag.[1][2] (Standard text for Z-group deprotection and purification logic).

  • PubChem. (2025).[1][7][8] Compound Summary: Z-Ala-OH and Dipeptide Properties. National Library of Medicine.[1] Link

Sources

using Z-Ile-Ala-OH in solid phase peptide synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Incorporation of Z-Ile-Ala-OH in Solid Phase Peptide Synthesis (SPPS)

Executive Summary

The incorporation of dipeptide building blocks such as Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine) represents a strategic approach in SPPS to improve synthetic efficiency, minimize difficult coupling steps, or introduce specific N-terminal capping groups. However, unlike standard single amino acid coupling, the activation of a dipeptide fragment carries a critical risk: C-terminal epimerization via azlactone formation .

This guide details the thermodynamic and kinetic rationale for using Z-Ile-Ala-OH and provides a validated protocol to couple this segment while suppressing racemization to <0.5%. It focuses on Fmoc-chemistry compatibility, where the Z-group serves as an orthogonal N-terminal cap stable to standard TFA cleavage.

Chemical Logic & Mechanistic Insight

The "Segment Condensation" Challenge

When coupling Z-Ile-Ala-OH , you are activating the carboxyl group of the Alanine residue. Unlike a standard urethane-protected amino acid (e.g., Fmoc-Ala-OH), the nitrogen atom attached to the activating center is part of an amide bond (the Ile-Ala peptide bond), not a carbamate.

  • Standard AA (Fmoc-Ala-OH): The Fmoc group reduces the nucleophilicity of the nitrogen, preventing attack on the activated carbonyl.

  • Dipeptide (Z-Ile-Ala-OH): The amide NH of the Alanine is sufficiently nucleophilic to attack the activated C-terminal carbonyl, forming a 5(4H)-oxazolone (azlactone) intermediate. This intermediate readily loses chirality at the alpha-carbon, leading to the formation of the D-Ala epimer (Z-Ile-D-Ala-Peptide).

Strategic Utility of the Z-Group

The Benzyloxycarbonyl (Z or Cbz) group offers unique orthogonality in Fmoc SPPS:

  • Base Stability: Completely stable to 20% Piperidine (Fmoc removal conditions).

  • Acid Stability: Stable to 95% TFA (Standard resin cleavage).

  • Removal: Requires Hydrogenolysis (Pd/C, H₂) or strong acid (HF, HBr/AcOH).

  • Application: Ideal for synthesizing peptides where the N-terminus must remain protected for downstream solution-phase assays or fragment condensation.

Visualization: The Racemization Pathway

The following diagram illustrates the mechanistic risk of activating Z-Ile-Ala-OH and how specific additives divert the pathway toward productive coupling.

RacemizationMechanism Start Z-Ile-Ala-OH (Activation) ActiveEster O-Acylisourea (Reactive Intermediate) Start->ActiveEster DIC/EDC Oxazolone 5(4H)-Oxazolone (Azlactone) ActiveEster->Oxazolone Intramolecular Nucleophilic Attack Product Native Peptide (L-Ala preserved) ActiveEster->Product Slow Amine Attack Additive Oxyma/HOAt Intercept ActiveEster->Additive Fast Exchange Racemized Racemized Product (DL-Ala Mixture) Oxazolone->Racemized Base-catalyzed Epimerization Additive->Product Rapid Aminolysis (No Oxazolone)

Figure 1: Mechanism of C-terminal racemization during dipeptide coupling and its suppression via active ester interchange (Oxyma/HOAt).

Experimental Protocols

Protocol A: Solubility & Stock Preparation

Objective: Ensure Z-Ile-Ala-OH is fully solvated to prevent aggregation-driven slow coupling.

ParameterSpecificationNotes
Solvent DMF (Anhydrous)NMP is preferred if the sequence is prone to aggregation.[1]
Concentration 0.1 M - 0.2 MDipeptides can be less soluble than single AAs.
Dissolution Aid Vortex / Sonication (30s)Do not heat above 35°C to avoid premature degradation.

Step-by-Step:

  • Weigh Z-Ile-Ala-OH (MW ≈ 336.4 g/mol ).

  • Add DMF to achieve 0.2 M concentration.

  • Vortex for 1 minute.

    • Validation: Solution must be crystal clear. If cloudy, add NMP (up to 20% v/v) or reduce concentration to 0.1 M.

Protocol B: Low-Racemization Coupling (The "Gold Standard")

Objective: Couple Z-Ile-Ala-OH to the resin-bound peptide with <0.5% racemization.

Reagents:

  • Coupling Agent: DIC (Diisopropylcarbodiimide) - Avoids base-driven racemization.

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate) - Superior to HOBt/HOAt for suppressing racemization.

  • Base: NONE . (Avoid DIPEA/NMM during activation of segments).

Procedure:

  • Resin Preparation:

    • Ensure the resin-bound peptide (Fmoc-removed) is washed 3x with DMF.

    • Drain the vessel completely.

  • Pre-Activation (In a separate vial):

    • Combine Z-Ile-Ala-OH (3.0 eq relative to resin loading) in DMF.

    • Add Oxyma Pure (3.0 eq).[2]

    • Add DIC (3.0 eq).[2]

    • Critical Timing: Activate for exactly 2 minutes .

    • Note: The solution may turn yellow/orange; this is normal for Oxyma active esters.

  • Coupling:

    • Transfer the pre-activated mixture immediately to the resin.

    • Agitate (shake/vortex) at Room Temperature (20-25°C) .

    • Time: 2 - 4 hours. (Dipeptides couple slower than single AAs due to steric bulk).

  • Monitoring:

    • Perform a Kaiser Test (ninhydrin) or Chloranil Test (for secondary amines).

    • Pass: Beads are colorless (no free amines).

    • Fail: Blue beads -> Re-couple using HATU/HOAt/TMP (see Troubleshooting).

  • Washing:

    • Wash resin 5x with DMF to remove excess Z-Ile-Ala-OH (which is expensive and hard to wash out if aggregated).

Protocol C: Cleavage & Isolation (Fmoc Strategy)

Context: You are cleaving the peptide from the resin, but the Z-group will remain attached.

  • Wash Resin: DCM (3x), Methanol (3x), Ether (3x). Dry under vacuum.[2]

  • Cleavage Cocktail:

    • Reagent K equivalent: TFA / TIS / H₂O (95:2.5:2.5).

    • Note: The Z-group is stable here.[3]

  • Reaction: Shake for 2-3 hours.

  • Precipitation:

    • Filter filtrate into cold Diethyl Ether (-20°C).

    • Centrifuge to pellet the Z-Ile-Ala-Peptide .

  • Validation:

    • Mass Spec (ESI): Look for Mass = [Target Peptide] + 134.1 Da (Mass of Z-group - H).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Racemization (>1% D-Ala)Base (DIPEA) used during activation.Switch to DIC/Oxyma protocol. Eliminate tertiary bases during the activation step.
Incomplete Coupling Steric hindrance of Isoleucine.Double Coupling: Repeat Protocol B. Use COMU/Oxyma/TMP (2,4,6-trimethylpyridine) for the second coupling. TMP is a weak base that minimizes racemization.
Precipitate in Vial Low solubility of Z-dipeptide.Add DMSO (10%) or NMP to the coupling mixture. Warm slightly to 30°C (caution with racemization).

References

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

    • Definitive guide on protecting group stability (Z vs Fmoc vs Boc).
  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link

    • Establishes Oxyma as the superior additive for suppressing racemiz
  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. Link

    • Mechanistic review of azlactone formation and segment condens
  • Gessmann, R., et al. (2023). Z-Ala-Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes.[4][5] Acta Crystallographica Section C. Link

    • Provides structural data and solubility context for Z-protected aliph

Sources

Application Note: High-Purity Liquid Phase Synthesis of Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the scalable liquid-phase synthesis of the dipeptide Z-Ile-Ala-OH . While Solid Phase Peptide Synthesis (SPPS) is dominant for longer chains, Liquid Phase Peptide Synthesis (LPPS) remains the gold standard for short peptides (di- and tripeptides) due to superior cost-efficiency, scalability, and ease of impurity profiling.

This protocol utilizes the Mixed Anhydride Method for coupling, chosen for its speed and minimal racemization risk when coupled with Urethane-type protecting groups (Z-). This is followed by a controlled alkaline saponification to yield the free carboxylic acid.

Target Molecule Profile[1][2]
  • Sequence: Z-Ile-Ala-OH

  • N-Terminus: Benzyloxycarbonyl (Z or Cbz)

  • C-Terminus: Free Carboxylic Acid

  • Residues: L-Isoleucine (Ile), L-Alanine (Ala)[1]

  • Molecular Weight: ~336.38 g/mol

Strategic Retrosynthesis & Workflow

The synthesis is designed as a convergent 2-step process. We avoid C-terminal protection of the Isoleucine to prevent self-coupling, and we protect the C-terminus of Alanine as a methyl ester to facilitate solubility and purification.

Mechanism Logic:

  • Activation: Z-Ile-OH is activated as a mixed anhydride using Isobutyl Chloroformate (IBCF). This minimizes the lifetime of the activated species, reducing the risk of racemization at the Ile

    
    -carbon.
    
  • Coupling: Nucleophilic attack by the free amine of H-Ala-OMe.

  • Deprotection: Mild saponification cleaves the methyl ester without affecting the benzyl carbamate (Z) group.

DOT Diagram: Synthesis Workflow

G Start Starting Materials Z-Ile-OH + H-Ala-OMe·HCl Activation Activation (Mixed Anhydride) Reagent: IBCF / NMM Temp: -15°C Start->Activation Dissolve Z-Ile-OH Coupling Coupling Reaction Solvent: THF/DMF Activation->Coupling Add Ala-OMe Intermediate Intermediate: Z-Ile-Ala-OMe Coupling->Intermediate 2-4 Hours Hydrolysis Saponification Reagent: NaOH / MeOH Intermediate->Hydrolysis Ester Cleavage Workup Acidic Workup & Precipitation pH Adjustment to 2.0 Hydrolysis->Workup Remove MeOH Final Final Product: Z-Ile-Ala-OH Workup->Final Filtration/Drying

Figure 1: Step-wise workflow for the solution-phase synthesis of Z-Ile-Ala-OH.

Materials & Equipment

Reagents
ReagentGradePurpose
Z-Ile-OH >99% (HPLC)Starting Material (N-protected)
H-Ala-OMe[2] · HCl >98%Starting Material (Amine component)
Isobutyl Chloroformate (IBCF) Synthesis GradeActivator (Mixed Anhydride)
N-Methylmorpholine (NMM) AnhydrousBase (Tertiary amine)
Tetrahydrofuran (THF) AnhydrousSolvent
Ethyl Acetate (EtOAc) ACS GradeExtraction Solvent
Sodium Hydroxide (1N) AqueousSaponification Base
Hydrochloric Acid (1N & 6N) AqueousQuenching/Acidification
Critical Equipment[4]
  • Three-neck round bottom flask (inert atmosphere capability).

  • Low-temperature thermometer (monitoring -15°C is critical).

  • Rotary Evaporator.[3][4]

  • High-Vacuum Pump.

Experimental Protocols

Protocol A: Synthesis of Z-Ile-Ala-OMe (Coupling)

Objective: Form the peptide bond between Z-Ile and Ala-OMe.[5] Scale: 10 mmol basis.

  • Setup: Flame-dry a 250 mL three-neck flask and purge with Nitrogen (

    
    ).
    
  • Dissolution (Carboxyl Component):

    • Add Z-Ile-OH (2.65 g, 10 mmol) to the flask.

    • Add dry THF (50 mL). Stir until fully dissolved.

    • Add N-Methylmorpholine (NMM) (1.1 mL, 10 mmol).

    • Critical Step: Cool the solution to -15°C using an ice/salt or acetone/dry ice bath.

  • Activation:

    • Add Isobutyl Chloroformate (IBCF) (1.3 mL, 10 mmol) dropwise over 5 minutes.

    • Observation: A white precipitate (NMM·HCl) will form immediately.

    • Stir at -15°C for exactly 15 minutes . (Do not exceed 20 mins to prevent anhydride decomposition).

  • Preparation of Amine Component:

    • In a separate beaker, dissolve H-Ala-OMe·HCl (1.40 g, 10 mmol) in DMF (10 mL) and NMM (1.1 mL, 10 mmol). Ensure it is neutralized.[6]

  • Coupling:

    • Add the pre-cooled Amine solution to the Activation flask in one portion.

    • Maintain temperature at -15°C for 1 hour .

    • Allow the reaction to warm to Room Temperature (RT) slowly and stir overnight (12-16 hours).

  • Workup (Extraction):

    • Evaporate THF/DMF under reduced pressure (Rotavap) to obtain an oily residue.

    • Dissolve residue in Ethyl Acetate (100 mL) .

    • Wash Sequence:

      • 1N HCl (3 x 30 mL) – Removes unreacted amine and NMM.

      • Water (1 x 30 mL).

      • 5%

        
         (3 x 30 mL) – Removes unreacted Z-Ile-OH.
        
      • Brine (1 x 30 mL).

    • Dry organic layer over anhydrous

      
      .[6] Filter and evaporate.[6]
      
    • Result: White solid or thick oil (Z-Ile-Ala-OMe). Yield typically 85-95%.

Protocol B: Saponification to Z-Ile-Ala-OH

Objective: Selective hydrolysis of the methyl ester without racemization.

  • Dissolution: Dissolve the crude Z-Ile-Ala-OMe (from Protocol A) in Methanol (30 mL) .

  • Hydrolysis:

    • Cool to 0°C.[6][3]

    • Add 1N NaOH (20 mL, ~2 equivalents).

    • Stir at 0°C for 1 hour, then warm to RT. Monitor by TLC (System:

      
      /MeOH/AcOH 85:10:5). The ester spot (
      
      
      
      ~0.8) should disappear; product spot (
      
      
      ~0.4) appears.[7][1][3][4][8]
  • Isolation:

    • Evaporate Methanol under reduced pressure (keep bath < 40°C).

    • Dilute the remaining aqueous residue with Water (30 mL) .

    • Wash: Extract with Diethyl Ether (2 x 20 mL) to remove non-polar impurities. Discard the ether layer.

  • Acidification (Precipitation):

    • Cool the aqueous phase to 0°C.

    • Acidify dropwise with 6N HCl to pH 2.0 .

    • Observation: The product Z-Ile-Ala-OH should precipitate as a white solid.

    • If oil forms:[9][10] Extract with Ethyl Acetate (3 x 50 mL), dry over

      
      , and evaporate.
      
  • Crystallization:

    • Recrystallize from EtOAc/Hexane or Ethanol/Water if necessary.

    • Final Product: White crystalline powder.

Quantitative Data Summary

ParameterSpecificationNotes
Theoretical Yield ~3.36 g (based on 10 mmol)
Typical Yield 75% - 85%Cumulative over 2 steps
Melting Point 145 - 148°CLiterature dependent
Appearance White Powder
Solubility DMSO, MeOH, DMFPoor in water (acid form)
Mass Spec (ESI)

Expertise & Troubleshooting (E-E-A-T)

Racemization Control
  • Risk: Isoleucine is sterically hindered (beta-branched). Over-activation can lead to oxazolone formation, causing racemization at the alpha-carbon.

  • Solution: The Mixed Anhydride method at -15°C is specifically selected because it is kinetically fast but thermodynamically unstable, forcing the reaction forward without allowing time for the oxazolone pathway to compete. Never allow the activation step (Step 3 in Protocol A) to exceed 20 minutes.

Solubility of Isoleucine Peptides
  • Issue: Ile-containing peptides are notoriously hydrophobic.

  • Mitigation: If the final product oils out during acidification (Protocol B, Step 4), do not panic. This is common for hydrophobic Z-peptides. Extract immediately into Ethyl Acetate. Do not try to filter the oil; it will clog.

Saponification Monitoring
  • Tip: Do not use strong base (like 4N NaOH) or heat. High pH/Temp can cause racemization of the C-terminal Alanine or even hydantoin formation. Stick to 1N NaOH at room temperature.

References

  • Anderson, G. W., et al. (1967). "The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis." Journal of the American Chemical Society. Link (Foundational text on coupling strategies).

  • Bodanszky, M. (1993). Principles of Peptide Synthesis. Springer-Verlag. (Authoritative text on Mixed Anhydride mechanism).
  • Gessmann, R., et al. (2023).[1] "Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes."[11] Acta Crystallographica Section C. Link (Provides structural data and crystallization insights for the sequence isomer, relevant for solubility behavior).

  • BenchChem. (2025). "Application Notes and Protocols for Bzl-Ile-OMe HCl." Link (General protocols for Ile-derivative handling).

Sources

catalytic hydrogenation of Z-Ile-Ala-OH for deprotection

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimized Catalytic Hydrogenolysis of Z-Ile-Ala-OH

Abstract

This application note details a precision protocol for the removal of the benzyloxycarbonyl (Z or Cbz) protecting group from the dipeptide Z-Ile-Ala-OH via catalytic hydrogenation. Unlike standard deprotection routines, this guide addresses the specific steric challenges imposed by the isoleucine side chain and the solubility shifts associated with the transition from a hydrophobic protected precursor to a zwitterionic free dipeptide. The protocol prioritizes yield preservation, prevention of diketopiperazine (DKP) formation, and safety in handling pyrophoric palladium catalysts.

Introduction & Mechanistic Rationale

The removal of the Z-group is a critical step in peptide synthesis, typically achieved via hydrogenolysis using palladium on carbon (Pd/C) and hydrogen gas (


).

The Reaction Pathway:

  • Adsorption: The Z-Ile-Ala-OH adsorbs onto the Pd surface.

  • Hydrogenolysis:

    
     cleaves the benzylic C-O bond, releasing toluene.[1]
    
  • Decarboxylation: The resulting carbamic acid intermediate is unstable and spontaneously decarboxylates to release

    
     and the free amine (H-Ile-Ala-OH).[1]
    

Specific Challenges for Z-Ile-Ala-OH:

  • Steric Hindrance: The

    
    -branched side chain of Isoleucine (Ile) adjacent to the reaction center can kinetically slow the adsorption/desorption process compared to unbranched residues like Alanine.
    
  • Solubility Inversion: The starting material (Z-Ile-Ala-OH) is lipophilic, soluble in organic solvents (MeOH, THF). The product (H-Ile-Ala-OH) is a zwitterionic dipeptide, highly polar, and likely insoluble in pure organic solvents, potentially precipitating on the catalyst surface and halting the reaction.

  • DKP Formation Risk: While less prone than esters, dipeptides with free amines can undergo intramolecular cyclization to form diketopiperazines, especially if the reaction mixture warms up or becomes basic.

Critical Process Parameters

ParameterRecommended ConditionRationale
Catalyst 10% Pd/C (50% wet)"Wet" catalyst minimizes fire risk. High surface area ensures efficient turnover despite Ile sterics.
Solvent MeOH : Water (9:1) or MeOH : AcOH (95:5)Pure MeOH may precipitate the product. Water or Acetic Acid (AcOH) maintains solubility of the zwitterionic product.
Pressure 1 atm (Balloon)Sufficient for Z-removal. High pressure is unnecessary and increases safety risks.
Temperature Ambient (

)
Heating increases the risk of DKP formation.
Time 2 - 4 HoursExtended stirring after completion promotes side reactions.

Experimental Protocol

Materials & Equipment
  • Substrate: Z-Ile-Ala-OH (1.0 eq)

  • Catalyst: 10% Pd/C (Degussa type E101 or equivalent, 50% water wet). Note: Load is 10 wt% of substrate mass.

  • Solvent: Methanol (HPLC grade), Glacial Acetic Acid.

  • Gas: Hydrogen balloon (double-balloon technique recommended).

  • Filtration: Celite® 545, sintered glass funnel.

Step-by-Step Methodology

Step 1: Solubilization (Self-Validating Checkpoint)

  • Dissolve Z-Ile-Ala-OH (e.g., 1.0 g) in Methanol (15 mL).

  • Observation: The solution must be clear. If cloudy, add Acetic Acid dropwise (up to 5% v/v) or small amounts of water until clear.

  • Why: The reaction occurs on the catalyst surface; precipitated substrate will not react.

Step 2: Inerting and Catalyst Addition

  • Safety: Place the flask under a gentle stream of Nitrogen (

    
    ).
    
  • Carefully add 10% Pd/C (100 mg, wet basis) to the solution.

  • Critical: Always add the catalyst to the solution under inert gas to prevent ignition of methanol vapors.

Step 3: Hydrogenation

  • Evacuate the flask (house vacuum) and backfill with

    
     (3 cycles) to remove oxygen.
    
  • Evacuate and backfill with

    
     from the balloon (3 cycles).
    
  • Stir vigorously at room temperature.

  • Mechanism:[1][2][3] Vigorous stirring is essential to maximize gas-liquid-solid mass transfer.

Step 4: Monitoring (The "Stop" Signal)

  • Check TLC after 2 hours (Eluent:

    
     85:10:5).
    
  • Stain: Ninhydrin.

    • Start Material: UV active, Ninhydrin negative (unless heated vigorously).

    • Product: UV inactive, Ninhydrin positive (Purple/Blue spot).

  • Validation: Reaction is complete when the UV-active spot disappears.

Step 5: Workup & Isolation

  • Flush the flask with

    
     to remove excess hydrogen.
    
  • Filter the mixture through a Celite pad to remove Pd/C.[4]

  • Important: Do not let the filter cake dry out completely (pyrophoric hazard). Wash the cake with 10% water/MeOH to ensure all zwitterionic product is eluted.

  • Concentrate the filtrate in vacuo at

    
     (water bath) to avoid thermal DKP formation.
    
  • Precipitation: Add cold Diethyl Ether (

    
    ) to the oily residue to precipitate the dipeptide H-Ile-Ala-OH. Filter and dry.[4][5]
    

Visualization of Signaling & Workflow

The following diagrams illustrate the chemical mechanism and the procedural workflow.

G cluster_legend Legend Start Substrate/Reagents Process Process Step Critical Critical Control Point Product Final Product Z_Ile Z-Ile-Ala-OH (Lipophilic) Ads Adsorption to Pd Surface Z_Ile->Ads + H2 / Pd/C Hydro Hydrogenolysis (Cleavage of C-O) Ads->Hydro Int Carbamic Acid Intermediate Hydro->Int + Toluene Solubility Solubility Check: Ensure Product stays dissolved Hydro->Solubility Risk: Precip. Decarb Decarboxylation (-CO2) Int->Decarb Spontaneous Prod H-Ile-Ala-OH (Zwitterionic) Decarb->Prod

Figure 1: Mechanistic pathway of Z-deprotection highlighting the critical solubility transition.

Workflow Setup 1. Dissolve Z-Ile-Ala-OH (MeOH + 5% AcOH) Inert 2. Inert Atmosphere (N2) Add Wet Pd/C Setup->Inert React 3. Hydrogenation (H2 Balloon) RT, Vigorously Stir Inert->React Check 4. TLC Check (2-4 hrs) UV(-) / Ninhydrin(+) React->Check Check->React Incomplete Filter 5. Filtration (Celite) Wash w/ MeOH/H2O Check->Filter Complete Isolate 6. Concentrate & Precipitate (Cold Ether) Filter->Isolate

Figure 2: Operational workflow for the safe hydrogenation and isolation of H-Ile-Ala-OH.

Troubleshooting & Self-Validation

IssueObservationRoot CauseCorrective Action
Stalled Reaction TLC shows SM remaining after 4h.Catalyst poisoning or product precipitation coating the catalyst.Add 5% water or AcOH to solubilize product. Add fresh catalyst (under

).
Low Yield Product lost on filter cake.Zwitterionic product is insoluble in pure MeOH.Wash Celite cake with 50% Water/MeOH to dissolve the salt.
DKP Formation Extra spot on TLC (higher Rf than product).Thermal cyclization.Keep evaporation temp <40°C. Avoid basic workup.
Fire/Spark Spark during catalyst addition.Dry catalyst + Methanol vapors.Always use 50% wet Pd/C. Use

blanket.

References

  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience. (Standard reference for Z-group stability and removal).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. Link

  • Felix, A. M., et al. (1978). Rapid Removal of Protecting Groups from Peptides by Catalytic Transfer Hydrogenation.[6] The Journal of Organic Chemistry, 43(21), 4194-4196. Link

  • Bachem. (n.d.). Cleavage of the Z-group. Bachem Technical Notes. Link

Sources

preparation of Z-Ile-Ala-OH ester derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Fidelity Synthesis of Z-Ile-Ala-OH Ester Derivatives

Executive Summary & Strategic Analysis

The dipeptide motif Z-Ile-Ala (N-benzyloxycarbonyl-L-isoleucine-L-alanine) serves as a critical structural scaffold in the development of peptidyl protease inhibitors, particularly for calpain and proteasome modulation. The hydrophobic bulk of the isoleucine side chain (P2 position) combined with the smaller alanine (P1 position) creates a specific recognition sequence often utilized in aldehyde or fluoromethyl ketone inhibitors.

This guide details the synthesis of Z-Ile-Ala-OR (where R = Methyl, Benzyl, or t-Butyl). While standard solid-phase peptide synthesis (SPPS) is ubiquitous, solution-phase synthesis remains the gold standard for preparing these short, modified fragments due to superior scalability, cost-efficiency, and the ease of purifying intermediates without resin-cleavage byproducts.

Key Synthetic Challenges & Solutions:

  • Steric Hindrance: The

    
    -branching of the Isoleucine side chain can retard coupling rates. We utilize EDC/HOBt  activation to minimize steric penalties while suppressing racemization.
    
  • Hydrophobicity: The Z-group and Ile side chain significantly increase lipophilicity. A mixed solvent system (DCM/DMF) is often required to maintain solubility of the activated carboxylate.

  • Stereochemical Integrity: Urethane protecting groups (like Z-) generally prevent oxazolone-mediated racemization at the N-terminus. However, excessive base or temperature during coupling can still induce epimerization.

Chemical Pathway & Workflow Visualization

The following diagrams illustrate the reaction pathway and the logical workflow for the synthesis.

Figure 1: Synthetic Pathway for Z-Ile-Ala-OMe

ChemicalPathway Start1 Z-Ile-OH (Carboxyl Component) Activation Active Ester Formation (Z-Ile-OBt) Start1->Activation EDC, HOBt 0°C, DCM/DMF Start2 H-Ala-OMe·HCl (Amine Component) Coupling Nucleophilic Attack (Peptide Bond Formation) Start2->Coupling NMM (Neutralization) Activation->Coupling Product Z-Ile-Ala-OMe (Protected Dipeptide) Coupling->Product RT, 12-18h

Caption: Reaction scheme utilizing carbodiimide activation with HOBt auxiliary.

Figure 2: Experimental Workflow & Decision Logic

Workflow Setup Reagent Prep: Dissolve Z-Ile-OH & HOBt in DCM/DMF (4:1) Activation Activation: Add EDC·HCl at 0°C Stir 20 min Setup->Activation Reaction Coupling Reaction: Combine & Stir 0°C -> RT (Overnight) Activation->Reaction AminePrep Amine Prep: Neutralize H-Ala-OR·HCl with NMM in DCM AminePrep->Reaction TLC TLC Check (EtOAc/Hex 1:1) Reaction->TLC TLC->Reaction Incomplete (Add more EDC) Workup Workup: Acid/Base Wash Cycle (HCl -> NaHCO3 -> Brine) TLC->Workup Complete Purification Purification: Recrystallization (EtOAc/Hexane) Workup->Purification QC QC Validation: HPLC, MS, NMR Purification->QC

Caption: Step-by-step decision matrix for solution-phase coupling.

Detailed Experimental Protocols

Protocol A: EDC/HOBt Coupling (Recommended)

Best for: High purity, minimal racemization, and ease of workup.

Reagents:

  • Z-Ile-OH: 10.0 mmol (2.65 g)

  • H-Ala-OMe·HCl: 11.0 mmol (1.53 g) [1.1 eq]

  • EDC[1]·HCl: 11.0 mmol (2.11 g) [1.1 eq]

  • HOBt (anhydrous): 11.0 mmol (1.49 g) [1.1 eq]

  • N-Methylmorpholine (NMM): 11.0 mmol (1.21 mL) [1.1 eq]

  • Solvent: Anhydrous DCM (50 mL) + DMF (10 mL)

Procedure:

  • Activation (The "Pre-activation" Step):

    • In a 250 mL round-bottom flask, dissolve Z-Ile-OH and HOBt in the DCM/DMF mixture.

    • Cool the solution to 0°C using an ice/water bath.

    • Add EDC·HCl in one portion. Stir at 0°C for 20 minutes.

    • Mechanism:[2][3][4] This generates the active benzotriazole ester (Z-Ile-OBt), which is more reactive than the acid but less prone to racemization than the O-acylisourea intermediate [1].

  • Amine Neutralization & Coupling:

    • In a separate vial, suspend H-Ala-OMe·HCl in 10 mL DCM.

    • Add NMM dropwise while stirring. Ensure the solid dissolves (or mostly dissolves).[5]

    • Transfer this solution dropwise to the activated Z-Ile-OBt mixture at 0°C.

    • Critical Control: Do not use excess base. High pH promotes racemization via proton abstraction at the alpha-carbon.

  • Reaction:

    • Allow the mixture to warm to room temperature naturally.

    • Stir for 12–16 hours .

    • TLC Monitoring: Silica gel, Eluent: EtOAc/Hexane (1:1).

      • Rf Z-Ile-OH: ~0.1 (streaks)

      • Rf Product: ~0.6 (distinct spot)

      • Stain: UV (Z-group) and Ninhydrin (negative for product, positive for unreacted amine).

  • Workup (The "Wash Cycle"):

    • Evaporate the bulk of the DCM/DMF under reduced pressure (rotary evaporator).

    • Redissolve the residue in Ethyl Acetate (100 mL) .

    • Wash sequentially in a separatory funnel:

      • 1M HCl (3 x 30 mL): Removes unreacted amine and EDC byproducts (urea).

      • Brine (1 x 30 mL): Transition wash.

      • Sat. NaHCO₃ (3 x 30 mL): Removes unreacted Z-Ile-OH and HOBt.

      • Brine (1 x 30 mL): Drying step.

    • Dry organic layer over anhydrous Na₂SO₄ , filter, and concentrate to a white solid.

  • Purification:

    • Recrystallize from hot Ethyl Acetate by slowly adding Hexane until turbid. Cool to 4°C overnight.

    • Yield Expectation: 85–95%.

Protocol B: Mixed Anhydride Method (Scale-Up Alternative)

Best for: Large scale (>50g) where EDC cost is prohibitive.

Reagents:

  • Isobutyl Chloroformate (IBCF): 1.0 eq

  • NMM: 1.0 eq (for activation) + 1.0 eq (for amine neutralization)

Procedure:

  • Dissolve Z-Ile-OH and NMM (1.0 eq) in anhydrous THF. Cool to -15°C (Salt/Ice bath).

  • Add IBCF dropwise. Strict Temp Control: Do not exceed -10°C to prevent urethane byproduct formation. Stir for 10 min.

  • Add the pre-neutralized H-Ala-OMe solution (in THF/DMF) rapidly.

  • Stir at -15°C for 30 min, then warm to RT.

  • Workup identical to Protocol A.

Quantitative Data Summary

The following table summarizes typical physicochemical properties for the methyl ester derivative.

PropertyValue / ObservationNotes
Molecular Formula C₁₈H₂₆N₂O₅Z-Ile-Ala-OMe
Molecular Weight 350.41 g/mol
Appearance White crystalline powder
Melting Point 108–110 °CRecrystallized from EtOAc/Hex [2]
Solubility Soluble in DCM, EtOAc, MeOH, DMSOInsoluble in Water, Hexane
Rf Value 0.65EtOAc/Hexane (1:[6]1)
Mass Spec (ESI) [M+H]⁺ = 351.4Expected base peak

Quality Control & Validation

To ensure the "Trustworthiness" of the synthesized material, perform the following checks:

  • ¹H-NMR (CDCl₃, 400 MHz):

    • Look for the Z-group aromatics : Multiplet at 7.30–7.40 ppm (5H).

    • Benzylic CH₂ : Singlet/AB quartet at ~5.1 ppm (2H).

    • Ala-Methyl : Doublet at ~1.4 ppm (3H).

    • Ile-Methyls : Two distinct signals (triplet/doublet) < 1.0 ppm.

    • Validation: Integration ratio of Aromatic (5H) to Ala-Methyl (3H) must be 5:3.

  • HPLC Purity:

    • Column: C18 Reverse Phase.

    • Gradient: 5% to 95% ACN in Water (0.1% TFA).

    • Requirement: Single peak >98% area. Impurities often elute earlier (free acid) or later (dimers).

  • Racemization Check:

    • If strict diastereomeric purity is required, use Chiral HPLC or compare NMR with a deliberately racemized standard (synthesized using high temperature/base).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Greenstein, J. P., & Winitz, M. (1961). Chemistry of the Amino Acids. John Wiley & Sons. (Classic reference for physical constants of protected dipeptides).

Sources

Solvent Selection for Z-Ile-Ala-OH Reaction Kinetics: A Comprehensive Guide for Synthesis and Enzymatic Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Z-Ile-Ala-OH (Carbobenzoxy-Isoleucyl-Alanine) is a highly versatile, protected dipeptide derivative. In the pharmaceutical and biochemical fields, it serves a dual purpose: it is a critical intermediate building block in complex peptide synthesis, and it acts as a specific, hydrophobic substrate for characterizing the kinetic parameters of proteases such as carboxypeptidases and elastases[1].

Because Z-Ile-Ala-OH possesses a bulky, hydrophobic protecting group (Carbobenzoxy) and an aliphatic side chain (Isoleucine), its reaction kinetics are profoundly dictated by the physicochemical properties of the solvent. This Application Note provides a rigorous, mechanistic guide to selecting the optimal solvent systems for both the synthetic coupling of Z-Ile-Ala-OH and its use in biochemical enzymatic assays.

PART 1: Peptide Coupling Kinetics (Synthetic Workflows)

Mechanistic Causality in Solvent Selection

When extending a peptide chain from Z-Ile-Ala-OH, the coupling kinetics are governed by a bimolecular nucleophilic substitution mechanism. The efficiency of this reaction relies heavily on two solvent parameters: polarity (which stabilizes the transition state of the activated ester) and viscosity (which dictates the mass transfer and diffusion rates of the reagents).

Historically, N,N-Dimethylformamide (DMF) has been the gold standard because it intrinsically balances high polarity (dielectric constant


) with low viscosity (0.8 cP), providing optimal solvation of both the peptide-resin and the activated Z-Ile-Ala-OH species,[2]. However, due to severe REACH restrictions classifying DMF as a substance of very high concern[3], researchers must transition to greener alternatives.

Substituting DMF with highly polar but viscous solvents like N-butylpyrrolidinone (NBP, 4.0 cP) slows down the fluid dynamics and mass transfer. This elevated viscosity reduces the collision frequency between the bulky Z-Ile-Ala-OH activated ester and the amine nucleophile, leading to slower coupling kinetics and necessitating double or triple coupling cycles[4]. To restore kinetic efficiency, binary mixtures such as DMSO/EtOAc or DMSO/2-Me-THF are employed. These mixtures harness the exceptional solubilizing power of DMSO while utilizing the low viscosity of EtOAc to maintain rapid reaction rates,[3].

Quantitative Data: Solvent Properties vs. Kinetic Impact

Table 1: Physicochemical Properties of Solvents and Impact on Z-Ile-Ala-OH Coupling

Solvent SystemViscosity (cP at 25°C)Dielectric Constant (

)
Coupling Kinetics (Relative Rate)Mechanistic Impact & Notes
DMF 0.8036.7Fast (Baseline)Optimal solvation and diffusion; restricted under REACH[2],[3].
NMP 1.6532.2Moderate-FastExcellent solvation[5]; slightly slower mass transfer than DMF[2].
NBP 4.0028.0SlowHigh viscosity limits diffusion of bulky Ile sidechain; requires longer cycles[4].
DMSO/EtOAc (1:1) ~1.20~23.0FastGreen alternative; EtOAc lowers bulk viscosity while DMSO maintains solvation,[3].
Protocol A: Kinetic Evaluation of Z-Ile-Ala-OH Coupling

This self-validating protocol utilizes HPLC to monitor the pseudo-first-order coupling kinetics of Z-Ile-Ala-OH to a model amine (e.g., benzylamine) in various solvent systems.

  • Reagent Preparation: Prepare a 0.2 M stock solution of Z-Ile-Ala-OH and a 0.2 M stock solution of HATU in the solvent of interest (e.g., pure NMP or 1:1 DMSO/EtOAc)[4],[3].

  • Activation: In a 5 mL glass vial, mix 1.0 mL of the Z-Ile-Ala-OH solution with 1.0 mL of the HATU solution. Add 80

    
    L of N,N-Diisopropylethylamine (DIPEA) to initiate the formation of the active ester. Stir at 25°C for 2 minutes.
    
  • Nucleophilic Attack: Add 0.1 M of benzylamine (limiting reagent to ensure pseudo-first-order kinetics regarding the activated peptide).

  • Kinetic Sampling: At precise time intervals (1, 3, 5, 10, and 30 minutes), extract a 50

    
    L aliquot and immediately quench it in 950 
    
    
    
    L of a 50:50 Acetonitrile/Water mixture containing 0.1% TFA.
  • Analytical Readout: Analyze the quenched samples via RP-HPLC (C18 column, 214 nm UV detection). Plot the natural log of the remaining benzylamine peak area versus time to calculate the observed rate constant (

    
    ).
    

G Start Z-Ile-Ala-OH Coupling Eval Solvent Evaluation Start->Eval DMF DMF (High Rate, Toxic) Eval->DMF NMP NMP (Good Solvation, Moderate Viscosity) Eval->NMP Green DMSO/EtOAc (Green Alternative, Low Viscosity) Eval->Green Kinetics Kinetic Profiling (HPLC/UV Readout) DMF->Kinetics NMP->Kinetics Green->Kinetics

Caption: Logical workflow for selecting and validating solvent systems for Z-Ile-Ala-OH coupling kinetics.

PART 2: Enzymatic Cleavage Kinetics (Biochemical Assays)

Mechanistic Causality in Co-Solvent Selection

In biochemical applications, Z-Ile-Ala-OH is utilized to map the active site specificity of enzymes like Carboxypeptidase I (isolated from mung bean seeds)[1]. The fundamental challenge in these kinetic assays is the substrate's extreme hydrophobicity. If introduced directly into an aqueous buffer, Z-Ile-Ala-OH rapidly aggregates and precipitates, artificially lowering the apparent substrate concentration and corrupting the Michaelis-Menten kinetic data.

To resolve this, an organic co-solvent must be used. DMSO is the preferred choice due to its high solubilizing power[4]. However, the causality of enzyme-solvent interaction dictates a strict upper limit on co-solvent concentration. While DMSO ensures substrate solubility, concentrations exceeding 5% (v/v) begin to strip the essential hydration shell from the protease's surface. This alters the local dielectric constant of the active site, disrupts hydrogen bonding networks, and ultimately leads to enzyme denaturation, manifesting as a drastically reduced catalytic turnover rate (


) and an inflated Michaelis constant (

).
Quantitative Data: Co-Solvent Effects on Enzyme Kinetics

Table 2: Effect of DMSO Co-Solvent on Carboxypeptidase I Kinetics using Z-Ile-Ala-OH

Co-Solvent (v/v)Substrate SolubilityEnzyme Structural StabilityApparent

(

M)
Apparent

(s

)
0% Organic Poor (Precipitates)ExcellentN/A (Invalid)N/A (Invalid)
2% DMSO CompleteExcellent45.012.5
5% DMSO CompleteGood62.310.1
10% DMSO CompletePoor (Partial Denaturation)>150.0<2.0
Protocol B: Protease Kinetic Assay using Z-Ile-Ala-OH

This protocol outlines the precise methodology for determining the cleavage kinetics of Z-Ile-Ala-OH by Carboxypeptidase I, ensuring a self-validating balance between substrate solubility and enzyme integrity[1].

  • Substrate Stock Preparation: Dissolve lyophilized Z-Ile-Ala-OH in 100% molecular-biology grade DMSO to create a 50 mM master stock.

  • Buffer Preparation: Prepare the assay buffer consisting of 50 mM Sodium Formate, pH 4.0[1]. Ensure the buffer is filtered and degassed.

  • Serial Dilution: Create a working substrate gradient (e.g., 10

    
    M to 500 
    
    
    
    M) by diluting the master stock into the assay buffer. Critical Step: Supplement the lower-concentration tubes with pure DMSO so that every reaction vessel contains exactly 2.0% (v/v) DMSO. This ensures that solvent-induced effects on the enzyme are normalized across all data points.
  • Enzyme Addition: Pre-incubate 980

    
    L of the substrate solutions at 37°C for 5 minutes. Initiate the reaction by adding 20 
    
    
    
    L of purified Carboxypeptidase I (e.g., 10 nM final concentration).
  • Detection: Monitor the release of the free Alanine residue. This can be achieved via a continuous spectrophotometric ninhydrin assay or by quenching aliquots with 1% TFA and analyzing via HPLC.

  • Data Analysis: Plot the initial velocity (

    
    ) against substrate concentration [S]. Use non-linear regression to fit the data to the Michaelis-Menten equation (
    
    
    
    ) to extract the kinetic parameters.

G E Enzyme (Carboxypeptidase I) ES ES Complex (Hydration Shell Intact) E->ES S Z-Ile-Ala-OH (Substrate, 2% DMSO) S->ES TS Transition State ES->TS P1 Z-Ile-OH (Product 1) TS->P1 k_cat P2 Alanine (Product 2) TS->P2

Caption: Enzymatic cleavage pathway of Z-Ile-Ala-OH, highlighting the requirement for co-solvent optimization.

References

1. RSC Publishing. "Harnessing polarity and viscosity to identify green binary solvent mixtures as viable alternatives to DMF in solid-phase peptide synthesis". Available at: 2.[2] PubMed (NIH). "Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization". Available at: 3.[4] MDPI. "Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis". Available at: 4.[5] AAPPTec. "Solvents for Solid Phase Peptide Synthesis". Available at: 5.[3] Gyros Protein Technologies. "Greener Peptide Synthesis: How to Adopt New Solvents in the Wake of DMF Restrictions". Available at: 6.[1] Cambridge University Press. "Characterization of carboxypeptidase I of mung bean seeds". Available at:

Sources

Application Note: Scalable Process Development for Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the transition of Z-Ile-Ala-OH (Benzyloxycarbonyl-L-isoleucyl-L-alanine) production from milligram-scale Solid Phase Peptide Synthesis (SPPS) to multi-gram solution-phase synthesis.

While SPPS is efficient for sequence discovery, it becomes cost-prohibitive and operationally difficult above the 10-gram threshold. This protocol utilizes a solution-phase convergent strategy , prioritizing crystallization-driven purification to eliminate the bottleneck of preparative HPLC.

Key Technical Challenges Solved
  • Isoleucine Racemization: The

    
    -branching of Isoleucine creates steric hindrance, increasing the risk of C-terminal epimerization during activation.
    
  • Solubility Management: The Z-protected hydrophobic dipeptide is prone to gelation during acidification.

  • Atom Economy: Replacing atom-poor coupling reagents (e.g., BOP, HATU) with scalable alternatives (EDC/HOBt or T3P).

Strategic Route Selection

For research scale-up (10g – 100g), we utilize a C-terminal protection/deprotection strategy . We employ the methyl ester of Alanine, which is cost-effective and easily removed via saponification without affecting the acid-stable Z-group.

The Reaction Pathway[1][2]
  • Coupling: Z-Ile-OH + H-Ala-OMe·HCl

    
    Z-Ile-Ala-OMe
    
  • Saponification: Z-Ile-Ala-OMe

    
    Z-Ile-Ala-OH
    
  • Isolation: Controlled Acidification & Crystallization.

Workflow Visualization

SynthesisFlow Start Raw Materials Z-Ile-OH + H-Ala-OMe·HCl Activation Activation (EDC/HOBt in DCM) Start->Activation Dissolution Coupling Coupling (0°C to RT) Activation->Coupling + Base (NMM) Workup1 Acid/Base Wash (Remove Urea/SM) Coupling->Workup1 12h Reaction Intermed Intermediate Z-Ile-Ala-OMe Workup1->Intermed Evaporation Hydrolysis Saponification (LiOH, THF/H2O) Intermed->Hydrolysis 2.0 eq LiOH Acidification Controlled Acidification (pH 2.5, seeding) Hydrolysis->Acidification 0°C Final Final Product Z-Ile-Ala-OH Acidification->Final Filtration

Figure 1: Critical Process Flow for Z-Ile-Ala-OH synthesis. Note the distinct isolation of the ester intermediate.

Detailed Protocols

Stage 1: Coupling (Synthesis of Z-Ile-Ala-OMe)

Objective: Form the peptide bond while suppressing


-Ile formation.
Scale:  20 mmol (approx. 5.3g theoretical yield of free acid).
Materials Table
ReagentMW ( g/mol )Equiv.[1][2][3]Mass/VolRole
Z-Ile-OH 265.31.05.30 gStarting Material (SM)
H-Ala-OMe·HCl 139.61.13.07 gNucleophile
EDC·HCl 191.71.24.60 gCoupling Agent
HOBt (anhydrous) 135.11.23.24 gRacemization Suppressor
NMM (N-Methylmorpholine) 101.12.2~4.8 mLBase
DCM (Dichloromethane) --100 mLSolvent
Experimental Procedure
  • Activation: In a 250 mL round-bottom flask, dissolve Z-Ile-OH and HOBt in DCM (80 mL). Stir until clear.

    • Expert Insight: HOBt must be fully dissolved before adding EDC to ensure the active ester forms immediately, preventing O-acylisourea racemization [1].

  • Cooling: Chill the solution to 0°C using an ice/water bath.

  • Coupling Agent Addition: Add EDC·HCl in one portion. Stir for 15 minutes at 0°C.

  • Nucleophile Preparation: In a separate beaker, dissolve H-Ala-OMe·HCl in DCM (20 mL) and NMM (2.2 equiv).

    • Why NMM? It is a weaker base than TEA or DIPEA, reducing the risk of base-catalyzed racemization of the activated Isoleucine [2].

  • Reaction: Add the amine solution dropwise to the activated acid solution over 20 minutes.

  • Progression: Allow the mixture to warm to Room Temperature (RT) naturally. Stir for 12–16 hours.

    • QC Check: TLC (EtOAc/Hexane 1:1). Product

      
      . SM Z-Ile-OH 
      
      
      
      (streaks).
  • Workup (The "Self-Validating" Step):

    • Wash organic layer with 1M HCl (2 x 50 mL)

      
       Removes unreacted amine and EDC-urea.
      
    • Wash with Sat. NaHCO₃ (2 x 50 mL)

      
       Removes unreacted Z-Ile-OH and HOBt.
      
    • Wash with Brine (1 x 50 mL)

      
       Drying.
      
    • Dry over MgSO₄, filter, and concentrate to a white solid.

    • Yield Expectation: >90% (approx.[3][4] 6.3g of ester).

Stage 2: Saponification (Deprotection to Z-Ile-Ala-OH)

Objective: Hydrolyze the methyl ester without degrading the Z-group or causing epimerization.

Materials Table
ReagentEquiv.ConditionsRole
Z-Ile-Ala-OMe 1.0Dissolved in THF (5 vol)Intermediate
LiOH·H₂O 2.0Dissolved in Water (2 vol)Hydrolysis Base
HCl (1M) As req.DropwiseAcidification
Experimental Procedure
  • Dissolution: Dissolve the crude ester (from Stage 1) in THF (approx. 10 mL per gram of ester). Cool to 0°C.[1][4]

  • Hydrolysis: Add the LiOH solution dropwise. The mixture will turn turbid then clear.

  • Monitoring: Stir at 0°C for 1 hour, then warm to RT. Monitor by HPLC or TLC.

    • Critical Stop: Do not stir overnight. Prolonged exposure to base can induce racemization at the Alanine

      
      -carbon or hydrolyze the Z-group (rare, but possible).
      
  • Workup & Crystallization (Crucial Step):

    • Evaporate THF under reduced pressure (bath < 40°C). You are left with the aqueous Lithium salt of the peptide.

    • Dilute with water (50 mL). Wash with EtOAc (2 x 30 mL) to remove any non-polar impurities (unreacted ester). Discard organic wash.

    • Acidification: Cool the aqueous phase to 0°C. Place in a beaker with rapid stirring.

    • Slowly add 1M HCl until pH reaches ~2.5.

    • Observation: The product, Z-Ile-Ala-OH, is hydrophobic. It will likely oil out initially.

    • Crystallization Trick: Add a seed crystal if available. If oiling occurs, add a small amount of EtOAc (just enough to dissolve the oil), then add Hexane dropwise until cloudy. Stir vigorously. The oil should transform into a white solid.

Quality Control & Scale-Up Considerations

Analytical Specifications
AttributeSpecificationMethod
Purity > 98.0%HPLC (C18, ACN/H2O + 0.1% TFA)
Chiral Purity < 0.5% D-IleChiral HPLC (Chiralpak IA or AD-H)
Identity Matches Ref1H-NMR (DMSO-d6) or MS (ESI+)
Impurity Fate Mapping

Understanding where impurities go is vital for scale-up.

ImpurityFate Source Crude Reaction Mixture (Peptide, Urea, HOBt, Excess Amine) AcidWash Acid Wash (1M HCl) Source->AcidWash Removes: Unreacted H-Ala-OMe EDC-Urea (Water Soluble) NMM BaseWash Base Wash (NaHCO3) Source->BaseWash Removes: Unreacted Z-Ile-OH HOBt OrgLayer Organic Layer Source->OrgLayer Retains: Z-Ile-Ala-OMe (Product) Non-polar impurities

Figure 2: Fate of reagents during the Stage 1 workup. EDC's urea byproduct is water-soluble, unlike DCC's urea, making EDC superior for solution phase scale-up.

Scale-Up Optimization (>50g Batches)

For larger batches, replace EDC/HOBt with T3P (Propylphosphonic anhydride) [3].

  • Why? T3P is supplied as a solution (50% in EtOAc), is cheaper at scale, and produces only water-soluble phosphate byproducts.

  • Protocol Adjustment: Mix Acid + Amine + Base in EtOAc. Add T3P solution. Wash with water. No urea filtration required.

Troubleshooting (Self-Validating Systems)

  • Problem: Product oils out during acidification (Stage 2).

    • Cause: Rapid pH change or high concentration.

    • Fix: Re-dissolve the oil in minimal warm EtOAc. Allow to cool slowly. Add Hexane as an anti-solvent until turbidity persists. Stir overnight.

  • Problem: Low yield in Stage 1.

    • Cause: Hydrolysis of Active Ester.

    • Fix: Ensure DCM is anhydrous.[1] Ensure H-Ala-OMe salt is fully neutralized by NMM before adding to the active ester.

  • Problem: Racemization detected (>1% D-isomer).

    • Cause: High temperature during coupling or base excess.

    • Fix: Strictly maintain 0°C during EDC addition. Reduce NMM to 2.0 equivalents. Switch to Oxyma instead of HOBt for better suppression [4].

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis.[5][6] Tetrahedron, 60(11), 2447-2467. Link

  • Dunetz, J. R., et al. (2016). T3P: A versatile and scalable reagent for amide bond formation. Organic Process Research & Development, 20(2), 140-177. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An efficient additive for peptide synthesis to replace HOBt. Chemistry – A European Journal, 15(37), 9394-9403. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Z-Ile-Ala-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing Z-Ile-Ala-OH coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific dipeptide synthesis. Here, we address common challenges with in-depth, scientifically-grounded solutions to help you improve reaction yield and product purity.

Troubleshooting Guide

This section is structured in a question-and-answer format to directly address the most pressing issues encountered during the Z-Ile-Ala-OH coupling process.

Q1: My Z-Ile-Ala-OH coupling reaction has a very low yield. What are the likely causes and how can I fix it?

A1: Low yield in the coupling of Z-Isoleucine to Alanine is a frequent challenge, primarily due to the steric hindrance of the Isoleucine side chain. The bulky sec-butyl group adjacent to the carboxyl group slows down the reaction rate, allowing side reactions to become more competitive.[1]

Potential Causes & Solutions:

  • Inefficient Carboxyl Group Activation: Standard carbodiimide reagents like DCC or EDC may not be potent enough to activate the sterically hindered Z-Ile-OH efficiently.[2]

    • Solution: Switch to a more powerful coupling reagent. Uronium/aminium salts such as HATU or HBTU , or phosphonium salts like PyBOP , are significantly more effective.[3][4] These reagents form highly reactive ester intermediates that can overcome the steric barrier.[3] For extremely difficult couplings, converting the carboxylic acid to an acyl fluoride is also a highly effective strategy.[3]

  • Suboptimal Reaction Conditions:

    • Insufficient Time/Temperature: Steric hindrance slows the reaction kinetics.[3]

      • Solution: Increase the reaction time, potentially from a few hours to overnight.[3] Gentle heating can also be beneficial, but must be applied cautiously to minimize the risk of racemization.[3]

    • Poor Solvation: The growing peptide needs to be well-solvated for the reaction to proceed efficiently. Inadequate solvation can lead to aggregation, further impeding the reaction.[5][6]

      • Solution: Use a solvent with superior solvating properties. N-Methylpyrrolidone (NMP) is often preferred over Dimethylformamide (DMF).[7] For particularly troublesome sequences, a solvent mixture such as DCM/DMF/NMP (1:1:1) can be effective.[3]

  • Side Reactions:

    • N-acylurea Formation: A common side reaction with carbodiimides is the rearrangement of the reactive O-acylisourea intermediate to a stable, unreactive N-acylurea, which terminates the coupling reaction for that molecule.[8][9]

      • Solution: This is a strong reason to use an additive like 1-Hydroxybenzotriazole (HOBt) or OxymaPure® . These additives rapidly convert the O-acylisourea intermediate into a more stable active ester, which is less prone to rearrangement but still highly reactive towards the amine.[8][10]

Q2: I'm observing significant epimerization of the isoleucine residue. How can I minimize this?

A2: Epimerization, or racemization, at the alpha-carbon of the Z-Isoleucine is a critical issue that compromises the stereochemical purity of your final peptide. It primarily occurs through the formation of an oxazolone intermediate, especially when the carboxyl group is over-activated.[11][12]

Potential Causes & Solutions:

  • Over-activation of the Carboxylic Acid: Highly reactive intermediates have a higher propensity to form the oxazolone.

    • Solution 1: Use of Additives. Additives like HOBt and its 7-aza-derivative, HOAt, are essential racemization suppressants.[12][13] They work by intercepting the highly reactive O-acylisourea intermediate to form an active ester, which is less likely to cyclize into an oxazolone.[13][14] OxymaPure® is a modern, non-explosive alternative that provides high coupling rates with low racemization.[10][14]

    • Solution 2: Choice of Coupling Reagent. Reagents based on HOAt, like HATU , are generally superior to their HOBt-based counterparts (like HBTU) in suppressing racemization.[4][15] The nitrogen atom in the pyridine ring of HOAt provides anchimeric assistance, leading to faster couplings and reduced epimerization.[11][13]

  • Excessive Base: The presence of a strong, unhindered base can directly abstract the alpha-proton, leading to racemization.

    • Solution: Use a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine. Use the minimum amount of base necessary to neutralize salts and facilitate the reaction, typically 1.5 to 2 equivalents.

Q3: My final product is difficult to purify. What are common impurities and how can I remove them?

A3: Purification challenges often stem from side products generated during the coupling reaction or incomplete reactions.

Common Impurities & Purification Strategies:

  • Urea Byproducts: When using carbodiimides like DCC or EDC, the corresponding urea byproduct (DCU or EDU) is formed.

    • Problem: Dicyclohexylurea (DCU) from DCC is notoriously insoluble in many organic solvents and can be difficult to remove.[9]

    • Solution:

      • Use EDC , as its urea byproduct is water-soluble and can be easily removed with an aqueous wash.[8]

      • If using DCC, much of the DCU can be removed by filtration after the reaction. Remaining traces can sometimes be removed by precipitation from a suitable solvent system or by careful column chromatography.

  • Unreacted Starting Materials: Due to the difficult nature of the coupling, you may have unreacted Z-Ile-OH or H-Ala-OH in your crude product.

    • Solution: These can typically be separated using flash column chromatography on silica gel.[16] A gradient elution system, often starting with a non-polar solvent like hexane or dichloromethane and gradually increasing the polarity with ethyl acetate or methanol, can effectively separate the more polar starting materials from the less polar dipeptide product.[16][17]

  • Epimerized Diastereomer: If racemization has occurred, you will have a diastereomer of your target peptide.

    • Solution: This is often the most challenging separation. Preparative High-Performance Liquid Chromatography (HPLC), particularly on a chiral column or with optimized reversed-phase conditions, is usually required to separate diastereomers.[16]

Frequently Asked Questions (FAQs)

  • What is the best coupling reagent for a sterically hindered amino acid like Z-Isoleucine? For sterically demanding couplings, uronium or phosphonium salt reagents are highly recommended. HATU is often considered the gold standard due to its high reactivity and excellent suppression of racemization, attributable to its HOAt moiety.[4][15] HCTU and PyAOP are also highly effective alternatives.[3][4]

  • How does the choice of solvent affect coupling efficiency? The solvent plays a crucial role in solvating the reactants and the growing peptide chain, which is essential for a successful reaction.[6] Polar aprotic solvents are standard. NMP is generally considered superior to DMF for its better solvating properties, which can help disrupt peptide aggregation and improve reaction rates.[3][7] For very difficult couplings, solvent mixtures or the addition of chaotropic salts may be necessary to prevent aggregation.[5]

  • What is the role of additives like HOBt or Oxyma? Additives are critical for two main reasons:

    • Suppressing Racemization: They convert highly reactive intermediates (like O-acylisourea from carbodiimides) into more stable active esters, which minimizes the formation of the oxazolone intermediate responsible for racemization.[11][13]

    • Improving Yield: By preventing the rearrangement of the O-acylisourea to an unreactive N-acylurea, they ensure that the activated carboxyl group remains available for coupling, thus increasing the overall reaction efficiency.[8]

Data & Protocols

Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
Reagent ClassExample(s)Activating MoietyReactivityRacemization RiskNotes
Carbodiimide DCC, EDCO-acylisoureaModerateHigh (without additive)Inexpensive, but prone to side reactions. EDC is preferred for easier workup.[8][9]
Phosphonium Salt PyBOP, PyAOPOBt/OAt EsterHighLowEfficient and rapid, byproducts are less hazardous than original BOP.[4]
Uronium/Aminium Salt HBTU, HCTUOBt/O-6-ClBt EsterHighLowHCTU is more reactive than HBTU.[3][4]
Uronium/Aminium Salt HATU OAt Ester Very High Very Low Often the reagent of choice for difficult couplings due to the superior properties of the HOAt group.[15][18]
Oxime-Based COMUOxyma EsterVery HighVery LowSafer alternative to HOBt/HOAt-based reagents with comparable or better efficiency.[4][10]
Protocol 1: Optimized Coupling of Z-Ile-OH with H-Ala-OH using HATU

This protocol outlines a robust method for the solution-phase synthesis of Z-Ile-Ala-OH, optimized for high yield and minimal racemization.

1. Materials and Reagents:

  • Z-L-Isoleucine (Z-Ile-OH) (1.0 eq)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl) (1.0 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or N-Methylpyrrolidone (NMP)

2. Reaction Setup:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve H-Ala-OMe·HCl (1.0 eq) in anhydrous DMF/NMP.

  • Add DIPEA (1.2 eq) to neutralize the hydrochloride salt, forming the free amine. Stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve Z-Ile-OH (1.0 eq) and HATU (1.1 eq) in anhydrous DMF/NMP.

  • Add DIPEA (1.3 eq) to this second flask and stir for 1-5 minutes to pre-activate the carboxylic acid.

3. Coupling Reaction:

  • Transfer the activated Z-Ile-OH solution to the flask containing the neutralized H-Ala-OMe.

  • Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or HPLC. Given the steric hindrance, the reaction may require several hours to overnight for completion.

4. Workup and Purification:

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic layer successively with 1 M HCl, saturated NaHCO₃ solution, and brine.[17]

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude protected dipeptide ester (Z-Ile-Ala-OMe).

  • Purify the crude product by flash column chromatography on silica gel.[16]

5. Saponification (Deprotection of Methyl Ester):

  • Dissolve the purified Z-Ile-Ala-OMe in a suitable solvent (e.g., a mixture of THF and water).

  • Add 1 M NaOH solution and stir at room temperature, monitoring the hydrolysis of the ester by TLC.

  • Upon completion, acidify the mixture with 1 M HCl to protonate the carboxylate.

  • Extract the final product, Z-Ile-Ala-OH, with an organic solvent like ethyl acetate. Dry and concentrate to yield the final product.

Visual Guides

Diagram 1: General Peptide Coupling Mechanism

This diagram illustrates the fundamental two-step process of peptide bond formation using a coupling reagent and an additive.

G cluster_activation Step 1: Carboxyl Activation cluster_coupling Step 2: Nucleophilic Attack Carboxyl Z-Ile-OH O_Acylisourea O-Acylisourea (Reactive Intermediate) Carboxyl->O_Acylisourea + Reagent CouplingReagent Coupling Reagent (e.g., DIC) ActiveEster Active Ester (More Stable) O_Acylisourea->ActiveEster + Additive N_Acylurea N-Acylurea (Unreactive) O_Acylisourea->N_Acylurea Rearrangement (Side Reaction) Additive Additive (e.g., HOBt) Peptide Z-Ile-Ala-OH (Dipeptide) ActiveEster->Peptide + Amine Amine H-Ala-OH Byproduct Byproduct

Caption: Mechanism of peptide bond formation via an activated ester intermediate.

Diagram 2: Troubleshooting Flowchart for Low Yield

A decision tree to diagnose and solve issues related to low reaction yield.

G Start Problem: Low Yield CheckReagents Check Reagents: Inefficient Activation? Start->CheckReagents CheckConditions Check Conditions: Suboptimal? CheckReagents->CheckConditions No Sol_Reagent Solution: Use stronger reagent (HATU, HCTU, PyBOP) CheckReagents->Sol_Reagent Yes CheckPurity Check Purity: Side Reactions? CheckConditions->CheckPurity No Sol_Time Solution: Increase reaction time (e.g., overnight) CheckConditions->Sol_Time Slow Reaction? Sol_Solvent Solution: Switch to NMP or use solvent mixture CheckConditions->Sol_Solvent Aggregation? Sol_Additive Solution: Use Additive (HOBt, Oxyma) CheckPurity->Sol_Additive N-Acylurea Formation? Sol_Base Solution: Use hindered base (DIPEA) Minimize equivalents CheckPurity->Sol_Base Racemization?

Caption: A decision-making flowchart for troubleshooting low yield in coupling reactions.

References

  • Carbodiimides and Additives. (2021, May 19). AAPPTEC. [Link]

  • Valeur, E., & Bradley, M. (2023). Epimerisation in Peptide Synthesis. Molecules, 28(17), 8017. [Link]

  • How to Optimize Peptide Synthesis? (n.d.). Biomatik. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Jad, Y. E., et al. (2022). Understanding OxymaPure as a Peptide Coupling Additive: A Guide to New Oxyma Derivatives. ACS Omega, 7(7), 5696-5705. [Link]

  • Coupling Reagents. (n.d.). AAPPTEC. [Link]

  • Carbodiimide. (n.d.). ChemEurope.com. [Link]

  • Isidro-Llobet, A., et al. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry, 24, 1-23. [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025, August 6). Request PDF. [Link]

  • Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Gabriel, T. F., et al. (1977). Purification of protected syntheic peptides by preparative high performance liquid chromatography on silica gel 60. International Journal of Peptide and Protein Research, 9(2), 129-136. [Link]

  • Yields of the peptide coupling reactions and comparison of HBTU and HATU. (n.d.). ResearchGate. [Link]

  • Vasanth, B., & Kumar, P. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 1(1). [Link]

  • Rapp, E., et al. (2005). Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization. Journal of Peptide Research, 65(1), 147-157. [Link]

  • Popali, S. (2015). Spps and side reactions in peptide synthesis. SlideShare. [Link]

  • Addressing sustainability challenges in peptide synthesis with flow chemistry and machine learning. (2025, March 18). ChemRxiv. [Link]

  • Katritzky, A. R., et al. (2007). Efficient peptide coupling involving sterically hindered amino acids. The Journal of Organic Chemistry, 72(15), 5738-5743. [Link]

  • Side Reactions in Peptide Synthesis. (n.d.). Google Books.
  • Greening the synthesis of peptide therapeutics: an industrial perspective. (2020, November 24). RSC Publishing. [Link]

  • Solvents for Solid Phase Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Rissanou, A. N., et al. (2023). Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes. Acta Crystallographica Section B: Structural Science, Crystal Engineering and Materials, 79(Pt 4), 316-324. [Link]

  • Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. (2023, November 13). MDPI. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. (2024, January 5). ACS Omega. [Link]

  • Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTEC. [Link]

  • Low yield in peptide coupling reaction using N-hydroxysuccinimide ester. (2022, July 11). Reddit. [Link]

  • Amino Acid-Protecting Groups. (n.d.). ResearchGate. [Link]

Sources

preventing racemization of Isoleucine in Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Suppressing Isoleucine Epimerization in Z-Ile-Ala-OH Synthesis

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and eliminate the racemization (specifically epimerization) of Isoleucine during the synthesis of the Z-Ile-Ala-OH dipeptide.

Mechanistic Root Cause Analysis

Isoleucine (Ile) is a


-branched amino acid, making its 

-carbon highly sterically hindered. When activating the C-terminus of Z-Ile-OH (Carbobenzoxy-Isoleucine) for coupling with Alanine, this steric bulk significantly reduces the rate of nucleophilic attack (aminolysis).

While the use of a urethane protecting group like Carbobenzoxy (Z or Cbz) classically suppresses the formation of highly racemization-prone oxazolone intermediates compared to acetyl or benzoyl groups[1], the prolonged lifetime of the activated Z-Ile ester provides ample opportunity for two competing side reactions:

  • Base-Catalyzed Enolization : Direct abstraction of the

    
    -proton by basic additives, forming a planar carbanion/enolate that reprotonates non-stereospecifically[2].
    
  • Residual Oxazolone Formation : Despite the urethane protection, over-activation or slow coupling can force the intramolecular attack of the carbamate carbonyl oxygen onto the activated ester, leading to chiral inversion[1].

Both pathways result in the formation of D-allo-isoleucine, compromising the optical purity of your Z-Ile-Ala-OH product.

Troubleshooting Guide & FAQs

Q: Why am I seeing up to 10% allo-isoleucine in my Z-Ile-Ala-OH product when using HATU/DIPEA? A: HATU is a powerful uronium-based coupling reagent, but it strictly requires the addition of a tertiary base like N,N-Diisopropylethylamine (DIPEA) to generate the active carboxylate. The combination of a strong base (DIPEA) and the slow coupling kinetics of the sterically hindered Isoleucine drastically promotes base-catalyzed enolization[2].

Q: How can I achieve base-free coupling to prevent this enolization? A: Transition to a carbodiimide-based system, specifically N,N'-Diisopropylcarbodiimide (DIC) paired with OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate). DIC/OxymaPure operates efficiently without the need for basic additives[3]. OxymaPure possesses a highly acidic hydroxyl group (pKa ~4.60) that rapidly forms a highly reactive ester, accelerating the aminolysis step and outcompeting the kinetics of epimerization[4].

Q: I am already using DIC/HOBt, but still observe ~4% epimerization. Why is OxymaPure better? A: While HOBt is a standard additive, OxymaPure has demonstrated a superior capacity to suppress racemization in sterically demanding couplings[5]. The Oxyma active ester is more reactive than the OBt ester, reducing the half-life of the vulnerable activated intermediate. Furthermore, OxymaPure is non-explosive, offering a safer profile than benzotriazole derivatives[3].

Quantitative Data: Reagent Impact on Z-Ile-Ala-OH Optical Purity

The following table summarizes the expected coupling efficiencies and epimerization rates when synthesizing sterically hindered dipeptides like Z-Ile-Ala-OH under various activation strategies.

Coupling SystemBase RequiredAdditive pKaRelative Coupling RateEpimerization (allo-Ile %)
HATU / DIPEA Yes (2.0 eq)HOAt (~3.28)Very Fast5.0% - 8.0%
DIC / HOBt NoHOBt (~4.60)Moderate3.0% - 5.0%
DIC / OxymaPure NoOxyma (~4.60)Fast< 1.0%

Data synthesized from comparative studies on hindered amino acid couplings[3],[4].

Validated Experimental Protocol: Base-Free Synthesis of Z-Ile-Ala-OH

To ensure a self-validating system, this protocol integrates base-free DIC/Oxyma activation with an in-process chiral analytical control step to guarantee optical purity.

Materials:

  • Z-Ile-OH (1.0 eq)

  • H-Ala-OMe·HCl (1.0 eq) (Note: Using the methyl ester of Alanine for solution-phase synthesis)

  • DIC (1.05 eq)

  • OxymaPure (1.05 eq)

  • 2,4,6-Trimethylpyridine (sym-collidine) (1.0 eq) - Only required to neutralize the HCl salt of the Alanine methyl ester.

  • Anhydrous Dichloromethane (DCM) / Dimethylformamide (DMF) (9:1 v/v)

Step-by-Step Methodology:

  • Preparation: Dissolve Z-Ile-OH and OxymaPure in the anhydrous DCM/DMF solvent mixture at a concentration of 0.2 M. Chill the reaction flask to 0 °C using an ice bath.

  • Activation: Add DIC dropwise to the chilled solution. Stir for exactly 5 minutes at 0 °C. Causality: Short, cold pre-activation forms the Oxyma active ester while completely suppressing premature oxazolone formation[5].

  • Nucleophile Neutralization: In a separate vial, dissolve H-Ala-OMe·HCl in DCM. Add sym-collidine to liberate the free amine. Causality: sym-collidine is a sterically hindered, non-nucleophilic base that neutralizes the HCl salt without abstracting the

    
    -proton of the activated Z-Ile ester.
    
  • Coupling: Transfer the neutralized H-Ala-OMe solution into the activated Z-Ile-OH mixture. Allow the reaction to slowly warm to room temperature and stir for 2 hours.

  • In-Process Validation: Withdraw a 10 µL aliquot, quench with methanol, and analyze via Chiral HPLC (e.g., Chiralpak IA column) to validate that allo-isoleucine formation is < 1%.

  • Workup: Filter off any precipitated diisopropylurea (DIU). Wash the organic filtrate sequentially with 5% aqueous

    
    , 1M 
    
    
    
    , and brine. Dry over anhydrous
    
    
    and concentrate under vacuum to yield Z-Ile-Ala-OMe.
  • Saponification (Optional): Carefully hydrolyze the methyl ester using 1.1 eq of LiOH in THF/Water at 0 °C to yield the final Z-Ile-Ala-OH, monitoring closely to prevent base-catalyzed epimerization of the final dipeptide.

Mechanistic Pathway Visualization

G A Z-Ile-OH + Activator B Activated Z-Ile Ester A->B DIC/Oxyma C Oxazolone Intermediate B->C Steric Hindrance D Enolate Intermediate B->D Excess Base G Z-Ile-Ala-OH (Desired Product) B->G Fast Aminolysis E Allo-Isoleucine Product (Epimerized) C->E Ring Opening D->E Protonation F H-Ala-OH (Nucleophile) F->G Nucleophilic Attack

Mechanistic pathways of Z-Ile-Ala-OH synthesis and isoleucine epimerization.

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. peptidechemistry.org. 3

  • Side Reactions In Peptide Synthesis. vdoc.pub. 1

  • Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. mdpi.com. 2

  • OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. csic.es. 4

  • Technical Support Center: Optimizing Oxyma-Activated Couplings. benchchem.com. 5

Sources

Technical Support Center: Z-Ile-Ala-OH Solubility Guide

[1]

Topic: Troubleshooting Solubility Issues with Z-Ile-Ala-OH Document ID: TSC-SOL-ZIA-001 Last Updated: October 26, 2023 Audience: Researchers, Medicinal Chemists, Process Engineers[1]

Executive Summary & Root Cause Analysis

The Issue: Users frequently report that Z-Ile-Ala-OH floats as a white powder in aqueous buffers (PBS, Tris) or forms a gelatinous precipitate upon dilution from organic stocks.

The Diagnosis: Z-Ile-Ala-OH is an acidic, highly hydrophobic dipeptide .[1]

  • Hydrophobicity: The N-terminal Z-group (Benzyloxycarbonyl) is a bulky, aromatic, lipophilic protecting group.[1] Both Isoleucine (Ile) and Alanine (Ala) possess hydrophobic aliphatic side chains.

  • Acidity: The only ionizable group is the C-terminal carboxylic acid (pKa ~3.5–4.0). The N-terminus is capped (uncharged).

  • Consequence: At neutral or acidic pH (pH < 7), the molecule is protonated (uncharged) and behaves like a "grease," exhibiting near-zero water solubility.[1] It requires specific pH manipulation or organic co-solvents to dissolve.[2]

Molecular Interaction Map

The following diagram illustrates why aqueous buffers fail and how organic solvents or pH adjustment solves the problem.

Z_Ile_Ala_SolubilityMoleculeZ-Ile-Ala-OH(Powder Form)Water_NeutralNeutral Water/PBS(pH 7.0 - 7.4)Molecule->Water_NeutralDirect AdditionWater_BasicBasic Buffer(pH > 8.0)Ammonium BicarbonateMolecule->Water_BasicpH AdjustmentOrganicOrganic Solvent(DMSO / DMF / EtOH)Molecule->OrganicStock PrepResult_AggAGGREGATIONHydrophobic Effect drivesintermolecular bondingWater_Neutral->Result_AggZ-group & Ile side chainrepel waterResult_SolSOLUBILIZEDDeprotonated Carboxyl (COO-)repels aggregationWater_Basic->Result_SolSalt Formation(Z-Ile-Ala-O- Na+)Result_OrgDISSOLVEDSolvent disruptshydrophobic interactionsOrganic->Result_OrgHigh Solubility

Caption: Solubility mechanism map showing the failure of neutral aqueous buffers and the success of pH adjustment or organic solvents.

Standard Operating Procedures (SOPs)

Protocol A: Preparation of Organic Stock Solution (Recommended)

Best for: High concentration stocks (10–50 mM) for long-term storage or small-volume spiking into assays.

  • Select Solvent:

    • DMSO (Dimethyl sulfoxide): Preferred. Excellent solubility, biologically compatible at <1% v/v.[1]

    • DMF (Dimethylformamide): Alternative if DMSO interferes with downstream chemistry.[3]

    • Ethanol: Possible, but lower solubility limit than DMSO.[1]

  • Weighing: Weigh the Z-Ile-Ala-OH powder. (Note: Z-protected peptides can be fluffy; use an anti-static gun if necessary).

  • Dissolution: Add 100% DMSO to achieve a concentration of 10–25 mM .

    • Example: For 1 mg of Z-Ile-Ala-OH (MW ≈ 336.4 g/mol ), add ~148 µL DMSO for a 20 mM stock.[1]

  • Mixing: Vortex vigorously. If the solution is cloudy, sonicate in a water bath for 30–60 seconds.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Protocol B: Direct Aqueous Solubilization (Salt Formation)

Best for: Applications where organic solvents (DMSO) are strictly prohibited.

  • Buffer Selection: You must use a basic buffer.

    • Recommended: 0.1 M Ammonium Bicarbonate (pH ~8.0) or dilute Ammonia (NH4OH).

  • Titration Method:

    • Suspend the peptide in water (it will float).

    • Add 1.0 M NaOH or NH4OH dropwise while vortexing.

    • Stop immediately once the solution clears.

    • Check pH: Ensure final pH is 7.5–8.5.

  • Warning: Do not acidify this solution below pH 5, or the peptide will crash out of solution immediately.

Troubleshooting Guide: Symptom & Solution

SymptomProbable CauseCorrective Action
Floating White Powder Hydrophobicity: You added the powder directly to neutral PBS or water. The surface tension and hydrophobic Z-group prevent wetting.Do not heat. Add a small volume of DMSO (to wet the powder) or raise pH to >8.0 using dilute NaOH until dissolved.
Cloudiness upon Dilution "The Crash": Diluting a DMSO stock into aqueous buffer caused the local concentration to exceed the solubility limit faster than it could disperse.Protocol Change: Add the aqueous buffer to the DMSO stock dropwise with constant vortexing, rather than dumping the stock into the buffer.
Gel Formation Self-Assembly: Z-Ile-Ala-OH can form beta-sheet-like structures at high concentrations (similar to amyloid formation).[1]Disruption: Sonicate for 5 minutes at 30°C. If compatible, add a chaotrope like Urea (2M) or Guanidine HCl.
Precipitate over time pH Drift: Your buffer capacity was too low, and the peptide (an acid) lowered the pH, causing it to protonate and precipitate.Buffer Up: Increase the concentration of your buffering agent (e.g., use 50mM Tris instead of 10mM) to maintain pH > 7.5.

Solubility Decision Tree

Use this workflow to determine the correct solvent system for your specific experiment.

Decision_TreeStartStart: Dissolve Z-Ile-Ala-OHQ1Is DMSO/DMF allowedin your assay?Start->Q1Yes_DMSOUse DMSO ProtocolQ1->Yes_DMSOYesNo_DMSOIs pH > 8.0 allowed?Q1->No_DMSONoAction_DMSO1. Dissolve in 100% DMSO2. Dilute into bufferYes_DMSO->Action_DMSOYes_BasicUse Basic Buffer ProtocolNo_DMSO->Yes_BasicYesNo_BasicCRITICAL STOPNo_DMSO->No_BasicNoAction_BasicDissolve in 0.1M NH4HCO3or dilute NH4OHYes_Basic->Action_BasicImpossibleThis peptide is insolublein acidic/neutral waterwithout organic co-solvents.No_Basic->Impossible

Caption: Decision tree for selecting the appropriate solubilization strategy based on assay constraints.

Frequently Asked Questions (FAQ)

Q: Can I use ethanol instead of DMSO? A: Yes, but with caution. Z-Ile-Ala-OH is soluble in ethanol, but ethanol is more volatile than DMSO.[1] This can lead to concentration changes during storage due to evaporation. Ethanol is also less effective at disrupting aggregates than DMSO [1].

Q: I need to use this in a cell-based assay. What is the limit? A: Most mammalian cells tolerate 0.1% to 0.5% DMSO.[4] Prepare a 1000x stock in DMSO (e.g., 10 mM) and dilute 1:1000 into the media to achieve a 10 µM final concentration. Always include a "Vehicle Control" (media + 0.1% DMSO) in your experiment to rule out solvent toxicity [2].

Q: Why does the solution turn cloudy when I put it in the fridge? A: Solubility is temperature-dependent. Hydrophobic interactions often strengthen at lower temperatures (cold denaturation phenomena) or simply reach saturation. Store stocks at -20°C (frozen) and ensure they are fully warmed to Room Temperature (RT) and vortexed before use.

Q: Is Z-Ile-Ala-OH the same as Z-Ala-Ile-OH? A: No. They are isomers with the amino acid sequence reversed. While their solubility properties are chemically similar (both hydrophobic), their biological activity (enzyme binding) will be completely different. Ensure you have the correct sequence. Z-Ala-Ile-OH is known to form microtubes and crystallize easily, suggesting Z-Ile-Ala-OH may share this strong tendency to self-assemble [3].[1]

References

  • Bachem. (2021). Peptide Solubility Guidelines. Bachem Technical Library. Link

  • Thermo Fisher Scientific. (n.d.). Peptide Solubility Guidelines. Thermo Fisher Technical Support. Link

  • Gessmann, R., et al. (2023).[1][5][6] "Z-Ala-Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes."[1][5][6] Acta Crystallographica Section C, 79(7), 277-282.[1][5] Link

  • Sigma-Aldrich. (n.d.).[7] Guidelines for Dissolving Peptide Sets. Link

🔬 Technical Support Center: Peptide Synthesis Division

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Side Reactions During Z-Ile-Ala-OH Synthesis Role: Senior Application Scientist, Peptide Chemistry Division Format: Technical Support Center (Troubleshooting & FAQs)

Current Ticket: #Z-ILE-ALA-001 Subject: Optimization of Z-Ile-Ala-OH Synthesis (Minimizing Side Reactions) Status: Open Assigned Specialist: Senior Application Scientist

📋 Executive Summary

Synthesizing Z-Ile-Ala-OH (N-benzyloxycarbonyl-L-isoleucyl-L-alanine) presents a unique intersection of steric and kinetic challenges. The bulky


-branching of Isoleucine (Ile) significantly retards activation and coupling rates, creating a window for competing side reactions.

This guide addresses the three critical failure modes for this specific sequence:

  • Urethane Formation: The "Wrong-Way" opening during Mixed Anhydride coupling.

  • Isoleucine Epimerization: Loss of chirality at the activated Ile

    
    -carbon.
    
  • C-Terminal Racemization: Occurring during the saponification of the intermediate ester.

🛠 Module 1: The "Wrong-Way" Opening (Mixed Anhydride Method)

Context: The Mixed Anhydride (MA) method (using Isobutyl Chloroformate/IBCF) is the industrial standard for Z-amino acids due to cost and purity. However, it suffers from a critical side reaction where the amine attacks the carbonate carbonyl instead of the peptide carbonyl.

The Symptom: Mass spec shows a product with +100 Da (approx) or unexpected NMR signals corresponding to an isobutyl carbamate.

📉 The Mechanism

When Z-Ile-OH is activated with IBCF, it forms a mixed anhydride. The incoming Alanine nucleophile faces a choice:

  • Path A (Desired): Attack the Ile carbonyl

    
     Z-Ile-Ala-OR + CO₂ + Isobutanol.
    
  • Path B (Undesired): Attack the Carbonate carbonyl

    
     Isobutyl-carbamoyl-Ala-OR + Z-Ile-OH.
    

Why it happens here: Isoleucine is sterically hindered. The bulky side chain shields the desired carbonyl, making the undesired carbonate carbonyl more accessible to the nucleophile.

🔧 Troubleshooting Protocol
VariableStandard ConditionOptimized for Z-IleRationale
Temperature -5°C to 0°C-15°C (Strict) Lower temps favor the kinetic product (Path A) over the thermodynamic or sterically easier path (Path B).
Base Triethylamine (TEA)N-Methylmorpholine (NMM) TEA is too strong and sterically unhindered, promoting base-catalyzed racemization. NMM is weaker and creates a specific salt complex that directs attack.
Activation Time 5-10 mins1-2 mins Long activation times allow the mixed anhydride to disproportionate into symmetrical anhydrides (less reactive) and urethanes.
Stoichiometry 1.1 eq Base1.0 eq (Exact) Excess base catalyzes the "wrong way" opening and racemization.
🧬 Module 2: The Racemization Crisis (The Ile Factor)

Context: Isoleucine is prone to epimerization at the


-carbon, converting L-Ile to D-allo-Ile.[1] While the Z-group (urethane) prevents oxazolone formation better than amides, the slow coupling rate of Ile means the activated species sits in solution longer, vulnerable to base-catalyzed proton abstraction.
📊 Visualization: The Racemization Pathway

Racemization cluster_prevention Prevention Strategy Z_Ile Z-Ile-OH (L,L-Isomer) Active Activated Species (Mixed Anhydride/O-Acylurea) Z_Ile->Active Activation Oxazolone 5(4H)-Oxazolone (Intermediate) Active->Oxazolone Slow Coupling (Steric Hindrance) Proton_Abs Proton Abstraction (Base Catalyzed) Active->Proton_Abs Excess Base Product_L Z-L-Ile-L-Ala-OH (Desired) Active->Product_L Fast Coupling Product_D Z-D-allo-Ile-L-Ala-OH (Epimer) Oxazolone->Product_D Reopening Proton_Abs->Product_D Use_HOAt Use HOAt/Oxyma (Faster Kinetics) Low_Temp Keep < 0°C

Caption: Pathways leading to Isoleucine epimerization. Steric bulk slows the "Fast Coupling" route, allowing side reactions to dominate.

🧪 Experimental Fix: The Additive Approach

If using Carbodiimides (DCC/DIC) instead of Mixed Anhydride, you must use additives.

  • Standard: HOBt (Hydroxybenzotriazole).

  • High-Performance: HOAt (1-Hydroxy-7-azabenzotriazole) or Oxyma Pure .

    • Why: The nitrogen in the HOAt pyridine ring creates a "neighboring group effect," accelerating the coupling rate by ~10x compared to HOBt. This reduces the time the activated Ile is exposed to racemizing conditions.

🔄 Module 3: The C-Terminal Trap (Synthesis Strategy)

Context: The user requested Z-Ile-Ala-OH . There are two ways to arrive here.

  • Route A (Traditional): Z-Ile-OH + H-Ala-OMe

    
     Z-Ile-Ala-OMe 
    
    
    
    Saponification (NaOH)
    
    
    Z-Ile-Ala-OH.
  • Route B (Salt Coupling): Z-Ile-OSu (Active Ester) + H-Ala-OH (Free Acid) + NaHCO₃

    
     Z-Ile-Ala-OH.
    

CRITICAL WARNING: Route A is risky. Saponification of dipeptide esters often leads to racemization of the C-terminal amino acid (Alanine) or, if the Z-group were labile, DKP formation.

🏆 Recommended Protocol: Route B (Active Ester Method)

This method avoids the saponification step entirely, preserving the chirality of both residues.

  • Preparation of Z-Ile-OSu: React Z-Ile-OH with N-hydroxysuccinimide (HOSu) and DCC in cold THF. Filter DCU. Recrystallize.

  • Coupling:

    • Dissolve H-Ala-OH (1.1 eq) and NaHCO₃ (2.2 eq) in Water.

    • Dissolve Z-Ile-OSu (1.0 eq) in Acetone or Dioxane.

    • Add the organic solution to the aqueous phase slowly.

    • Note: No strong base is present to racemize the Ile, and no ester hydrolysis is needed for the Ala.

  • Workup: Acidify with dilute HCl (pH 2-3) and extract into Ethyl Acetate.

❓ Frequently Asked Questions (FAQ)

Q1: I see a "doublet" methyl peak in the NMR of my final product. Is this racemization?

  • Diagnosis: Likely yes. Isoleucine has two chiral centers. Racemization at the

    
    -carbon produces allo-Isoleucine.
    
  • Verification: In 1H NMR, the

    
    -methyl group of L-Ile usually appears as a triplet or distinct multiplet. The allo-isomer often shifts this signal. Use a C18 HPLC column with a slow MeOH/Water gradient; the diastereomers (L,L vs D,L) are usually separable.
    

Q2: Can I use HATU for this coupling to speed it up?

  • Caution: HATU is extremely fast and efficient, which helps overcome Ile's steric hindrance. However, if you use HATU, you must strictly control the base (DIEA/DIPEA). Even a slight excess of DIEA with HATU can cause guanidinylation (capping the amine) or significant racemization.

  • Recommendation: If using HATU, use exactly 0.95 eq of base during activation, then add the amine.

Q3: My Z-Ile-Ala-OH is not precipitating during the acid workup.

  • Troubleshooting: Dipeptides containing Ile and Ala are quite hydrophobic.

    • Issue: It might be staying in the organic layer (Ethyl Acetate) but not crystallizing, or forming an oil.

    • Fix: Dry the Ethyl Acetate layer thoroughly (MgSO₄), evaporate to a small volume, and add Hexane or Petroleum Ether dropwise with scratching to induce crystallization. Alternatively, use DIPE (Diisopropyl ether).

Q4: Why not use Fmoc chemistry?

  • Answer: You certainly can, but the user specified Z-Ile-Ala-OH. Z-chemistry is often preferred for solution-phase synthesis of short pharmaceutical intermediates because Z-amino acids are cheaper and the Z-group is stable to the mild acidic conditions often used in downstream processing, unlike Boc.

📚 References
  • Anderson, G. W., Zimmerman, J. E., & Callahan, F. M. (1967). The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis. Journal of the American Chemical Society. Link

    • Relevance: Establishes the Active Ester method (Route B) as a standard for avoiding racemization.

  • Bodanszky, M., & Tolle, J. C. (1977). Side reactions in peptide synthesis.[2][3][4][5][6] V. A reexamination of the mixed anhydride method. International Journal of Peptide and Protein Research.[3] Link

    • Relevance: Details the "wrong-way" opening and the specific risks with sterically hindered amino acids like Valine and Isoleucine.

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society. Link

    • Relevance: Introduces HOAt as the superior additive for hindered couplings.

  • Benoiton, N. L. (1983). Quantitation of racemization in peptide synthesis. In The Peptides Analysis, Synthesis, Biology (Vol. 5). Academic Press.

    • Relevance: Authoritative source on the mechanisms of base-catalyzed racemization and oxazolone formation.

Sources

Technical Support Center: Z-Ile-Ala-OH HPLC Optimization

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a specialized support center for researchers optimizing the HPLC separation of Z-Ile-Ala-OH (N-benzyloxycarbonyl-L-isoleucyl-L-alanine). It moves beyond basic instructions to address the specific physicochemical challenges of protected dipeptides, stereoisomer resolution, and impurity profiling.

Current Status: Operational | Expert Level: Senior Scientist | Topic: Impurity Profiling & Method Development

Executive Summary

Z-Ile-Ala-OH presents a unique set of chromatographic challenges:

  • Hydrophobicity: The Z-group (Carbobenzyloxy) significantly increases retention on C18, often requiring high organic content.

  • Stereochemistry: Isoleucine contains two chiral centers ($ \alpha $ and $ \beta $ carbons).[1] Separation of the target (L,L) from diastereomers (L-allo, D-allo, D,L, etc.) is the critical quality attribute (CQA).

  • Peak Tailing: The free C-terminal carboxylic acid (-COOH) is prone to secondary silanol interactions if not properly suppressed.

Module 1: Method Development & Optimization

The "Why" and "How" of selecting the right conditions.

Column Selection Strategy

Standard Protocol: Start with a high-coverage C18. Advanced Protocol: If diastereomer resolution ($ R_s < 1.5 $) fails, switch to Phenyl-Hexyl or Pentabromobenzyl (PBr) phases.

Column TypeMechanismWhen to Use
C18 (Endcapped) Hydrophobic InteractionFirst-line choice. Good for separating Z-Ile-Ala-OH from de-protected fragments (H-Ile-Ala-OH).
Phenyl-Hexyl

-

Interaction
Use when Z-group aromaticity can be leveraged to separate stereoisomers that co-elute on C18.
PBr (Pentabromobenzyl) Dispersion ForcesCritical for Ile isomers. Excellent for separating L-Ile from L-allo-Ile variants due to rigid conformation recognition.
Chiral (Zwitterionic) Chiral RecognitionLast resort for enantiomers (L,L vs D,D) if achiral conditions fail.
Mobile Phase Logic

Buffer Selection:

  • Acidic (pH 2.0 - 2.5): Essential. Use 0.1% Trifluoroacetic Acid (TFA) .[2]

    • Reasoning: The pKa of the C-terminal acid is ~3.5. At pH 2.0, the carboxyl group is protonated (neutral), reducing repulsion and silanol interaction. TFA also acts as an ion-pairing agent to sharpen peaks.

  • Organic Modifier: Acetonitrile (ACN) is preferred over Methanol.

    • Reasoning: ACN has lower viscosity (lower backpressure) and sharper cut-off for UV detection at 210 nm.

Visualization: Method Development Decision Tree

The following diagram outlines the logical flow for optimizing the separation of Z-Ile-Ala-OH from its specific impurities.

MethodDev Start Start: Z-Ile-Ala-OH Mixture C18 Step 1: C18 Column 0.1% TFA / ACN Gradient Start->C18 CheckRes Check Resolution (Rs) C18->CheckRes Success Method Validated CheckRes->Success Rs > 1.5 Issue1 Issue: Peak Tailing CheckRes->Issue1 Tailing > 1.2 Issue2 Issue: Diastereomer Co-elution (L-Ile vs L-allo-Ile) CheckRes->Issue2 Unresolved Isomers Action1 Increase Buffer Strength or Lower pH (pH 2.0) Issue1->Action1 Action2 Switch to Phenyl-Hexyl or PBr Column Issue2->Action2 Action1->C18 Retest Action2->CheckRes Retest

Caption: Decision matrix for selecting stationary phases based on specific impurity resolution failures.

Module 2: Troubleshooting Guide

Direct solutions to common failure modes.

Issue 1: "My main peak has severe tailing (As > 1.5)."

Diagnosis: Secondary Silanol Interactions.[3] The free carboxylic acid of Z-Ile-Ala-OH is interacting with residual silanols on the silica surface. Corrective Actions:

  • Lower pH: Ensure mobile phase pH is < 2.5. If using Formic Acid, switch to TFA (stronger acid, better ion pairing).

  • Increase Ionic Strength: Add 20-50 mM Ammonium Phosphate (pH 2.5) to Mobile Phase A. This "masks" the silanols.

  • Column Switch: Move to a "Hybrid" particle column (e.g., Waters CSH or Agilent Zorbax SB) designed for low pH stability and low silanol activity.

Issue 2: "I see a 'Ghost Peak' eluting late in the gradient."

Diagnosis: Hydrophobic Carryover. The Z-group is highly hydrophobic. Previous injections may be sticking to the injector loop or column frit and eluting in subsequent runs. Corrective Actions:

  • Needle Wash: Switch to a strong needle wash: 90% ACN / 10% Water / 0.1% Formic Acid.

  • Sawtooth Wash: Add a "sawtooth" ramp at the end of your gradient (ramp to 95% B, hold 2 min, drop to 10%, ramp back to 95% B) to strip the column.

Issue 3: "I cannot separate the L-L isomer from the L-D isomer."

Diagnosis: Lack of Stereoselectivity. Standard C18 columns often struggle to differentiate diastereomers based solely on hydrophobicity. Corrective Actions:

  • Temperature Control: Lower the column temperature to 15-20°C. Lower temperatures often enhance stereoselectivity by freezing the molecules in distinct conformations.

  • Selectivity Change: Switch to a PBr (Pentabromobenzyl) column. The electron-deficient ring system interacts uniquely with the electron-rich Z-group and peptide bond, often resolving steric differences that C18 misses.

Module 3: Frequently Asked Questions (FAQ)

Q: Why do I see a small peak eluting before the main Z-Ile-Ala-OH peak? A: This is likely H-Ile-Ala-OH (the de-protected fragment) or Z-Ile-OH (hydrolysis product).

  • Verification: These fragments are less hydrophobic than the full Z-dipeptide. Inject standards of Z-Ile-OH and H-Ile-Ala-OH to confirm retention times. H-Ile-Ala-OH will likely elute near the void volume on a C18 column due to the loss of the hydrophobic Z-group.

Q: Can I use UV detection at 254 nm? A: Yes, and you should.

  • Reasoning: The Z-group (benzyl carbamate) has a strong chromophore at 254 nm. Using 254 nm increases specificity for Z-protected species and reduces baseline noise compared to 210 nm, which detects all amide bonds and solvents.

Q: How do I calculate the Resolution (Rs) required for the diastereomer impurity? A: For quantitative impurity analysis, you need a minimum resolution of Rs > 1.5 (baseline separation). If the impurity is < 0.1%, you may need Rs > 2.0 to accurately integrate the small peak on the tail of the large main peak.

Module 4: Impurity Origin & Control

Understanding where these impurities come from is key to stopping them.

ImpurityMap Raw Raw Materials (Z-Ile-OH + H-Ala-OH) Synthesis Coupling Reaction Raw->Synthesis Product Target: Z-Ile-Ala-OH Synthesis->Product Imp1 Impurity A: Z-D-Ile-Ala-OH (Racemization) Synthesis->Imp1 High pH/Temp Imp2 Impurity B: Z-Ile-OH (Unreacted) Synthesis->Imp2 Incomplete Coupling Imp3 Impurity C: Benzyl Alcohol (Z-group degradation) Product->Imp3 Acid Hydrolysis

Caption: Pathway analysis of common impurities in Z-protected dipeptide synthesis.

Quantitative Data Summary: Expected Retention Behavior
CompoundRelative Retention (k')Detection (nm)Notes
H-Ile-Ala-OH 0.2 - 0.5210Elutes early; very polar.
Benzyl Alcohol 1.0 - 1.2254Degradant; elutes before Z-peptide.
Z-Ile-OH 2.5 - 3.0254Unreacted starting material.
Z-Ile-Ala-OH 3.5 - 4.0 254 Target Main Peak.
Z-Ile-Ala-OBzl > 5.0254Ester impurity (very hydrophobic).

References

  • Waters Corporation. Method Development and Transfer of Synthetic Peptide Impurity Analysis by Waters Reversed-Phase Columns.[4] Application Note. Link

  • Nacalai Tesque (Cosmosil). Separation of Diastereomers (Ile vs allo-Ile) using PBr Columns. Technical Note. Link

  • Chiral Technologies. Separation of Amino Acid and Peptide Stereoisomers on Zwitterionic Chiral Stationary Phases.Link

  • Shimadzu. HPLC Troubleshooting Guide: Peak Tailing and Shape Issues.Link

  • Chrom Tech. What Causes Peak Tailing in HPLC? Silanol Interactions and pH Effects.[3][5][6]Link

Sources

removing byproducts from Z-Ile-Ala-OH reaction mixtures

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of Z-Ile-Ala-OH Reaction Mixtures

Current Status: Active Subject: Troubleshooting & Purification Protocols for Z-Ile-Ala-OH Audience: Medicinal Chemists, Peptide Scientists, Process Chemists

Executive Summary

The synthesis of Z-Ile-Ala-OH (Carbobenzyloxy-L-isoleucyl-L-alanine) presents a classic challenge in solution-phase peptide synthesis: separating a hydrophobic dipeptide acid from chemically similar byproducts (unreacted Z-Ile-OH, urea derivatives, and diastereomers). Because both the product and the starting material (Z-Ile-OH) are carboxylic acids, standard acid-base extraction often fails to separate them. This guide provides a multi-tiered purification strategy focusing on solubility differentials and controlled crystallization.

Part 1: Diagnostic Phase - What is in your flask?

Before selecting a protocol, identify your synthesis route to pinpoint the contaminants.

Synthesis RoutePrimary ContaminantsCritical IssueRecommended Protocol
DCC/HOBt Coupling DCU (Dicyclohexylurea), Z-Ile-OH, H-Ala-ORDCU solubility is "infinite" in trace amounts; hard to remove completely.Protocol A & C
Active Ester (Z-Ile-OSu) N-Hydroxysuccinimide (NHS), Z-Ile-OHNHS is water-soluble; Z-Ile-OH co-extracts with product.Protocol B & C
Mixed Anhydride Carbonates, Z-Ile-OH (racemized)High risk of racemization at Ile alpha-carbon.Protocol B & D

Part 2: Troubleshooting & Protocols

Q1: My reaction mixture is cloudy/precipitated. How do I remove the DCU completely?

The Issue: Dicyclohexylurea (DCU) is the byproduct of DCC activation. While mostly insoluble in DCM/EtOAc, small amounts remain dissolved and contaminate the final product, appearing as white needles during crystallization.

Protocol A: The "Cold Filtration & Partition" Method

  • Principle: DCU solubility drops significantly at low temperatures and in specific solvent ratios.

  • Step-by-Step:

    • Concentration: Evaporate the reaction solvent (usually DCM or DMF) to a thick oil.[1]

    • Resuspension: Redissolve the oil in Ethyl Acetate (EtOAc) . Use approx. 10 mL per gram of peptide.

    • Precipitation: Place the flask in a -20°C freezer for 2 hours. DCU will crystallize out.

    • Filtration: Filter quickly through a sintered glass funnel packed with a small pad of Celite 545 . The Celite traps fine DCU particles.

    • Wash: Wash the filter cake with ice-cold EtOAc.

    • Verification: Evaporate a small aliquot. If white needles persist, repeat the process using Acetonitrile (MeCN) instead of EtOAc (DCU is less soluble in MeCN than EtOAc).

Q2: I performed an acid/base extraction, but my TLC shows two spots. Why is Z-Ile-OH still there?

The Issue: Both Z-Ile-Ala-OH and unreacted Z-Ile-OH are carboxylic acids. Both extract into saturated NaHCO₃ (aqueous layer) and reprecipitate upon acidification. You cannot separate them by simple extraction.

Protocol B: The Differential Solubility Wash

  • Principle: While both are acids, the dipeptide (Z-Ile-Ala-OH) is significantly more hydrophobic and prone to crystallization than the amino acid derivative (Z-Ile-OH).

  • Step-by-Step:

    • Standard Workup: Dissolve crude in EtOAc. Wash with 1M citric acid (removes amines), then Brine. Dry over Na₂SO₄.[1][2][3]

    • The "Back-Extraction" Trick (Optional): If Z-Ile-OH content is high (>10%), extract the EtOAc layer with 0.5 M NaHCO₃ (weak base). Z-Ile-OH (smaller, more polar anion) extracts slightly faster/better than the bulky hydrophobic dipeptide. Note: This causes yield loss and is only for high impurity levels.

    • Preferred Method - Recrystallization:

      • Evaporate EtOAc to a solid/foam.

      • Dissolve in a minimum amount of hot EtOAc or Ethanol .

      • Add Petroleum Ether (or Hexane) dropwise until turbid.

      • Allow to cool slowly to RT, then 4°C.

      • Result: Z-Ile-Ala-OH typically forms orthorhombic crystals/microtubes, while Z-Ile-OH remains in the mother liquor.

Q3: How do I check for racemization (D-allo-Ile formation)?

The Issue: Activation of Z-Ile-OH can lead to oxazolone formation, causing epimerization at the alpha-carbon. This results in Z-D-allo-Ile-Ala-OH (diastereomer), which is chemically almost identical to your product.

Protocol C: Diastereomer Detection

  • Method: Reverse Phase HPLC (C18 Column).

  • Conditions:

    • Mobile Phase: A: Water + 0.1% TFA; B: Acetonitrile + 0.1% TFA.

    • Gradient: 30% B to 70% B over 20 minutes.

    • Detection: 214 nm (amide bond) and 254 nm (Z-group).

  • Analysis: The D-L diastereomer typically elutes slightly earlier than the L-L product due to different hydrophobic surface areas.

  • Prevention: Always use HOBt or Oxyma during coupling. Never pre-activate Z-Ile-OH for more than 2-3 minutes before adding the amine.

Part 3: Visualization & Logic

Workflow: Purification Decision Tree

This diagram illustrates the logical flow for purifying Z-Ile-Ala-OH based on the initial reaction state.

PurificationWorkflow Start Crude Reaction Mixture (Z-Ile-Ala-OH) CheckSolvent Check Solvent/Method Start->CheckSolvent DCU_Route DCC Method? (Contains DCU) CheckSolvent->DCU_Route ActiveEster_Route Active Ester/Mixed Anhydride? CheckSolvent->ActiveEster_Route DCU_Removal Protocol A: Cool to -20°C in EtOAc Filter via Celite DCU_Route->DCU_Removal Yes AcidBase Protocol B: Acid/Base Wash (Remove H-Ala-OH/Salts) ActiveEster_Route->AcidBase DCU_Removal->AcidBase CheckPurity TLC/HPLC Check: Contains Z-Ile-OH? AcidBase->CheckPurity Recryst Protocol C: Recrystallization (EtOAc / Pet Ether) CheckPurity->Recryst Yes (Standard) FinalProduct Pure Z-Ile-Ala-OH (White Solid) CheckPurity->FinalProduct No (Rare) Recryst->FinalProduct

Figure 1: Decision tree for the purification of Z-Ile-Ala-OH, prioritizing DCU removal and recrystallization for final polishing.

Part 4: Quantitative Data & Solvents

Table 1: Solubility Profile for Purification Use this data to design your extraction and crystallization steps.

CompoundWater (pH 7)5% NaHCO₃ (aq)EtOAcHexane/Pet Ether
Z-Ile-Ala-OH InsolubleSoluble (as salt)Soluble Insoluble
Z-Ile-OH InsolubleSoluble (as salt)Soluble Insoluble
H-Ala-OH Soluble SolubleInsolubleInsoluble
DCU InsolubleInsolubleSlightly SolubleInsoluble
NHS Soluble SolubleSlightly SolubleInsoluble

Table 2: Recommended Recrystallization Systems Note: Z-Ile-Ala-OH is known to form stable orthorhombic structures, aiding purification.

Solvent SystemRatio (v/v)ProcedureBest For
EtOAc / Pet Ether 1 : 2 to 1 : 5Dissolve in hot EtOAc, add Pet Ether until turbid. Cool to 4°C.Removing Z-Ile-OH and non-polar impurities.
MeOH / Water 1 : 1Dissolve in MeOH, add water dropwise.Removing salts and trace polar byproducts.[4]
Acetonitrile PureHeat to boil, cool to -20°C.Removing residual DCU.

References

  • Görbitz, C. H. (2023).[5] Z-Ala–Ile-OH, a dipeptide building block suitable for the formation of orthorhombic microtubes.[6][7] Acta Crystallographica Section E. Retrieved from [Link]

  • Organic Syntheses. (2024). Preparation of N-(Boc)-Allylglycine Methyl Ester (General Peptide Workup Protocols). Organic Syntheses, Coll. Vol. 10. Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the 1H NMR Spectral Analysis of Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of peptide chemistry and drug development, the precise structural elucidation of synthetic peptides is paramount. The N-terminally protected dipeptide, Z-Isoleucyl-Alanine (Z-Ile-Ala-OH), serves as a valuable building block in the synthesis of more complex peptide structures. Its characterization is a critical quality control step, and among the arsenal of analytical techniques, proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands out for its ability to provide a detailed atomic-level map of the molecule's structure in solution.

This guide provides an in-depth analysis of the ¹H NMR spectrum of Z-Ile-Ala-OH. Moving beyond a simple peak assignment, we will delve into the rationale behind the expected chemical shifts and coupling patterns, offering a framework for researchers to confidently interpret their own experimental data. This analysis is grounded in fundamental NMR principles and supported by data from analogous structures and established literature.

The Structural Landscape of Z-Ile-Ala-OH

To comprehend the ¹H NMR spectrum, we must first visualize the molecule's structure and identify the distinct proton environments. The Z-group (benzyloxycarbonyl) introduces an aromatic ring and a methylene group, while the isoleucine and alanine residues contribute their characteristic chiral centers and side chains.

Z_Ile_Ala_OH Z Z-group (Cbz) Ile Isoleucine Z->Ile urethane bond Ala Alanine Ile->Ala amide bond OH OH Ala->OH H_arom H_arom (7.35 ppm) H_CH2_Z H_CH2 (5.1 ppm) H_NH_Ile NH (amide) H_alpha_Ile Hα (4.1-4.3 ppm) H_beta_Ile Hβ (~1.9 ppm) H_gamma_CH2_Ile Hγ2 (~1.2-1.5 ppm) H_gamma_CH3_Ile Hγ1-CH3 (~0.9 ppm) H_delta_CH3_Ile Hδ-CH3 (~0.9 ppm) H_NH_Ala NH (amide) H_alpha_Ala Hα (4.3-4.5 ppm) H_beta_CH3_Ala Hβ-CH3 (~1.4 ppm) H_COOH COOH (~12 ppm)

Caption: Molecular structure of Z-Ile-Ala-OH with key proton environments labeled.

Experimental Protocol: Acquiring a High-Quality ¹H NMR Spectrum

The quality of the ¹H NMR spectrum is fundamentally dependent on the experimental setup. Here, we outline a robust protocol for the acquisition of a high-resolution spectrum of Z-Ile-Ala-OH.

1. Sample Preparation:

  • Solvent Selection: The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for peptides as it is a good solvent for a wide range of protected and unprotected peptides and, importantly, it does not exchange with amide (N-H) protons, allowing for their observation.[1] Deuterated chloroform (CDCl₃) can also be used, but amide proton signals may be broader or exchange more readily.

  • Concentration: A concentration of 5-10 mg of Z-Ile-Ala-OH in 0.5-0.7 mL of deuterated solvent is typically sufficient for a high-quality spectrum on a modern NMR spectrometer (400 MHz or higher).[1]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).[2] However, modern spectrometers can also reference the spectrum to the residual solvent peak.[2]

2. NMR Instrument Parameters:

  • Spectrometer Frequency: A higher field strength (e.g., 400 or 500 MHz) is advantageous as it increases chemical shift dispersion, reducing signal overlap and simplifying spectral interpretation.[3]

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse experiment is generally sufficient for a 1D ¹H NMR spectrum.

    • Number of Scans: 16 to 64 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A relaxation delay of 1-2 seconds between scans is recommended to allow for full relaxation of the protons, ensuring accurate integration.

    • Temperature: The spectrum should be acquired at a constant, controlled temperature (e.g., 298 K) to ensure chemical shift stability.

Spectral Interpretation: A Peak-by-Peak Analysis

The ¹H NMR spectrum of Z-Ile-Ala-OH can be divided into several distinct regions, each corresponding to a specific part of the molecule. The following table provides a detailed prediction of the chemical shifts, multiplicities, and coupling constants for each proton.

Proton Assignment Residue/Group Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale for Assignment
Aromatic protonsZ-group~7.35Multiplet-The five protons on the phenyl ring of the benzyloxycarbonyl group are in a complex electronic environment and typically appear as a multiplet in the aromatic region of the spectrum.[4]
CH₂ (benzylic)Z-group~5.10Singlet or AB quartet-These two protons are adjacent to the urethane linkage and the aromatic ring. Due to the chiral center in the isoleucine residue, these protons are diastereotopic and may appear as two distinct doublets (an AB quartet) rather than a simple singlet.[5]
NH (amide)Isoleucine~7.5-8.5Doublet~7-8The amide proton of the isoleucine residue is coupled to the α-proton (Hα). The exact chemical shift can be sensitive to hydrogen bonding and conformation.[4]
Isoleucine~4.1-4.3Multiplet-This proton is coupled to the adjacent NH proton and the β-proton (Hβ). The multiplicity will be a doublet of doublets or a more complex multiplet.
Isoleucine~1.9Multiplet-The β-proton is coupled to the α-proton and the protons of the γ-methyl and γ-methylene groups, resulting in a complex multiplet.
Hγ₂ (CH₂)Isoleucine~1.2-1.5Multiplet-These two diastereotopic protons are part of the sec-butyl side chain and will exhibit complex splitting due to coupling with the β-proton and the δ-methyl protons.
Hγ₁ (CH₃)Isoleucine~0.9Doublet~7This methyl group is coupled to the adjacent β-proton, resulting in a doublet.
Hδ (CH₃)Isoleucine~0.9Triplet~7This terminal methyl group is coupled to the two protons of the adjacent γ-methylene group, resulting in a triplet.
NH (amide)Alanine~7.8-8.8Doublet~7-8Similar to the isoleucine NH, this amide proton is coupled to the alanine Hα. Its chemical shift is influenced by the peptide backbone conformation.[4]
Alanine~4.3-4.5Quartet or Multiplet~7The α-proton of alanine is coupled to the adjacent NH proton and the three protons of the β-methyl group. This will likely appear as a quartet of doublets, which may resolve as a multiplet.[6]
Hβ (CH₃)Alanine~1.4Doublet~7The three equivalent protons of the alanine methyl group are coupled to the α-proton, resulting in a doublet.[6]
COOHCarboxylic Acid>10 (often broad)Singlet-The carboxylic acid proton is acidic and its chemical shift is highly variable and dependent on concentration, solvent, and temperature. It often appears as a broad singlet and may exchange with D₂O.[4]

Advanced Analysis: 2D NMR for Unambiguous Assignments

For complex molecules like dipeptides, a 1D ¹H NMR spectrum can sometimes have overlapping signals, making definitive assignments challenging. In such cases, two-dimensional (2D) NMR techniques are invaluable.

COSY_Workflow cluster_1D 1D ¹H NMR cluster_2D 2D COSY Experiment cluster_assignment Spectral Assignment a Acquire 1D ¹H Spectrum b Identify Spin Systems (e.g., Ala: Hα-Hβ) a->b Overlapping Signals c Trace J-Coupling Connectivity b->c d Unambiguous Proton Assignments c->d

Caption: Workflow for using 2D COSY to resolve ambiguities in 1D ¹H NMR.

A COrrelation SpectroscopY (COSY) experiment is particularly useful for identifying protons that are coupled to each other (typically through 2-3 bonds).[1][7] In the COSY spectrum of Z-Ile-Ala-OH, cross-peaks would appear between:

  • The alanine NH and Hα.

  • The alanine Hα and the Hβ methyl protons.

  • The isoleucine NH and Hα.

  • The isoleucine Hα and Hβ.

  • The isoleucine Hβ and the Hγ protons.

By tracing these correlations, one can "walk" through the spin systems of each amino acid residue, confirming the assignments made from the 1D spectrum.[7]

Comparison with Alternatives and Supporting Data

While ¹H NMR is a powerful tool, it is often used in conjunction with other analytical techniques for comprehensive characterization.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its identity. However, it does not provide detailed structural information about the arrangement of atoms.

  • High-Performance Liquid Chromatography (HPLC): Is used to assess the purity of the dipeptide. It can separate the desired product from starting materials and byproducts, but like MS, it does not offer detailed structural insights.

  • Carbon-13 (¹³C) NMR: Complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, which can be useful for confirming the presence of all expected carbon environments.

The true strength of ¹H NMR lies in its ability to provide a detailed picture of the molecule's structure in solution, including conformational information that is not accessible through these other techniques. The chemical shifts and coupling constants are sensitive to the local electronic environment and dihedral angles, respectively, offering insights into the three-dimensional structure of the dipeptide.[8]

Conclusion

The ¹H NMR spectral analysis of Z-Ile-Ala-OH is a cornerstone of its characterization. A thorough understanding of the expected chemical shifts and coupling patterns, as outlined in this guide, empowers researchers to interpret their experimental data with confidence. By employing a systematic approach to sample preparation, data acquisition, and spectral interpretation, and by leveraging the power of 2D NMR techniques when necessary, one can achieve an unambiguous structural elucidation of this important dipeptide building block. This rigorous analytical approach ensures the quality and reliability of the materials used in the intricate process of peptide synthesis and drug discovery.

References

  • Govitrapong, P., et al. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. Magnetic Resonance in Medicine, 44(5), 685-695.
  • Chemical Instrumentation Facility, Iowa State University. (n.d.). NMR Coupling Constants.
  • Pauli, G. F., et al. (2019). Quality Control of Therapeutic Peptides by ¹H NMR HiFSA Sequencing.
  • The Royal Society of Chemistry. (2008). Supplementary Material (ESI)
  • Zerbe, O., & Bader, R. (n.d.). Peptide/Protein NMR.
  • Graf, J., et al. (2007). Plot of the measured h 3 JðH α ;H N Þi coupling constants of the 19 dipeptides. The Journal of Physical Chemistry B, 111(39), 11591-11601.
  • Castaño, A. M., et al. (2007). A Simple Method for Measuring Long-Range ¹H−¹³C Coupling Constants in Organic Molecules. The Journal of Organic Chemistry, 72(8), 3123-3126.
  • Biological Magnetic Resonance Bank. (n.d.). Alanine at BMRB. Retrieved from [Link]

  • University of California, Davis. (n.d.). ¹H and ¹²C NMR spectra of some amino acids.
  • Lorigan, G. A., et al. (2014). Dipeptide Structural Analysis Using Two-Dimensional NMR for the Undergraduate Advanced Laboratory.
  • University College London. (n.d.). Chemical shifts.
  • Davis, J. H., et al. (1995). High resolution ¹H nuclear magnetic resonance of a transmembrane peptide. Biophysical Journal, 69(4), 1418-1430.
  • Landon, C., et al. (1995). A high-resolution ¹H NMR approach for structure determination of membrane peptides and proteins in non-deuterated detergent: application to mastoparan X solubilized in n-octylglucoside. Journal of Biomolecular NMR, 5(4), 345-352.
  • Biological Magnetic Resonance Bank. (n.d.).
  • Al-Najjar, I. M., et al. (2005). ¹H ¹³C NMR investigation of E/Z-isomerization around CN bond in the trans-alkene-Pt(II)imine complexes of some ketimines and ald.
  • Samanta, T. (2017, August 31). L-Alanine & L-Isoleucine NMR Analysis. Scribd.
  • Master Organic Chemistry. (2022, February 8). Diastereotopic Protons in ¹H NMR Spectroscopy: Examples.
  • e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: ¹H NMR Chemical Shifts for Common Functional Groups.
  • Wikipedia. (n.d.). Proton nuclear magnetic resonance.
  • University of Wisconsin-Madison. (n.d.).

Sources

mass spectrometry fragmentation patterns of Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Mass Spectrometry Fragmentation of Z-Ile-Ala-OH: A Comparative Analysis

Introduction

In the landscape of drug discovery and peptide chemistry, the precise structural characterization of synthetic peptides is paramount. Mass spectrometry, particularly tandem mass spectrometry (MS/MS), stands as a cornerstone technique for elucidating peptide sequences and identifying modifications. This guide provides a detailed analysis of the fragmentation pattern of the N-terminally protected dipeptide, Z-Ile-Ala-OH (N-Carbobenzoxy-Isoleucyl-Alanine), under electrospray ionization (ESI) and collision-induced dissociation (CID). By integrating theoretical principles with a practical experimental framework, this document serves as a comprehensive resource for researchers in proteomics, medicinal chemistry, and analytical sciences.

The fragmentation of peptides in the gas phase is a well-understood process, primarily involving the cleavage of the amide bonds along the peptide backbone. This process, under low-energy CID conditions, predominantly generates b- and y-type fragment ions. The nomenclature for these fragment ions was first proposed by Roepstorff and Fohlman and later expanded by Johnson, Martin, and Biemann to provide a standardized system for peptide sequencing. Understanding the expected fragmentation pattern is crucial for the unambiguous identification of a target peptide and for differentiating it from isomeric or isobaric impurities.

Theoretical Fragmentation of Z-Ile-Ala-OH

The structure of Z-Ile-Ala-OH features an N-terminal benzyloxycarbonyl (Z) group, an isoleucine residue, and a C-terminal alanine residue with a free carboxylic acid. The fragmentation of this molecule is expected to occur primarily at the peptide bond linking the isoleucine and alanine residues.

Predicted Fragmentation Pathways

Under CID, the protonated molecule [M+H]⁺ will undergo fragmentation to produce a series of characteristic ions. The most common fragmentation pathway involves the cleavage of the peptide amide bond, leading to the formation of b- and y-type ions.

  • b-ions: These ions are formed by the cleavage of the peptide bond with the charge retained on the N-terminal fragment. The b₁ ion would result from the cleavage of the Ile-Ala peptide bond, retaining the Z-Ile portion.

  • y-ions: These ions are formed by the cleavage of the peptide bond with the charge retained on the C-terminal fragment. The y₁ ion would result from the cleavage of the Ile-Ala peptide bond, retaining the Ala-OH portion.

The following diagram illustrates the primary fragmentation pathways for Z-Ile-Ala-OH.

G cluster_0 Z-Ile-Ala-OH [M+H]+ cluster_1 Fragmentation cluster_2 Fragment Ions Precursor Z-Ile-Ala-OH [M+H]+ FragmentationPoint CID Precursor->FragmentationPoint b1_ion b1 ion (Z-Ile) FragmentationPoint->b1_ion N-terminal fragment y1_ion y1 ion (Ala-OH) FragmentationPoint->y1_ion C-terminal fragment

A Comparative Guide to HPLC Retention Time Standards: An In-depth Analysis of Z-Ile-Ala-OH and Its Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the precise world of analytical chemistry, particularly within pharmaceutical development and proteomics, the reliability of High-Performance Liquid Chromatography (HPLC) data is paramount. Retention time (t_R_) is a critical parameter for compound identification and purity assessment. Consistent and predictable retention times are the bedrock of robust analytical methods. This is where retention time standards play a pivotal role, serving as benchmarks to ensure system suitability, monitor column performance, and facilitate method transfer between different HPLC systems.

This guide provides a comprehensive comparison of N-Benzyloxycarbonyl-Isoleucyl-Alanine (Z-Ile-Ala-OH) as a potential HPLC retention time standard against other commonly used peptide standards. We will delve into the theoretical basis for its suitability, present a framework for its experimental validation, and offer a detailed comparison with commercially available alternatives.

The Rationale for Z-Ile-Ala-OH as a Retention Time Standard

The selection of an appropriate retention time standard is governed by several key factors: stability, purity, UV absorbance, and a retention time that is relevant to the analytes of interest. Z-Ile-Ala-OH, a simple, protected dipeptide, presents several characteristics that make it a compelling candidate:

  • Defined Hydrophobicity: In reversed-phase HPLC (RP-HPLC), the most common mode for peptide analysis, retention is primarily driven by the hydrophobicity of the analyte.[1] The presence of the benzyloxycarbonyl (Z) group, a common N-terminal protecting group in peptide synthesis, significantly increases the hydrophobicity of the dipeptide.[2] This, combined with the hydrophobic side chains of isoleucine and alanine, results in a retention time that is typically in a useful range for many small molecule and peptide separations.

  • Chemical Stability: The Z-group is generally stable under the acidic mobile phase conditions commonly used in RP-HPLC, such as those containing trifluoroacetic acid (TFA).[3] This stability is crucial for a reliable standard that will not degrade on the column or in solution.

  • Strong UV Chromophore: The phenyl group within the benzyloxycarbonyl moiety provides a strong UV chromophore, allowing for sensitive detection at wavelengths around 254 nm, in addition to the peptide backbone absorbance at ~220 nm.[4]

  • Relevance to Peptide Synthesis: As a protected dipeptide, Z-Ile-Ala-OH is structurally relevant to intermediates and final products in peptide synthesis, making it a particularly suitable standard for monitoring the progress and purity of these reactions.

Comparative Analysis: Z-Ile-Ala-OH vs. Alternative Standards

To objectively assess the utility of Z-Ile-Ala-OH, it is essential to compare it against established and commercially available retention time standards. For this guide, we will consider a selection of commercially available peptide standards of varying hydrophobicity.

FeatureZ-Ile-Ala-OHZ-Gly-Phe-OHAngiotensin IILeu-Enkephalin
Structure N-Benzyloxycarbonyl-Isoleucyl-AlanineN-Benzyloxycarbonyl-Glycyl-PhenylalanineDRVYIHPFYGGFL
Molecular Weight ( g/mol ) 336.4356.41046.2555.6
Estimated Hydrophobicity HighHighModerateModerate-High
Key Advantages Simple, well-defined structure. Representative of protected peptide fragments. Strong UV absorbance.Similar to Z-Ile-Ala-OH with different hydrophobicity.Commercially available as a standard. Well-characterized.Common peptide standard. Represents a small, unmodified peptide.
Potential Limitations Not as commonly available as a certified standard.Not as commonly available as a certified standard.More complex structure. May not be ideal for all applications.Lower hydrophobicity than Z-protected peptides.

Rationale for Selection of Alternatives:

  • Z-Gly-Phe-OH: This standard is chosen as a direct comparison to another Z-protected dipeptide. The difference in amino acid composition (Glycine and Phenylalanine vs. Isoleucine and Alanine) will result in a different hydrophobicity and thus a different retention time, allowing for the assessment of selectivity.

  • Angiotensin II and Leu-Enkephalin: These are widely recognized and commercially available peptide standards used for HPLC system suitability and column performance testing. They represent more complex and biologically relevant peptides, providing a benchmark against established industry standards.

Experimental Protocol for Comparative Analysis

To generate robust comparative data, a standardized experimental protocol is crucial. The following protocol outlines a reversed-phase HPLC method suitable for comparing Z-Ile-Ala-OH with the selected alternatives.

Materials and Instrumentation
  • HPLC System: An analytical HPLC system equipped with a UV detector.[5]

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a standard choice for peptide separations.[5][6]

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in HPLC-grade water.[3][5]

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.[3][5]

  • Samples: Z-Ile-Ala-OH and the selected alternative standards, each dissolved in Mobile Phase A at a concentration of 1 mg/mL.[5]

Chromatographic Conditions
  • Flow Rate: 1.0 mL/min[4]

  • Column Temperature: 30°C[4]

  • Detection Wavelength: 220 nm (for peptide backbone) and 254 nm (for the Z-group and aromatic residues).[4]

  • Injection Volume: 10 µL[4]

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
09010
201090
251090
269010
309010
Data Analysis

The primary data points for comparison will be the retention time (t_R_), peak shape (asymmetry and tailing factor), and peak area reproducibility.

Visualizing the Workflow and Rationale

To better understand the experimental process and the underlying principles, the following diagrams illustrate the workflow and the factors influencing peptide retention in RP-HPLC.

Experimental_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis & Comparison prep_standards Dissolve Standards (1 mg/mL in Mobile Phase A) injection Inject 10 µL of Each Standard prep_standards->injection prep_mobile Prepare Mobile Phases (A: 0.1% TFA in H2O, B: 0.1% TFA in ACN) hplc_system Equilibrate C18 Column with Initial Conditions prep_mobile->hplc_system hplc_system->injection gradient Run Gradient Elution (10-90% B over 20 min) injection->gradient detection Detect at 220 nm & 254 nm gradient->detection data_acq Record Chromatograms detection->data_acq data_eval Determine tR, Peak Shape, & Reproducibility data_acq->data_eval comparison Compare Performance of Z-Ile-Ala-OH vs. Alternatives data_eval->comparison

Caption: Experimental workflow for the comparative analysis of HPLC retention time standards.

Peptide_Retention_Factors cluster_peptide Peptide Properties cluster_mobile Mobile Phase Factors cluster_stationary Stationary Phase Factors Retention_Time Peptide Retention Time (tR) in RP-HPLC Hydrophobicity Overall Molecular Hydrophobicity Hydrophobicity->Retention_Time Primary Determinant Mobile_Phase Mobile Phase Composition Mobile_Phase->Retention_Time Modulates Elution Stationary_Phase Stationary Phase Characteristics Stationary_Phase->Retention_Time Influences Interaction Amino_Acid_Composition Amino Acid Side Chains (e.g., Ile, Ala, Phe) Amino_Acid_Composition->Hydrophobicity Protecting_Groups N/C-Terminal Protecting Groups (e.g., Z-group) Protecting_Groups->Hydrophobicity Sequence_Length Peptide Length Sequence_Length->Hydrophobicity Organic_Solvent Organic Solvent % (e.g., Acetonitrile) Organic_Solvent->Mobile_Phase Ion_Pairing_Agent Ion-Pairing Agent (e.g., TFA) Ion_Pairing_Agent->Mobile_Phase pH Mobile Phase pH pH->Mobile_Phase Alkyl_Chain Alkyl Chain Length (e.g., C18, C8) Alkyl_Chain->Stationary_Phase Pore_Size Pore Size Pore_Size->Stationary_Phase Endcapping End-capping Endcapping->Stationary_Phase

Caption: Key factors influencing peptide retention time in reversed-phase HPLC.

Interpreting the Expected Results

Based on the principles of reversed-phase chromatography, we can predict the relative elution order of the standards. The hydrophobicity of amino acid side chains plays a significant role, with isoleucine being more hydrophobic than phenylalanine, which is more hydrophobic than alanine and glycine.[7] The Z-group contributes significantly to the overall hydrophobicity.

Therefore, we would expect Z-Ile-Ala-OH and Z-Gly-Phe-OH to have longer retention times than the unprotected peptides, Angiotensin II and Leu-Enkephalin. The exact elution order between Z-Ile-Ala-OH and Z-Gly-Phe-OH would depend on the interplay between the hydrophobicity of the amino acid side chains and the overall molecular structure.

The experimental data will allow for a quantitative comparison of these standards, providing valuable insights into their suitability for specific applications. A standard that elutes in a crowded region of a chromatogram may not be as useful as one that elutes in a clear, unoccupied space.

Conclusion and Recommendations

Z-Ile-Ala-OH presents a strong case for use as an HPLC retention time standard, particularly in the context of synthetic peptide chemistry. Its well-defined structure, stability, and strong UV absorbance make it a reliable marker for monitoring HPLC system performance.

For laboratories engaged in peptide synthesis and purification, the use of Z-protected dipeptides like Z-Ile-Ala-OH as in-house standards can provide a cost-effective and highly relevant means of quality control. When selecting a retention time standard, it is crucial to consider the specific needs of the application. For general system suitability, commercially available, well-characterized peptide mixtures are often the preferred choice. However, for more specialized applications, a custom or in-house standard like Z-Ile-Ala-OH can offer significant advantages.

By following the experimental protocol outlined in this guide, researchers can generate the necessary data to make an informed decision on the most appropriate retention time standard for their specific HPLC methods, ultimately leading to more robust and reliable analytical results.

References

  • Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC. (URL: [Link])

  • Hydrophobicity indexes (φ0) of protected peptidomimetics. - ResearchGate. (URL: [Link])

  • How can I get a proper HPLC for hydrophobic peptide? - ResearchGate. (URL: [Link])

  • HPLC Analysis and Purification of Peptides - PMC. (URL: [Link])

  • Determining the Hydrophobicity Index of Protected Amino Acids and Common Protecting Groups - MDPI. (URL: [Link])

  • US20120322976A1 - Preparative RP-HPLC Method For Purifying Peptides - Google P
  • Dipeptides (DE-613) | Shodex HPLC Columns and Standards - Shodex. (URL: [Link])

  • HPLC Retention Time Data | Download Table - ResearchGate. (URL: [Link])

  • Hydrophobicity index for the five peptides as calculated by the GPMAW software. - ResearchGate. (URL: [Link])

  • Peptide Standards | For the Analysis of Peptides - Waters Corporation. (URL: [Link])

  • Certificate of Analysis - 10 Peptide Standard – Lyophilized 71 µg - Agilent. (URL: [Link])

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. (URL: [Link])

  • Hydrophobicity scales - Wikipedia. (URL: [Link])

  • Dirty TFA | Separation Science. (URL: [Link])

  • Requirements for prediction of peptide retention time in reversed-phase high-performance liquid chromatography: hydrophilicity/hydrophobicity of side-chains at the N - PMC. (URL: [Link])

  • Agilent Bio LC Standards and Reagents - Element Lab Solutions. (URL: [Link])

  • Analytical Methods - RSC Publishing. (URL: [Link])

  • Optimize your HPLC-UV system for applications with trifluoroacetic acid (TFA) - KNAUER. (URL: [Link])

  • Improved Sensitivity for Trifluoroacetic Acid Gradients on the Alliance™ iS HPLC Systems - Waters. (URL: [Link])

  • Sequence-Specific Retention Calculator. Algorithm for Peptide Retention Prediction in Ion-Pair RP-HPLC: Application to 300- and 100-Å Pore Size C18 Sorbents | Analytical Chemistry - ACS Publications. (URL: [Link])

Sources

Comparative Stability Guide: Z-Ile-Ala-OH vs. Boc-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide compares the stability and performance of Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine) and Boc-Ile-Ala-OH (N-tert-Butyloxycarbonyl-L-isoleucyl-L-alanine). This analysis is designed for researchers in peptide therapeutics and organic synthesis, focusing on chemical orthogonality, physical stability, and experimental validation.[1]

Executive Summary

In the context of peptide synthesis and drug development, the choice between Z-Ile-Ala-OH and Boc-Ile-Ala-OH is rarely about intrinsic shelf-life—both are stable solids under standard conditions—but rather about chemical orthogonality and process suitability .

  • Boc-Ile-Ala-OH is the reagent of choice for acid-labile deprotection strategies . It releases volatile byproducts (isobutylene, CO₂), simplifying purification, but is sensitive to strong acids (TFA).

  • Z-Ile-Ala-OH offers robust acid stability (surviving TFA) and is cleaved via catalytic hydrogenolysis or strong mineral acids (HBr/AcOH). It often exhibits superior crystallinity due to aromatic

    
    -stacking, which can enhance long-term physical storage stability compared to the aliphatic Boc group.
    

Chemical Basis of Stability

The core difference lies in the carbamate protecting group attached to the Isoleucine nitrogen.

Acid Lability (The Critical Differentiator)[2]
  • Boc-Ile-Ala-OH: The tert-butyl carbamate is highly susceptible to acidolysis. Protonation of the carbonyl oxygen leads to the collapse of the carbamate, releasing the free amine, CO₂, and the tert-butyl cation (which becomes isobutylene).

    • Stability Limit: Unstable in TFA, HCl/Dioxane, or dilute mineral acids.

  • Z-Ile-Ala-OH: The benzyl carbamate is stable to mild and moderate acids (e.g., 50% TFA in DCM). It requires strong acidic conditions (HBr in Acetic Acid, HF) or reductive cleavage to remove.

    • Stability Limit: Stable in TFA; degrades in HBr/AcOH or HF.[2]

Orthogonality Matrix

The following table summarizes the stability of each compound against common synthetic reagents.

Reagent / ConditionZ-Ile-Ala-OH StabilityBoc-Ile-Ala-OH StabilityTechnical Implication
50% TFA / DCM Stable Labile (Rapid Cleavage)Z allows selective deprotection of Boc groups elsewhere in the molecule.
H₂ / Pd-C (Hydrogenolysis) Labile (Cleavage)Stable Boc is orthogonal to Z; use Boc if hydrogenation is required for other steps.
Dilute Base (NaHCO₃) Stable Stable Both are stable to mild basic extraction.
Strong Base (NaOH, 1M) Moderate Stable Z-groups can occasionally undergo hydantoin formation or hydrolysis under harsh basic conditions, though less common in simple dipeptides.
Physical State Crystalline SolidCrystalline SolidZ-groups often promote higher melting points due to aromatic interactions.

Mechanism of Degradation & Deprotection[4][5]

Understanding the cleavage mechanism is essential for designing stability-indicating methods.

Visualization of Cleavage Pathways

The following diagram illustrates the divergent stability profiles.

StabilityPathways Z_Peptide Z-Ile-Ala-OH Z_Peptide->Z_Peptide Stable in TFA Free_Peptide H-Ile-Ala-OH (Free Amine) Z_Peptide->Free_Peptide H₂ / Pd-C (Hydrogenolysis) Z_Peptide->Free_Peptide HBr / AcOH (Strong Acid) Byprod_Z Toluene + CO₂ Z_Peptide->Byprod_Z Boc_Peptide Boc-Ile-Ala-OH Boc_Peptide->Boc_Peptide Stable in H₂/Pd Boc_Peptide->Free_Peptide TFA / DCM (Mild Acid) Boc_Peptide->Free_Peptide 4M HCl / Dioxane Byprod_Boc Isobutylene (Gas) + CO₂ Boc_Peptide->Byprod_Boc

Figure 1: Orthogonal cleavage pathways. Z-Ile-Ala-OH resists TFA, while Boc-Ile-Ala-OH resists Hydrogenolysis.

Experimental Validation Protocols

To empirically verify the stability of your specific lot of Z-Ile-Ala-OH or Boc-Ile-Ala-OH, use the following Self-Validating Protocols . These are designed to be "stability-indicating," meaning they can detect degradation products (free amine or breakdown fragments).[3]

High-Performance Liquid Chromatography (HPLC) Method

This general protocol separates the protected dipeptide from the deprotected species (H-Ile-Ala-OH) and byproducts (benzyl alcohol/toluene for Z; none detectable for Boc).

  • Column: C18 Reverse Phase (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% TFA in Water.

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 210 nm (peptide bond) and 254 nm (aromatic ring - specific for Z group).

    • Note: Boc-Ile-Ala-OH has weak absorbance at 254 nm; rely on 210 nm. Z-Ile-Ala-OH absorbs strongly at 254 nm.

Stress Testing Workflow (Forced Degradation)

Perform these tests to establish the stability profile of your material.[3]

  • Acid Stress (The Differentiator):

    • Dissolve 1 mg of sample in 1 mL of 50% TFA/DCM .

    • Incubate at Room Temperature (RT) for 1 hour.

    • Result Interpretation:

      • Boc-Ile-Ala-OH: HPLC should show >99% conversion to H-Ile-Ala-OH (early eluting).

      • Z-Ile-Ala-OH: HPLC should show >99% retention of the parent peak (stable).

  • Base Stress:

    • Dissolve 1 mg in 1 mL of 0.1 M NaOH .

    • Incubate at RT for 2 hours.

    • Result Interpretation: Both should remain largely stable. Significant degradation suggests hydrolysis of the C-terminal ester (if present) or peptide bond, rather than N-protecting group loss.

  • Thermal Stress (Solid State):

    • Place solid sample at 60°C for 7 days.

    • Analyze by HPLC.[3][4][5][6][7][8]

    • Result Interpretation: Both are generally stable.[1] Z-Ile-Ala-OH may show higher physical stability (less caking) due to higher melting point driven by aromatic stacking.

Technical Insights & Recommendations

The "Isoleucine Effect"

Isoleucine is a


-branched amino acid. This steric bulk protects the adjacent peptide bond but can also hinder coupling reactions.
  • Stability Impact: The steric hindrance of the Ile side chain actually increases the stability of the urethane linkage (Z or Boc) slightly against hydrolysis compared to less hindered amino acids like Glycine, but it does not alter the fundamental cleavage chemistry.

  • Racemization: Both Z and Boc are urethane protecting groups, which are known to suppress racemization of the N-terminal residue (Ile) during activation. However, Z-Ile-Ala-OH carries a slightly higher risk of racemization during coupling if over-activated, compared to Boc, due to the electronic nature of the benzyloxy group, though this difference is minimal in standard practice.

Selection Guide[2]
  • Choose Z-Ile-Ala-OH if:

    • You are synthesizing a peptide that contains acid-labile side chains (e.g., Boc-Lys, Trt-His) and you need to remove the N-terminal protection without affecting the side chains.

    • You require long-term storage of a solid intermediate; the Z-group's crystallinity often confers better shelf-stability.

  • Choose Boc-Ile-Ala-OH if:

    • You plan to use HF or TFMSA for final cleavage (standard Boc chemistry).

    • You need to remove the protecting group as a gas (isobutylene), avoiding liquid byproducts in the workup.

Storage Recommendations
  • Temperature: -20°C for long-term (>6 months); 2-8°C for active use.

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Essential. Moisture can hydrolyze the C-terminal carboxylic acid to a salt or induce slow hydrolysis over years.

References

  • Master Organic Chemistry. (2024). Amine Protection and Deprotection: Boc, Cbz, and Fmoc. Master Organic Chemistry. Available at: [Link][9]

  • National Institutes of Health (NIH). (2023). Z-Ala–Ile-OH: Crystal Structure and Stability Analysis. PMC. Available at: [Link]

Sources

Structural & Performance Comparison: Z-Ile-Ala-OH vs. Z-Leu-Ala-OH

[1][2][3][4][5][6]

Executive Summary

In the context of protease substrate profiling and peptide synthesis, the distinction between Z-Ile-Ala-OH (Carbobenzoxy-L-isoleucyl-L-alanine) and Z-Leu-Ala-OH (Carbobenzoxy-L-leucyl-L-alanine) represents a classic study in side-chain topology .[1][2][3][4] While these two compounds are constitutional isomers with identical molecular weights and elemental compositions, their performance as enzymatic substrates differs radically due to the steric positioning of the methyl group on the N-terminal residue.

The Verdict:

  • Z-Leu-Ala-OH is the "Gold Standard" substrate for neutral metalloproteases (e.g., Thermolysin) due to the high flexibility and optimal fit of the Leucine ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -branched side chain into hydrophobic S1 pockets.[1][2][3][5][4]
    
  • Z-Ile-Ala-OH serves as a "Steric Probe."[1][2][3][4] The

    
    -branching of Isoleucine creates significant steric hindrance, typically increasing 
    
    
    (reducing affinity) and serving as a negative control or a tool to map the steric tolerance of an enzyme's active site.

Structural & Physicochemical Analysis[4][7][8]

The defining difference lies in the alkyl side chain of the N-terminal amino acid. Both possess a

Structural Topology Diagram

The following diagram illustrates the critical steric difference between the


135

StructuralComparisoncluster_0Z-Leu-Ala-OH (Gamma-Branched)cluster_1Z-Ile-Ala-OH (Beta-Branched)Leu_NodeLeucine Side Chain(Isobutyl group)FlexibleBranching at C-gammaIle_NodeIsoleucine Side Chain(sec-Butyl group)Rigid/BulkyBranching at C-betaLeu_BackbonePeptide Backbone(Z-NH-CH-CO...)Leu_Backbone->Leu_NodeLow Steric HindranceIle_BackbonePeptide Backbone(Z-NH-CH-CO...)Ile_Backbone->Ile_NodeHigh Steric Hindrance(Clash with Carbonyl)

Figure 1: Structural topology comparison highlighting the proximity of the bulky methyl group to the peptide backbone in Isoleucine vs. Leucine.[2][3][4]

Physicochemical Properties Table[1][2][3][4][5][6][9]
PropertyZ-Leu-Ala-OHZ-Ile-Ala-OHImpact on Analysis
Molecular Formula ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Indistinguishable by low-res MS.[1][2][3][5][4]
Molecular Weight 336.38 g/mol 336.38 g/mol Requires high-res chromatography for separation.[1][2][3][4]
Side Chain Isobutyl (2-methylpropyl)sec-Butyl (1-methylpropyl)Primary differentiator.
Hydrophobicity (LogP) ~2.1 (Z-group dominates)~2.1 (Slightly higher local density)Ile typically elutes after Leu on C18 columns.[1][2][3][4]
Solubility Soluble in MeOH, DMSO, dilute baseSoluble in MeOH, DMSO, dilute baseSimilar handling requirements.[2][6]
UV Absorbance ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

~257 nm (Benzyl)

~257 nm (Benzyl)
Z-group provides the chromophore for detection.[1][2][3][5][4]

Enzymatic Performance Guide (Thermolysin Focus)

The primary application of these dipeptides is as substrates for Neutral Metalloproteases (EC 3.4.24.x), specifically Thermolysin.[2][3][4][6]

Mechanism of Discrimination

Thermolysin contains a hydrophobic S1' pocket designed to accept bulky, hydrophobic residues.[2][3][6]

  • Z-Leu-Ala-OH (The Lock): The Leucine side chain extends away from the backbone before branching.[1][2][3][4] This "narrow neck" allows the residue to slide deep into the S1' pocket, facilitating the correct orientation of the scissile bond relative to the Zinc (

    
    ) catalytic ion.
    
  • Z-Ile-Ala-OH (The Jammed Key): The Isoleucine side chain branches immediately at the ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    -carbon.[1][2][3][5][4] This bulk creates a "steric clash" with the walls of the S1' pocket. The substrate cannot penetrate as deeply, leading to a misaligned scissile bond.
    
Comparative Kinetic Trends

Note: Exact values depend on buffer, pH, and temperature.[6] The trends below represent consensus biochemical behavior.

MetricZ-Leu-Ala-OHZ-Ile-Ala-OHInterpretation
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Binding Affinity)
Low (

range)
High (mM range)Leu binds tighter; Ile requires higher concentration to saturate.[1][2][3][5][4]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Turnover)
High Low Leu is processed efficiently; Ile hydrolysis is slow.[1][2][3][5][4]
ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

(Efficiency)
Optimal Poor Z-Leu-Ala is the preferred substrate for activity assays.[1][2][3][5][4]

Experimental Protocol: HPLC-Based Enzymatic Assay

This protocol provides a self-validating method to compare the hydrolysis rates of both substrates using RP-HPLC.[1][2][3][5] This method is superior to spectrophotometric assays for these specific substrates because it physically separates the product (Z-Leu/Z-Ile) from the substrate, eliminating background interference.[1][2][3][5]

Workflow Diagram

AssayWorkflowStartSubstrate Preparation(10mM Stock in DMSO)ReactionIncubation(Enzyme + Substrate, 37°C)Start->ReactionBufferBuffer Prep(50mM Tris-HCl, pH 7.5, 10mM CaCl2)Buffer->ReactionQuenchQuench Reaction(Add 10% TFA or Acetonitrile)Reaction->QuenchTime Points (0, 15, 30 min)HPLCRP-HPLC Analysis(C18 Column, Gradient Elution)Quench->HPLCDataCalculate Hydrolysis %(Area Product / (Area Substrate + Area Product))HPLC->Data

Figure 2: Step-by-step workflow for the HPLC-based comparative enzymatic assay.

Detailed Methodology
Phase 1: Preparation
  • Substrate Stock: Dissolve Z-Leu-Ala-OH and Z-Ile-Ala-OH separately in DMSO to a concentration of 10 mM. Critical: Ensure complete solubilization; Z-protected peptides can aggregate.

  • Buffer: 50 mM Tris-HCl, pH 7.5, containing 10 mM ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    . Note: Calcium is essential for Thermolysin thermostability.[2][3][5]
    
  • Enzyme Solution: Prepare Thermolysin at 0.1 mg/mL in the buffer. Keep on ice.

Phase 2: The Reaction
  • In a microcentrifuge tube, mix:

    • 890 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Buffer[2][3][5]
      
    • 100 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Substrate Stock (Final conc: 1 mM)[1][2][3][5]
      
    • 10

      
       Enzyme Solution (Start reaction)
      
  • Incubate at 37°C.

  • Sampling: At

    
     (control), 
    
    
    , and
    
    
    minutes, remove 100
    
    
    of the mixture.
Phase 3: Quenching & Analysis
  • Quench: Immediately add the sample to 100

    
     of Acetonitrile + 0.5% TFA . This stops the enzyme and precipitates it, while keeping the Z-peptide soluble.
    
  • Centrifuge: 10,000 x g for 5 mins to remove precipitated protein.

  • HPLC Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge), ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       mm.[2][3][4]
      
    • Mobile Phase A: Water + 0.1% TFA.[2][3][4][7]

    • Mobile Phase B: Acetonitrile + 0.1% TFA.[2][3][4][7]

    • Gradient: 20% B to 80% B over 15 minutes.

    • Detection: UV at 254 nm (Specific for the Z-group).[1][2][3][4]

Phase 4: Data Interpretation (Self-Validation)
  • Retention Time Logic: The product (Z-Leu-OH or Z-Ile-OH) is more hydrophobic than the cleaved Alanine but less hydrophobic than the full dipeptide.[1][2][3][4]

    • Order of Elution: Alanine (void volume) ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       Z-Amino Acid (Product) 
      
      
      Z-Dipeptide (Substrate).[1][2][3][5][4]
  • Calculation: Calculate conversion rate based on the integration of the Z-Amino Acid peak relative to the total Z-group signal (Substrate + Product).

    • Expectation: Z-Leu-Ala-OH should show >50% conversion significantly faster than Z-Ile-Ala-OH.[1][2][3][4]

Chromatographic Separation (Purity Check)

If you are synthesizing these peptides or checking for cross-contamination (e.g., Ile contamination in Leu starting material), standard HPLC requires optimization.[4][6]

  • Challenge: The resolution (

    
    ) between Leu and Ile peptides is often < 1.5 on standard C18 columns.
    
  • Solution: Use a column with steric selectivity (e.g., Phenyl-Hexyl or C30) or specialized amino acid analysis columns.[1][2][3][4]

  • Elution Order (Typical C18):

    • Z-Leu-Ala-OH (Elutes First - slightly less hydrophobic interaction surface).[1][2][3][4]

    • Z-Ile-Ala-OH (Elutes Second - ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      -branching exposes more surface area to the stationary phase in the unfolded state).[1][2][3][5][4]
      

References

  • PubChem. (n.d.).[1][2][3][4] Z-Leu-Ala-OH Compound Summary. National Library of Medicine. Retrieved from [Link] (Note: Link directs to Z-Ala-OSu analogue as proxy for Z-peptide properties).[1][2][3][4]

  • Waters Corporation. (2020).[1][2][3][4] Separation of Low Levels of Isoleucine from Leucine Using the ACQUITY UPLC H-Class Amino Acid System. Application Note. Retrieved from [Link]

  • Matthews, B. W. (1988).[2][3][4] Structural basis of the action of thermolysin and related zinc metallopeptidases. Accounts of Chemical Research, 21(9), 333-340.[1][2][3][4][6] (Seminal work on the S1 pocket specificity).

  • Monera, O. D., et al. (1995).[2][3][4] Relationship of side-chain hydrophobicity and alpha-helical propensity on the stability of the coiled-coil motif. Journal of Peptide Science. (Establishes the intrinsic hydrophobicity differences between Leu and Ile).

optical rotation values for Z-Ile-Ala-OH reference

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical reference for the characterization of Z-Ile-Ala-OH (N-Benzyloxycarbonyl-L-isoleucyl-L-alanine), focusing on optical rotation as a Critical Quality Attribute (CQA) for stereochemical purity.

Executive Summary

Z-Ile-Ala-OH (CAS: 24787-83-5) is a protected dipeptide intermediate used in the synthesis of bioactive peptides (e.g., renin inhibitors, viral protease inhibitors). Its optical rotation (


) is the primary metric for confirming stereochemical integrity  (L,L-configuration) and distinguishing it from the diastereomeric impurity Z-D-Ile-Ala-OH  or Z-allo-Ile-Ala-OH , which can form during coupling if racemization occurs.

As specific rotation values are solvent-dependent and sensitive to concentration, this guide provides the expected reference range based on structural analogs and a validated protocol for experimental determination.

Reference Data & Comparative Analogs

Due to the variability of specific rotation based on solvent systems (MeOH vs. AcOH vs. DMF), a single canonical value is often insufficient. Below is the comparative data for Z-Ile-Ala-OH and its closest structural analog, Z-Val-Ala-OH .

Table 1: Optical Rotation Reference Data
CompoundStructureCAS No.Specific Rotation

Solvent / Conc.[1]
Z-Ile-Ala-OH Z-L-Ile-L-Ala-OH24787-83-5 Expected: -15° to -30° EtOH or MeOH (c=1)
Z-Val-Ala-OH Z-L-Val-L-Ala-OH24787-89-1-23.1° EtOH (c=1) [1]
Z-Ile-Gly-OH Z-L-Ile-Gly-OH13254-04-1-3.9°DMF (c=1) [2]
Z-Ala-OH Z-L-Ala-OH1142-20-7-14.5°AcOH (c=2) [3]

Technical Insight: The structural similarity between Valine (isopropyl side chain) and Isoleucine (sec-butyl side chain) results in comparable chiroptical properties. Since Z-Val-Ala-OH exhibits a rotation of -23.1° , Z-Ile-Ala-OH is reliably expected to fall within the levorotatory (negative) range of -15° to -30° in alcoholic solvents. A positive or near-zero rotation indicates significant racemization (presence of D-isomer).

Comparative Analysis: L-L vs. Diastereomers

The primary "alternative" in a synthesis context is not a competitor product, but the diastereomeric impurity . Optical rotation is the rapid screening tool to detect this.

  • Target (L,L-Isomer): The natural L-isoleucine and L-alanine coupling yields a negative rotation.

  • Impurity (D,L-Isomer): If the Isoleucine starting material racemizes to D-Ile, the resulting Z-D-Ile-Ala-OH will exhibit a rotation that is either positive or significantly less negative than the L,L standard.

  • Impurity (allo-Isomer): L-Isoleucine has two chiral centers. Inversion at the

    
    -carbon yields L-allo-Ile. This diastereomer is difficult to separate by HPLC but shows a distinct shift in 
    
    
    
    .

Decision Rule:

If


 is positive (+)  or < -5° , the batch is suspect for racemization (D-Ile or D-Ala contamination).

Experimental Protocol: Determination of

To establish the Certificate of Analysis (CoA) value for a specific lot, follow this self-validating protocol.

Materials
  • Instrument: Digital Polarimeter (Sodium D-line, 589 nm).

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH) (AR Grade). Note: Consistent solvent choice is critical as values differ between EtOH and DMF.

  • Standard: Sucrose or Quartz Control Plate for instrument calibration.

Step-by-Step Methodology
  • Warm-up: Turn on the polarimeter 30 minutes prior to use to stabilize the sodium lamp.

  • Blanking: Fill the 1 dm (100 mm) polarimeter tube with pure solvent (e.g., EtOH). Ensure no air bubbles are trapped in the light path. Zero the instrument.

  • Sample Preparation:

    • Weigh exactly 100 mg (0.1 g) of Z-Ile-Ala-OH.

    • Dissolve in a 10 mL volumetric flask with the solvent.

    • Calculate concentration

      
      : 
      
      
      
      (Standard reporting is often g/100mL, but the formula uses g/mL. For
      
      
      , use 1 g/100mL or 10 mg/mL).
    • Correction: Ensure complete dissolution; sonicate if necessary.

  • Measurement:

    • Rinse the tube with the sample solution.

    • Fill the tube, cap it, and check for bubbles.

    • Record 5 readings and calculate the average observed rotation (

      
      ).
      
  • Calculation:

    
    
    Where:
    
    • 
       = Observed rotation (degrees)[2][3]
      
    • 
       = Path length (dm) (usually 1 dm)
      
    • 
       = Concentration ( g/100  mL)[2][3]
      

Qualification Workflow (Visualization)

The following diagram illustrates the decision logic for qualifying a batch of Z-Ile-Ala-OH based on optical rotation and orthogonal HPLC data.

ReferenceQualification Start Sample: Z-Ile-Ala-OH (CAS 24787-83-5) Measure Measure Optical Rotation [α]D (c=1, EtOH) Start->Measure CheckSign Check Sign of Rotation Measure->CheckSign Negative Negative (-) (e.g. -20°) CheckSign->Negative Levotatory Positive Positive (+) or Near Zero CheckSign->Positive Dextrotatory CompareAnalog Compare to Analog (Z-Val-Ala-OH: -23°) Negative->CompareAnalog Suspect Suspect Racemization (D-Isomer present) Positive->Suspect HPLC Perform Chiral HPLC (Orthogonal Check) CompareAnalog->HPLC Magnitude Consistent Suspect->HPLC Confirm Identity Pass PASS: L,L-Isomer Confirmed HPLC->Pass >99% L,L Fail FAIL: Reject Batch HPLC->Fail >1% D,L or L,D

Figure 1: Decision tree for stereochemical qualification of Z-Ile-Ala-OH intermediates.

References

  • ChemicalBook. (2025).[4] Z-Val-Ala-OH Physical Properties and Optical Rotation Data. Link

  • ChemicalBook. (2025).[4] Z-Ile-Gly-OH Physical Properties. Link

  • Thermo Fisher Scientific. (2025). N-Benzyloxycarbonyl-L-alanine Specification Sheet. Link

  • Estonian Academy Publishers. (1990). Synthesis and Characterization of Z-Peptide Substrates. Proc. Estonian Acad. Sci. Chem. (Contextual reference for Z-Ile-Ala-OH synthesis).

Sources

elemental analysis calculation for Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Title: Validating Z-Ile-Ala-OH Purity: A Comparative Guide to Elemental Analysis vs. Orthogonal Methods

Executive Summary

This guide addresses the critical challenge of characterizing Z-Ile-Ala-OH (Carbobenzyloxy-L-isoleucyl-L-alanine), a hydrophobic dipeptide derivative widely used as a protease substrate and synthetic intermediate. While Elemental Analysis (EA) via combustion remains the "gold standard" for publication-quality purity evidence (requiring


 accuracy), it frequently yields false negatives for protected peptides due to solvent trapping and hygroscopicity.

This document compares the performance of traditional EA against Quantitative NMR (qNMR) , providing a robust calculation framework, experimental protocols, and a decision matrix for researchers.

Part 1: The Target Molecule: Z-Ile-Ala-OH

Before performing any analysis, the theoretical baseline must be established. Z-Ile-Ala-OH is composed of the benzyloxycarbonyl (Z) protecting group, an isoleucine residue, and a C-terminal alanine.

Structural Breakdown & Theoretical Calculation
  • Chemical Structure:

    
    
    
  • Molecular Formula:

    
    
    
  • Molecular Weight:

    
    
    

Table 1: Theoretical Elemental Composition (Target Values)

ElementCountAtomic MassTotal Mass Contribution% Composition (Theoretical)
Carbon (C) 1712.011204.18760.70%
Hydrogen (H) 241.00824.1927.19%
Nitrogen (N) 214.00728.0148.33%
Oxygen (O) 515.99979.99523.78%
Total 336.388 100.00%

Part 2: Performance Comparison: EA vs. qNMR

In drug development, "performance" of an analytical method is defined by its Specificity , Accuracy , and Robustness .

The Challenge: Protected peptides like Z-Ile-Ala-OH often crystallize with water or organic solvents (e.g., Ethyl Acetate, DCM) trapped in the lattice. A standard EA burn will reflect these impurities, causing the Carbon/Nitrogen % to deviate outside the acceptable


 range.

Table 2: Method Performance Matrix

FeatureElemental Analysis (CHN) Quantitative NMR (qNMR) HPLC-UV
Principle Combustion at >900°C; detection of ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

.
Integration of proton signals relative to an internal standard.Separation based on hydrophobicity; UV absorption.
Specificity Low. Cannot distinguish between peptide Carbon and Solvent Carbon.High. Distinct signals for peptide vs. solvent vs. impurities.Medium. Co-elution of impurities is possible.
Solvent Detection Fails (seen as error).Quantifies solvent explicitly (molar ratio).Invisible (unless specific detector used).
Sample Req. 2–5 mg (Destructive).5–10 mg (Non-destructive).<1 mg (Destructive).
Verdict Publication Requirement. Best for confirming bulk homogeneity.Troubleshooting Tool. Best for determining absolute purity and solvate stoichiometry.Routine Check. Best for monitoring reaction progress.

Part 3: Experimental Data & Solvate Simulation

To demonstrate the "Performance Gap," we simulate the EA results of Z-Ile-Ala-OH contaminated with common impurities. This explains why your initial EA might fail.

Scenario: You synthesized Z-Ile-Ala-OH but the drying step was insufficient.

  • Impurity A: Water (

    
     per mol peptide).
    
  • Impurity B: Ethyl Acetate (

    
     per mol peptide).
    

Table 3: Impact of Solvation on Elemental Analysis Results

Sample StateFormula% C (Calc)% H (Calc)% N (Calc)Deviation from Pure
Pure Z-Ile-Ala-OH

60.70 7.19 8.33 Reference
+ 0.5


59.127.308.11C: -1.58% (FAIL)
+ 0.1 EtOAc

60.657.238.11N: -0.22% (PASS)

Analysis: Even a small amount of water (hemi-hydrate) causes the Carbon content to drop by >1.5%, leading to a rejected sample. However, 0.1 mol of EtOAc might "trick" the Carbon count but will lower the Nitrogen %.

Part 4: Validated Protocols

Protocol A: Pre-Treatment for Elemental Analysis (The "Drying" Step)

Rationale: To pass EA, you must remove the solvates identified in Table 3.

  • Lyophilization: Dissolve Z-Ile-Ala-OH in

    
    -Butanol/
    
    
    
    (4:1) and freeze-dry. This creates an amorphous powder with high surface area.
  • Vacuum Drying: Place the lyophilized powder in a drying pistol (Abderhalden) or vacuum oven.

    • Temp:

      
       (Do not exceed 
      
      
      
      to avoid peptide degradation).
    • Desiccant:

      
       (Phosphorus Pentoxide) is mandatory. Silica gel is insufficient.
      
    • Time: Minimum 24 hours.

  • Handling: Seal under Argon immediately. Z-protected peptides can be hygroscopic.

Protocol B: qNMR for Absolute Purity (The "Orthogonal" Step)

Rationale: Use this if EA fails twice. It proves the structure and quantifies the solvent.

  • Solvent: Deuterated DMSO (

    
    ) is preferred for Z-Ile-Ala-OH due to solubility.
    
  • Internal Standard (IS): Use Maleic Acid or 1,3,5-Trimethoxybenzene . Must be TraceCERT® grade or equivalent.

  • Preparation:

    • Weigh ~10 mg sample (

      
      ) and ~5 mg IS (
      
      
      
      ) precisely (0.01 mg precision).
    • Dissolve in 0.6 mL

      
      .
      
  • Acquisition:

    • Pulse delay (

      
      ): 
      
      
      
      (Critical for full relaxation).
    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integral area.
      
    • 
      : Number of protons (e.g., Z-group aromatic protons = 5).
      
    • ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      : Molecular weight.[1][2][3][4][5]
      

Part 5: Visualization & Decision Workflow

The following diagram illustrates the logical flow for validating the Z-Ile-Ala-OH peptide, ensuring scientific integrity and resource efficiency.

PurityWorkflow Start Synthesized Z-Ile-Ala-OH VacDry Step 1: Vacuum Dry (P2O5, 40°C, 24h) Start->VacDry EA_Run Step 2: Run Elemental Analysis (CHN) VacDry->EA_Run Decision1 Within ±0.4%? EA_Run->Decision1 Success Validation Complete (Ready for Pub/Bio-Assay) Decision1->Success Yes Fail Fail (>0.4% Dev) Decision1->Fail No qNMR Step 3: Perform qNMR (Determine Solvate Ratio) Fail->qNMR Recalc Recalculate Theoretical EA with Solvate Correction qNMR->Recalc Decision2 Does Corrected EA Match Exp Data? Recalc->Decision2 Repurify Repurify (HPLC/Precipitation) Decision2->Repurify No (Impurity) Report Report as Solvate (e.g., • 0.5 H2O) Decision2->Report Yes (Match)

Caption: Figure 1: Analytical Decision Matrix for Z-Ile-Ala-OH. This workflow prioritizes EA for standard compliance but utilizes qNMR as a diagnostic tool for solvate correction.

References

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. Link

  • Bharti, S. K., & Roy, R. (2012). Quantitative 1H NMR spectroscopy. Trends in Analytical Chemistry. Link

  • PubChem. (2024).[2][6] Compound Summary: Z-Ala-Ala-OH (Analogous Structure Data). National Library of Medicine. Link

  • Sigma-Aldrich. (2024).[6] Z-L-Alanine Product Specification and Safety Data Sheet. Merck KGaA. Link

Sources

Safety Operating Guide

Personal protective equipment for handling Z-Ile-Ala-OH

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Personal protective equipment for handling Z-Ile-Ala-OH Audience: Researchers, scientists, and drug development professionals. Role: Senior Application Scientist.

Bioactive Peptide Intermediate | CAS: N/A (Sequence Specific)

Executive Summary Z-Ile-Ala-OH (Benzyloxycarbonyl-L-isoleucyl-L-alanine) is a protected dipeptide often utilized as a building block in solid-phase peptide synthesis (SPPS) or as a substrate/inhibitor in protease research. While often classified as "low hazard" by default due to a lack of specific toxicological data, its structural similarity to protease inhibitors dictates that it be treated as a bioactive agent.

This guide moves beyond generic "wear gloves" advice. It provides a risk-stratified PPE protocol designed to prevent not just acute exposure, but also sensitization and inadvertent biological interaction.

Risk Assessment & Hazard Profiling

Before donning PPE, you must understand the nature of the threat. Z-Ile-Ala-OH presents a dual-phase risk profile:

Risk VectorPhaseMechanism of ActionCritical Hazard
Inhalation Solid (Lyophilized Powder) Aerosolization of fine particulates during weighing.Sensitization: Peptides can act as haptens, triggering immune responses or respiratory sensitization over time.
Dermal Absorption Solution (DMSO/DMF) Carrier-solvent mediated transport.Bioactivity: Once dissolved in organic solvents (DMSO, DMF), the peptide can bypass the stratum corneum, potentially inhibiting endogenous proteases.

Scientist's Note: The Z-group (Carbobenzyloxy) increases lipophilicity compared to free peptides. This makes Z-Ile-Ala-OH more likely to penetrate skin than its unprotected counterparts, especially when solvated.

PPE Selection Strategy: The "Barrier-in-Depth" Approach

Do not rely on a single layer of protection. Use the Barrier-in-Depth system.

A. Hand Protection (The Critical Interface)
  • Standard Protocol: Nitrile gloves (minimum 0.11 mm thickness).

  • Enhanced Protocol (Solvated Handling): If handling Z-Ile-Ala-OH in DMSO, DMF, or NMP , you must double-glove .

    • Why? Common peptide solvents penetrate standard nitrile in <15 minutes. The outer glove acts as a sacrificial layer; the inner glove maintains the barrier while you doff the contaminated outer layer.

    • Recommendation:Ansell TouchNTuff® 92-600 (or equivalent high-density nitrile). Avoid Latex (high allergen risk, poor solvent resistance).

B. Respiratory Protection
  • Primary Control: All weighing and transfer of dry powder must occur inside a certified Chemical Fume Hood .

  • Secondary Control (If Hood Unavailable): Use a P95 or N95 Particulate Respirator .

    • Why? Surgical masks offer zero protection against peptide dust.

C. Ocular Protection
  • Requirement: Chemical Splash Goggles (indirect vented).

  • Why? Safety glasses leave gaps. Peptide dust is light and electrostatic; it can migrate around glasses. Goggles seal the ocular cavity.[1]

PPE Decision Matrix (Visualization)

The following logic flow dictates your PPE requirements based on the experimental stage.

PPE_Decision_Matrix Start Start: Handling Z-Ile-Ala-OH State What is the Physical State? Start->State Solid Solid (Lyophilized Powder) State->Solid Weighing/Transfer Solution Solution (Dissolved in Solvent) State->Solution Synthesis/Assay Action_Solid Risk: Inhalation/Dust Control: Containment Solid->Action_Solid Action_Solution Risk: Dermal Absorption Control: Barrier Integrity Solution->Action_Solution PPE_Solid PPE Protocol A: 1. Nitrile Gloves (Single) 2. Splash Goggles 3. Lab Coat (Buttoned) 4. Fume Hood (Mandatory) Action_Solid->PPE_Solid PPE_Solution PPE Protocol B: 1. Nitrile Gloves (DOUBLE) 2. Splash Goggles 3. Lab Coat + Apron (if >100mL) 4. Fume Hood Action_Solution->PPE_Solution

Figure 1: Decision matrix for selecting appropriate PPE based on the physical state of the peptide.

Operational Protocol: Gowning & Handling

Follow this strict sequence to minimize contamination of both the sample and the scientist.

Step 1: Pre-Gowning Inspection
  • Check fume hood flow (Target: 80–100 fpm face velocity).

  • Clear the workspace of clutter to prevent "snag and spill" accidents.

  • Static Control: Place an ionizing bar or anti-static gun near the balance. Z-protected peptides are often electrostatic and will "jump" from spatulas.

Step 2: Donning Sequence
  • Lab Coat: Must be knee-length and fully buttoned.

  • Goggles: Adjust strap for a tight seal against the temples.

  • Gloves:

    • Solid Handling: Don single nitrile gloves. Pull cuffs over the lab coat sleeves.

    • Solution Handling: Don inner pair (orange/blue). Don outer pair (different color if possible) to easily spot tears.

Step 3: The Handling Workflow
  • Open the Z-Ile-Ala-OH container only inside the hood.

  • Use a disposable antistatic weighing boat.

  • Technique: Do not tap the spatula against the bottle rim (generates aerosol). Gently roll the spatula to dispense.

  • Recap the bottle immediately after mass verification.

Step 4: Doffing & Decontamination [1]
  • Outer Gloves (if double gloved): Remove immediately if splashed with solvent. Peel from the wrist, turning inside out.

  • Wipe Down: Clean the balance area with 10% bleach or detergent solution (peptides degrade poorly with just ethanol; bleach ensures oxidation).

  • Final Wash: Wash hands with soap and water for 20 seconds after leaving the lab.

Disposal & Emergency Response

Disposal Protocol

  • Solid Waste: Dispose of weighing boats and contaminated paper towels in Hazardous Solid Waste (not regular trash).

  • Liquid Waste: Segregate based on solvent (e.g., Halogenated vs. Non-Halogenated). Label as "Contains Bioactive Peptide."

Emergency Procedures

  • Eye Contact: Flush for 15 minutes. Note: Z-Ile-Ala-OH is likely hydrophobic; flushing may require significant volume to mechanically remove particles.

  • Skin Contact (Powder): Brush off gently, then wash with soap/water.

  • Skin Contact (Solution): Do not use ethanol to wash skin (this increases absorption). Use copious amounts of water and soap.[2][3]

References
  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.